4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCVXXCSBFGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371207 | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-40-8 | |
| Record name | 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid
Sources
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- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzoic acid moiety attached to a dimethoxypyrimidine ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The presence of both a carboxylic acid group, which can be readily functionalized, and the electron-rich dimethoxypyrimidine system, a known pharmacophore, makes this compound a valuable intermediate in the development of novel therapeutic agents. Benzoic acid derivatives, in general, are a cornerstone of modern organic chemistry and play an indispensable role in the creation of new drugs.[1] This guide offers a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, providing a crucial resource for researchers engaged in pharmaceutical development and synthetic chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a benzoic acid group at the 2 position. This arrangement of functional groups dictates its chemical reactivity and physical properties.
Caption: 2D Chemical Structure of this compound.
A summary of the key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 386715-40-8 | |
| Molecular Formula | C13H12N2O4 | [2] |
| Molecular Weight | 260.25 g/mol | [2] |
| Melting Point | 284-286 °C | [3] |
| Appearance | Solid | [3] |
| InChI Key | ARKCVXXCSBFGDT-UHFFFAOYSA-N | |
| Predicted XlogP | 2.0 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of a suitably activated pyrimidine derivative with a benzoic acid synthon. One plausible approach is the condensation of 2-methylsulfonyl-4,6-dimethoxypyrimidine with a derivative of 4-carboxybenzamidine or a related precursor. The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic substitution.
Hypothetical Synthetic Workflow:
A likely synthetic pathway would involve the reaction of 4-cyanobenzoic acid with an amidinating agent to form the corresponding benzamidine, which is then condensed with a 1,3-dicarbonyl compound bearing the methoxy groups, followed by oxidation. A more direct approach, and one that aligns with published methods for similar compounds, is the reaction of a pre-formed 4,6-dimethoxypyrimidine with a benzoic acid derivative.
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol (Adapted from related syntheses):
-
Step 1: Preparation of the Pyrimidine Ring. A mixture of an appropriate 1,3-dicarbonyl precursor (e.g., a malonic ester derivative) and 4-carboxybenzamidine hydrochloride would be refluxed in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide.
-
Step 2: Introduction of Methoxy Groups. If not already present in the starting materials, the hydroxyl groups on the pyrimidine ring can be converted to methoxy groups using a methylating agent like dimethyl sulfate in the presence of a base.
-
Step 3: Purification. The crude product would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, a singlet for the proton on the pyrimidine ring, and singlets for the two methoxy groups. The aromatic protons would likely appear as two doublets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzoic acid ring, and the carbons of the pyrimidine ring, including those bearing the methoxy groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-O stretches of the methoxy groups and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (260.25 g/mol ). Predicted mass spectral data suggests a prominent [M+H]+ ion at m/z 261.08698.[2]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The pyrimidine core is a common feature in many approved drugs, exhibiting a wide range of pharmacological activities. The benzoic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.
Although specific examples of its direct use in the synthesis of named drug candidates are not extensively documented in publicly available literature, the structural motif is present in compounds investigated for various therapeutic areas. For instance, related pyrimidinyl benzoic acid derivatives have been explored as herbicides, indicating their potential to interact with biological targets.[5] The general class of pyrimidine derivatives is known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile chemical reactivity make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into its specific applications and the publication of detailed experimental data will undoubtedly enhance its utility in the scientific community.
References
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of pharmacologically active compounds. Its structural elucidation and characterization are paramount to ensuring the purity, identity, and quality of any subsequent derivatives. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but to also provide insights into the experimental choices and the interpretation of the spectral features, thereby ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted NMR Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data has been predicted using reputable online NMR prediction tools. These predictions are based on sophisticated algorithms that compare the chemical structure to extensive databases of known compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~13.0 | 1H, s, -COOH | ~171.0 | C=O (acid) |
| ~8.2 | 2H, d, J ≈ 8.5 Hz, Ar-H | ~164.5 | C4/C6-pyrimidine |
| ~7.9 | 2H, d, J ≈ 8.5 Hz, Ar-H | ~157.0 | C2-pyrimidine |
| ~6.0 | 1H, s, C5-H pyrimidine | ~139.0 | C-Ar (attached to pyrimidine) |
| ~4.0 | 6H, s, -OCH₃ | ~130.5 | CH-Ar |
| ~129.0 | CH-Ar | ||
| ~128.0 | C-Ar (attached to COOH) | ||
| ~92.0 | C5-pyrimidine | ||
| ~55.0 | -OCH₃ |
Predicted using online NMR prediction tools. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.
1. Solvent Selection: The choice of a deuterated solvent is critical. The solvent must dissolve the analyte and should have minimal overlapping signals with the compound of interest. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and the presence of the acidic proton, which is readily observable in this solvent. Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange with residual water, leading to a broad or absent signal.[1][2]
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
Caption: Workflow for NMR data acquisition and processing.
Interpretation of the NMR Spectra
-
¹H NMR: The spectrum is expected to show a downfield singlet around 13.0 ppm, characteristic of a carboxylic acid proton. The aromatic region will display two doublets, each integrating to 2H, corresponding to the protons on the benzoic acid ring. The pyrimidine ring will exhibit a singlet for the proton at the C5 position. The two methoxy groups will give a sharp singlet integrating to 6H.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position. The carbon atoms of the pyrimidine and benzoic acid rings will resonate in the aromatic region (120-170 ppm). The methoxy carbons will appear as a single peak in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Spectroscopic Data
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrimidine rings |
| ~1300 | C-O stretch | Carboxylic acid and Ether |
| ~1250 | C-O-C stretch (asymmetric) | Aryl ether |
| ~1050 | C-O-C stretch (symmetric) | Aryl ether |
| ~900 (broad) | O-H bend | Carboxylic acid dimer |
Experimental Protocol for FT-IR Data Acquisition
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[3]
1. Sample Preparation (KBr Pellet):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The presence of aromatic and pyrimidine rings will be confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether groups and the carboxylic acid will also be visible.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[6]
Predicted Mass Spectrometry Data
The following data is based on predictions for the protonated and deprotonated molecule.
Table 3: Predicted m/z Values for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₃H₁₃N₂O₄]⁺ | 261.0870 |
| [M+Na]⁺ | [C₁₃H₁₂N₂O₄Na]⁺ | 283.0690 |
| [M-H]⁻ | [C₁₃H₁₁N₂O₄]⁻ | 259.0724 |
Data predicted by computational tools.
Experimental Protocol for ESI-MS Data Acquisition
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent. A mixture of methanol or acetonitrile with water is commonly used for ESI.[7]
-
A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode, or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
2. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
-
The detector records the abundance of each ion.
Caption: Workflow for ESI-MS data acquisition.
Interpretation of the Mass Spectrum
The mass spectrum will primarily show the molecular ion, which will confirm the molecular weight of the compound. In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 261. An adduct with sodium, [M+Na]⁺, at m/z 283 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 259 should be prominent. Fragmentation of the molecule can provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of H₂O, CO, and COOH. Pyrimidine derivatives can undergo ring cleavage.[8][9]
Synthesis and Potential Impurities
This compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common route involves the reaction of a 2-substituted-4,6-dimethoxypyrimidine (e.g., with a leaving group like a sulfone or a halogen) with a 4-halobenzoic acid derivative or by a Suzuki coupling reaction between a 2-halopyrimidine and a boronic acid derivative of benzoic acid.[10][11]
Potential impurities that could be observed in the spectra include:
-
Starting materials: Unreacted 2-substituted-4,6-dimethoxypyrimidine or the benzoic acid derivative.
-
Side products: Products from competing reactions, such as hydrolysis of the starting materials or intermediates.
-
Solvent residues: Residual solvents from the reaction or purification steps.
These impurities can be identified by their characteristic signals in the NMR, IR, and MS spectra.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the predicted spectroscopic data, provided detailed experimental protocols, and offered insights into the interpretation of the spectra. By following these guidelines, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their research and development endeavors.
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1H and 13C NMR spectral analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Introduction
This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethoxypyrimidine ring. Molecules with such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for the synthesis of targeted therapeutic agents and functional materials.[1] The precise and unambiguous structural confirmation of these molecules is paramount to ensuring their purity, identity, and suitability for downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides unparalleled insight into atomic connectivity and molecular architecture. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. It moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output, offering a framework for both prediction and interpretation.
Molecular Structure and Symmetry Considerations
To accurately predict and interpret an NMR spectrum, a thorough understanding of the molecule's structure and inherent symmetry is essential. The structure of this compound possesses several key features that simplify its spectral signature.
The molecule is composed of a para-substituted benzene ring and a 2,4,6-trisubstituted pyrimidine ring.[2] The para-substitution on the benzoic acid ring and the symmetrical placement of the two methoxy groups on the pyrimidine ring create a C2 axis of symmetry, assuming free rotation around the C-C bond connecting the two rings. This symmetry renders specific pairs of protons and carbons chemically equivalent, meaning they will resonate at the same frequency and appear as a single signal in the NMR spectrum.
Below is the chemical structure with a standard numbering system for unambiguous spectral assignment.
Caption: Numbering scheme for this compound.
Symmetry Implications:
-
Benzoic Acid Protons: H2' is equivalent to H6', and H3' is equivalent to H5'.
-
Benzoic Acid Carbons: C2' is equivalent to C6', and C3' is equivalent to C5'.
-
Pyrimidine Methoxy Groups: The two -OCH₃ groups at C4 and C6 are chemically equivalent.
-
Pyrimidine Carbons: C4 is equivalent to C6.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals in the main spectral region and a broad signal for the carboxylic acid proton. The prediction of chemical shifts is based on the electronic effects of the substituents: the electron-withdrawing nature of the pyrimidine and carboxylic acid groups, and the electron-donating effect of the methoxy groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H3', H5' | 8.3 - 8.5 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the electron-withdrawing pyrimidine ring, resulting in significant deshielding and a downfield shift. They appear as a doublet due to coupling with H2'/H6'. |
| H2', H6' | 8.1 - 8.3 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the strongly electron-withdrawing carboxylic acid group, causing a pronounced downfield shift.[3] They couple with H3'/H5' to form a doublet. |
| H5 | 6.2 - 6.4 | Singlet (s) | 1H | N/A | This proton is on the pyrimidine ring, flanked by two electron-donating methoxy groups. This strong shielding effect shifts the signal significantly upfield compared to typical aromatic protons. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 6H | N/A | The two methoxy groups are chemically equivalent due to molecular symmetry and will appear as a single, sharp singlet integrating to six protons. |
| -COOH | 12.5 - 13.5 | Broad Singlet (br s) | 1H | N/A | The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange.[3] This signal will disappear upon shaking the sample with D₂O. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, reflecting the non-equivalence of the carbon atoms in different chemical environments. The chemical shifts are highly influenced by the electronegativity of attached atoms and the electronic effects of the substituents.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C4, C6 (Pyrimidine) | 170 - 172 | These carbons are directly attached to both a nitrogen and an oxygen atom, resulting in extreme deshielding and a shift to the far downfield region of the spectrum. |
| C=O (Carboxylic Acid) | 167 - 169 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached electronegative oxygen atoms.[4] |
| C2 (Pyrimidine) | 163 - 165 | This carbon is bonded to two nitrogen atoms within the pyrimidine ring and the benzoic acid moiety, leading to a significant downfield shift. |
| C4' (Benzoic) | 145 - 148 | This quaternary carbon is attached to the electron-withdrawing pyrimidine ring, causing it to be more deshielded than the other aromatic carbons. |
| C1' (Benzoic) | 132 - 135 | This quaternary carbon is attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[5] |
| C2', C6' (Benzoic) | 130 - 132 | These carbons are ortho to the carboxylic acid group and are deshielded. |
| C3', C5' (Benzoic) | 128 - 130 | These carbons are ortho to the pyrimidine ring substituent. |
| C5 (Pyrimidine) | 92 - 95 | This carbon is shielded by the two adjacent electron-donating methoxy groups, causing a significant upfield shift into the aliphatic-aromatic boundary region.[6] |
| -OCH₃ | 54 - 56 | The methoxy carbons are typical for this functional group and appear in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following methodology ensures scientific integrity and provides a self-validating system for the analysis of this compound.
Sample Preparation
The choice of solvent is the most critical decision in sample preparation. Due to the presence of the acidic proton and the compound's likely limited solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with signals from the analyte.
-
Weighing: Accurately weigh 10-15 mg of the dried compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Securely cap the NMR tube and gently vortex or sonicate at room temperature until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary-attached aromatic systems and the acidic proton.
-
Number of Scans (ns): 8-16 scans.
-
Receiver Gain: Optimize automatically.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-2048 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Advanced Analysis: 2D NMR for Unambiguous Assignment
While 1D spectra provide the foundational data, complex structures benefit from two-dimensional (2D) NMR experiments for definitive assignment.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H2'/H6' and H3'/H5' protons on the benzoic acid ring, showing a cross-peak between their respective signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It would definitively link the proton signals at δ 8.1-8.3, 8.3-8.5, and 6.2-6.4 ppm to their corresponding carbon signals at δ 130-132, 128-130, and 92-95 ppm, respectively. It would also link the methoxy proton signal to the methoxy carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, the H5 proton on the pyrimidine ring would show correlations to the C4/C6 and C2 carbons, confirming their connectivity.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect the molecule's unique electronic and symmetric properties. The ¹H spectrum is defined by two distinct aromatic doublets, a highly shielded pyrimidine singlet, and an equivalent six-proton methoxy singlet. The ¹³C spectrum is notable for its wide chemical shift dispersion, with carbons ranging from the highly shielded C5 of the pyrimidine ring to the deshielded oxygen- and nitrogen-bearing carbons. By employing the rigorous experimental protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their scientific endeavors.
References
- PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- Benchchem. (n.d.). 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.
- Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- NIH National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Sigma-Aldrich. (n.d.). This compound.
- Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- NIH National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Crystal Structure of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not currently available, this document will leverage crystallographic data from closely related analogs and established principles of physical chemistry to predict its solid-state behavior. We will delve into a plausible synthetic route, detail the gold-standard experimental and computational methodologies for its structural elucidation, and explore the likely intermolecular interactions that govern its crystal packing. This guide is intended to serve as a robust framework for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar pyrimidine-benzoic acid derivatives.
Introduction: The Significance of Pyrimidine-Benzoic Acid Scaffolds
The unique molecular architecture of this compound, which combines a hydrogen-bond-donating carboxylic acid group with a hydrogen-bond-accepting dimethoxypyrimidine moiety, makes it a compelling target for crystallographic studies. The spatial arrangement of these functional groups, and the resulting intermolecular interactions, will dictate crucial physicochemical properties such as solubility, melting point, stability, and bioavailability—all of which are paramount in the field of drug development. Benzoic acid derivatives are known to exhibit a range of biological activities, and their incorporation into larger molecular frameworks can lead to novel therapeutic agents.[1] Understanding the three-dimensional structure of these molecules at the atomic level is the first step towards rational drug design and the development of effective pharmaceuticals.
Synthesis and Molecular Characterization
A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution reaction.
Proposed Synthetic Protocol
A probable synthetic pathway could involve the reaction of a suitably activated pyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine or 2-methanesulfonyl-4,6-dimethoxypyrimidine, with a 4-halobenzoic acid derivative under basic conditions.
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
To a solution of a 4-hydroxybenzoic acid derivative in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate.
-
To this mixture, add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Spectroscopic and Analytical Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound must be unequivocally established using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-N vibrations of the pyrimidine ring.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will determine the melting point and thermal stability of the compound.[3]
Crystal Structure Elucidation: A Methodological Blueprint
The definitive determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction (SCXRD).
Crystallization Strategies
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques should be systematically explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and a screening of various solvents with different polarities should be performed.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Caption: Standard workflow for single-crystal X-ray diffraction.
Experimental Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
A full sphere of diffraction data is collected by rotating the crystal.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Predicted Crystal Structure and Intermolecular Interactions
Based on the crystal structures of analogous compounds, such as 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, we can anticipate the key intermolecular interactions that will define the crystal packing of this compound.[4]
Expected Crystallographic Parameters
While the exact parameters are unknown, we can hypothesize the general features:
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with the potential for inversion symmetry often crystallize in centrosymmetric space groups. |
| Z (Molecules per unit cell) | 2 or 4 | A common value for packing of organic molecules. |
Dominant Intermolecular Interactions
The supramolecular assembly will likely be governed by a hierarchy of non-covalent interactions:
-
Hydrogen Bonding: The most significant interaction is expected to be the classic carboxylic acid dimer formation, where two molecules are linked by strong O-H···O hydrogen bonds. Additionally, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for weaker C-H···N interactions.
-
π-π Stacking: The aromatic phenyl and pyrimidine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O Interactions: The methoxy groups and the carbonyl oxygen of the carboxylic acid can participate in weaker C-H···O hydrogen bonds, further stabilizing the three-dimensional network.
Caption: Anticipated intermolecular interactions.
Polymorphism and its Implications
It is highly probable that this compound will exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures.[2] These different polymorphs can have significantly different physicochemical properties. Therefore, a thorough polymorph screen is an essential part of the solid-state characterization of any new active pharmaceutical ingredient.
Experimental Approach to Polymorph Screening:
-
Crystallization from a wide range of solvents: Different solvents can favor the nucleation and growth of different polymorphs.
-
Varying crystallization conditions: Factors such as temperature, cooling rate, and degree of supersaturation should be systematically varied.
-
Grinding and thermal methods: Mechanical stress (grinding) or heating can induce phase transitions between polymorphs.
Each solid form obtained should be characterized by techniques such as powder X-ray diffraction (PXRD), DSC, and IR spectroscopy to identify unique polymorphs.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and detailed structural analysis of this compound. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a solid foundation for researchers to successfully undertake this challenge. The elucidation of its crystal structure will undoubtedly provide invaluable insights into its solid-state properties and pave the way for its potential application in drug development and materials science. The next logical step is the execution of the proposed synthetic and crystallographic experiments to provide the empirical data that will either confirm or refine the predictions made in this guide.
References
-
Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282. [Link]
-
PubChem. This compound. [Link]
-
Wu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(4), 681-690. [Link]
Sources
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- 2. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Physical and chemical properties of pyrimidinyl benzoic acids
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidinyl Benzoic Acids
Introduction
In the landscape of medicinal chemistry, the pyrimidinyl benzoic acid scaffold represents a privileged structure of significant interest. This motif marries the aromatic, ionizable nature of benzoic acid with the hydrogen-bonding capabilities and tunable basicity of the pyrimidine ring. This unique combination makes it a cornerstone in the design of molecules with diverse pharmacological activities, from kinase inhibitors to antimicrobial agents.[1][2] The inherent properties of these molecules—their ability to donate and accept protons, partition between aqueous and lipid environments, and adopt specific three-dimensional conformations—are critical determinants of their ultimate biological fate and efficacy.
This guide provides a comprehensive exploration of the core physical and chemical properties of pyrimidinyl benzoic acids, intended for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, present field-proven protocols for property determination, and illustrate the intricate relationships between chemical structure, physicochemical characteristics, and biological activity.
Molecular Structure and Synthesis
The fundamental structure consists of a pyrimidine ring linked to a benzoic acid moiety. The connectivity and substitution patterns on both rings can be varied extensively to modulate the molecule's properties. A common synthetic strategy involves the condensation of a guanidine-containing precursor with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring, which is then coupled to the benzoic acid portion.
One established approach is the reaction of an amidinobenzoic acid with a 1,3-dielectrophile, which proceeds via pyrimidine ring formation.[3] This method provides a versatile route to various substituted 2-(pyrimidin-2-yl)benzoic acids. For instance, the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for the anti-leukemia drug nilotinib, involves the condensation of methyl-3-guanidino-4-methylbenzoate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, followed by hydrolysis.[4]
Caption: Generalized workflow for the synthesis of pyrimidinyl benzoic acids.
Core Physicochemical Properties: Measurement and Significance
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For ionizable compounds like pyrimidinyl benzoic acids, acidity (pKa), lipophilicity (LogP/LogD), and solubility are paramount.
Acidity (pKa)
Expertise & Experience: The pKa value is the pH at which a molecule is 50% ionized. It is arguably the most critical property for this class of compounds. Pyrimidinyl benzoic acids are amphoteric, possessing at least two key ionizable sites: the acidic carboxylic acid group (typically pKa ~4-5) and the basic nitrogen atoms of the pyrimidine ring (pKa varies with substitution, but can be ~1-3).[5] This dual nature means the molecule's net charge—and therefore its behavior—changes dramatically with pH. At the low pH of the stomach, the pyrimidine may be protonated (cationic), while the carboxylic acid is neutral. In the near-neutral pH of the intestine and blood, the carboxylic acid will be deprotonated (anionic), dictating solubility and potential for ionic interactions with biological targets.
Trustworthiness (Self-Validating Protocol): Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[6][7] The principle involves monitoring pH changes as a strong acid or base is incrementally added to a solution of the compound, allowing for the direct observation of the buffering regions corresponding to each pKa.
Experimental Protocol:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]
-
Sample Preparation: Prepare a solution of the pyrimidinyl benzoic acid (e.g., 20 mL of a 1 mM solution). To ensure all ionizable groups are in a defined starting state, acidify the solution with 0.1 M HCl to a pH of ~1.8-2.0.[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[7] Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. These are accurately identified as the points of minimum slope, often found by analyzing the first or second derivative of the titration curve.
-
Validation: Perform a minimum of three independent titrations. The final pKa is reported as the average with the standard deviation, ensuring reproducibility.[7]
Alternative Methods: Where sample amount is limited or solubility is low, UV-Vis spectrophotometry can be used. This method relies on the different absorption spectra of the ionized and neutral species.[6] Additionally, ¹H NMR spectroscopy can determine pKa by tracking the chemical shift of protons adjacent to the ionizing group as a function of pH.[8][9]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes, including the gut wall and the blood-brain barrier.[10] It is quantified by the partition coefficient (P), the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[11] For ionizable molecules, the pH-dependent distribution coefficient (LogD) is more biologically relevant than the LogP (which refers only to the neutral species). A LogD value between 1 and 3 is often targeted for orally bioavailable drugs to balance membrane permeability with aqueous solubility.[12] High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.
Trustworthiness (Self-Validating Protocol): Shake-Flask Method
The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[13][14]
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline for LogD₇.₄) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the pyrimidinyl benzoic acid in the organic phase (n-octanol).
-
Partitioning: In a glass vial, combine a known volume of the drug-containing octanol phase with a known volume of the aqueous buffer.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-4 hours) at a constant temperature to allow the compound to reach partitioning equilibrium. The formation of emulsions can be an issue, especially for highly lipophilic compounds.[14][15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The method must be calibrated with standard curves in both octanol and the aqueous buffer.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
-
Validation: The experiment should be performed in triplicate. A mass balance calculation (total amount of drug at the end vs. the start) should be performed to ensure no material was lost to degradation or adsorption to the vial walls.
Alternative Methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method. It correlates the compound's retention time on a nonpolar (e.g., C18) column with the known LogP values of a set of standard compounds.[13][15] It is much faster and requires less material than the shake-flask method.
Caption: Experimental workflow for the Shake-Flask LogD determination.
Aqueous Solubility
Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. The solubility of pyrimidinyl benzoic acids is highly pH-dependent due to their ionizable groups. They are typically least soluble at their isoelectric point (where the net charge is zero) and show increased solubility at high pH (where the carboxylate is anionic) and very low pH (where the pyrimidine may be cationic). Understanding this behavior is critical for designing oral formulations.
Trustworthiness (Self-Validating Protocol): Thermodynamic "Shake-Flask" Solubility
This method measures the equilibrium solubility of the solid compound, providing the most relevant value for predicting in vivo dissolution.
Experimental Protocol:
-
Medium Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Add an excess amount of the solid pyrimidinyl benzoic acid to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Validation: The presence of remaining solid in the vial at the end of the experiment must be visually confirmed to validate that the solution was indeed saturated. The experiment should be repeated to ensure reproducibility.
| Property | Significance for Drug Development | Typical Values / Behavior |
| pKa (Carboxylic Acid) | Governs ionization in intestine/blood, impacts solubility and receptor binding. | ~ 4.0 - 5.0 |
| pKa (Pyrimidine) | Influences charge in the stomach; can be tuned by substituents. | ~ 1.0 - 3.0 |
| LogD at pH 7.4 | Predicts membrane permeability, clearance, and potential for toxicity. | Optimal range often cited as 1-3. |
| Aqueous Solubility | Determines dissolution rate and bioavailability; highly pH-dependent. | Lowest at isoelectric point; increases at low and high pH. |
| Table 1: Summary of Key Physicochemical Properties and Their Importance. |
Structural and Spectroscopic Characterization
Confirming the identity, purity, and structure of a synthesized pyrimidinyl benzoic acid is a prerequisite for any further study. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.
-
X-Ray Crystallography: This is the only technique that provides the unambiguous 3D structure of the molecule in the solid state. It reveals precise bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen-bonding synthons) that dictate the crystal packing.[16][17] For example, it can show how the carboxylic acid proton interacts with the pyrimidine nitrogens in adjacent molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the number and connectivity of protons, with characteristic signals for aromatic protons (7-9 ppm) and the carboxylic acid proton (>10 ppm, often broad). ¹³C NMR reveals the carbon skeleton, with distinct peaks for the carboxyl carbon (~165-180 ppm) and the carbons of the two aromatic rings.
-
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[18] The C=O (carbonyl) stretch appears as a strong band around 1700 cm⁻¹.[19]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition. The fragmentation pattern can also provide valuable structural information.[18]
| Technique | Information Provided | Expected Observations for a Pyrimidinyl Benzoic Acid |
| ¹H NMR | Proton environment and connectivity | Aromatic protons (7-9 ppm), broad COOH proton (>10 ppm) |
| ¹³C NMR | Carbon skeleton | Carboxyl carbon (~165-180 ppm), aromatic carbons (110-160 ppm) |
| IR Spec. | Functional groups | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) |
| MS | Molecular weight and formula | A prominent molecular ion peak (M+) corresponding to the calculated mass |
| X-ray | 3D structure and packing | Unambiguous atom connectivity and intermolecular hydrogen bonds |
| Table 2: Summary of Spectroscopic and Structural Characterization Data. |
Structure-Property-Activity Relationships (SPAR)
The true power of understanding physicochemical properties lies in using them to rationally design better molecules. The pyrimidinyl benzoic acid scaffold is highly tunable. Strategic placement of substituents can modulate the core properties to optimize biological activity.[20][21]
For example, adding an electron-withdrawing group (e.g., -Cl, -CF₃) to the benzoic acid ring will lower the pKa of the carboxylic acid (making it more acidic) and generally increase its lipophilicity. Conversely, adding an electron-donating group (e.g., -OCH₃, -NH₂) to the pyrimidine ring will increase its basicity (raise its pKa). These modifications directly impact the molecule's overall charge profile (LogD) and its ability to interact with its biological target through ionic or hydrogen bonds. This interplay is central to medicinal chemistry.[22]
Caption: Relationship between structure, properties, and biological activity.
Conclusion
Pyrimidinyl benzoic acids are a versatile and valuable class of compounds in drug discovery. Their biological activity is not merely a function of their shape but is intimately governed by a delicate balance of their physical and chemical properties. A thorough and rigorous characterization of pKa, LogD, solubility, and solid-state structure is not a perfunctory exercise but a critical component of a successful research and development program. The protocols and principles outlined in this guide provide a framework for generating high-quality, reproducible data, enabling scientists to make informed decisions and rationally design the next generation of therapeutic agents.
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). [Journal name not specified]. Available at: [Link]
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PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
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The Emerging Therapeutic Potential of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its structural resemblance to nucleobases and its ability to interact with a multitude of biological targets.[1][2][3] This guide focuses on the specific, yet underexplored, class of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid derivatives. While direct research on this exact chemical series is nascent, this document synthesizes data from structurally related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and promising avenues for drug discovery. By examining the established pharmacology of 4,6-dimethoxypyrimidine and 2-substituted pyrimidinyl-benzoic acid analogues, we will delineate the most probable therapeutic applications, ranging from oncology to agrochemistry. This guide offers a technical framework for researchers, providing validated experimental protocols and structure-activity relationship (SAR) insights to accelerate the investigation of this promising chemical space.
Introduction: The Pyrimidine Core in Drug Design
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug development.[3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and herbicidal activities.[3][5][6] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological target specificity.[1]
The specific scaffold of interest, this compound, combines three key structural motifs:
-
The 4,6-dimethoxypyrimidine core: The methoxy groups at the 4 and 6 positions are strong electron-donating groups, which can significantly influence the electronic distribution of the ring and its binding interactions.
-
The 2-yl linkage: Substitution at the 2-position of the pyrimidine ring is a common strategy in the design of kinase inhibitors and other targeted therapies.[1]
-
The benzoic acid moiety: The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule to a specific site on a biological target. Its position on the phenyl ring also offers a vector for further chemical modification.
Given the established biological activities of these individual components, the this compound framework represents a compelling starting point for the development of novel therapeutic and agrochemical agents.
Postulated Biological Activities and Mechanisms of Action
Based on extensive literature on related pyrimidine derivatives, two primary areas of biological activity are strongly indicated for this class of compounds: anticancer and herbicidal effects.
Anticancer Activity: Targeting Kinase Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[7][8] Many FDA-approved anticancer drugs feature a pyrimidine core that mimics the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[9] Fused pyrimidine systems, in particular, have shown potent inhibitory activity against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[10]
It is hypothesized that this compound derivatives could function as inhibitors of protein kinases involved in cell proliferation and survival pathways, such as:
-
Tyrosine Kinases (e.g., EGFR, HER2): Uncontrolled activation of these receptors is a hallmark of many cancers.[10]
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival, and 4,6-diaryl-substituted pyrimidines have demonstrated inhibitory potency against PI3Ks.[12][13]
The proposed mechanism involves the pyrimidine core binding to the hinge region of the kinase's ATP-binding pocket, while the benzoic acid moiety could form additional interactions with solvent-exposed regions or allosteric sites, enhancing potency and selectivity.
Caption: Postulated mechanism of anticancer action via inhibition of key signaling pathways.
Herbicidal Activity: Inhibition of Acetohydroxyacid Synthase (AHAS)
A significant body of research points to the potent herbicidal activity of pyrimidine derivatives.[14][15][16][17] A primary target for these herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[14][17] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an excellent target for selective herbicides.
Several commercial herbicides are based on pyrimidine scaffolds. It is highly probable that this compound derivatives could also act as AHAS inhibitors, leading to the starvation of essential amino acids and subsequent plant death. The benzoic acid group, in particular, is a common feature in many pyrimidinyl-based herbicides.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the title compounds is unavailable, we can extrapolate from related series to guide future optimization efforts.
| Position of Modification | Moiety | Postulated Impact on Activity | Rationale from Analogous Series |
| Benzoic Acid Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Potential increase in anticancer/herbicidal activity | Halogen substitutions can enhance binding affinity and cell permeability.[3] |
| Benzoic Acid Ring | Small alkyl groups (e.g., -CH₃) | May improve selectivity and pharmacokinetic properties | Can fill small hydrophobic pockets in the target's active site. |
| Pyrimidine Ring | Replacement of methoxy with other alkoxy groups | Modulation of solubility and metabolic stability | Can alter lipophilicity and resistance to enzymatic degradation. |
| Linker | Amide or ester bioisosteres for the carboxylic acid | Improved cell permeability and oral bioavailability | Prodrug strategies can overcome poor absorption of the parent acid. |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic screening approach is necessary. The following are standard, field-proven protocols for preliminary evaluation.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step to determine the general anticancer potential of the synthesized derivatives.
Objective: To measure the dose-dependent cytotoxic effect of the test compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).[18][19]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Herbicidal Activity Assessment (Seed Germination Assay)
This protocol provides a rapid and effective primary screen for herbicidal potential.
Objective: To evaluate the inhibitory effect of test compounds on the seed germination and root/shoot growth of model plant species.
Materials:
-
Seeds of monocot (e.g., barnyard grass - Echinochloa crusgalli) and dicot (e.g., rapeseed - Brassica napus) plants.[15]
-
Petri dishes (9 cm diameter) with filter paper.
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted in water.
-
Positive control (e.g., Bensulfuron-methyl).[14]
-
Growth chamber with controlled temperature and light.
Procedure:
-
Preparation: Place two layers of filter paper in each petri dish.
-
Treatment Application: Add 5 mL of the test solution at various concentrations (e.g., 10, 50, 100 mg/L) to each dish. A solvent control is also prepared.
-
Seed Plating: Evenly place 20-30 seeds on the treated filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber (e.g., 25°C, 12h light/12h dark cycle) for 5-7 days.
-
Measurement: After the incubation period, measure the germination rate, root length, and shoot length for each treatment group.
-
Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth relative to the solvent control.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for chemical exploration. Drawing from the well-documented biological activities of its constituent fragments, there is a strong rationale to pursue the synthesis and evaluation of derivative libraries for both anticancer and herbicidal applications. The immediate focus should be on synthesizing a diverse set of analogues, particularly with varied substitutions on the benzoic acid ring, to establish initial SAR trends. Positive hits from the primary in vitro screens outlined above should be advanced to more specific mechanistic assays, such as kinase inhibition panels or in vitro AHAS enzyme activity assays, to identify the precise molecular targets. This systematic approach will be crucial in unlocking the full therapeutic and commercial potential of this versatile chemical class.
References
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Title: Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea Source: PubMed URL: [Link]
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Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
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Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: PubMed URL: [Link]
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Title: Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives Source: The Pharma Innovation URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors Source: ACS Publications URL: [Link]
-
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
-
Title: Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticancer activity of some fused pyrimidines and related heterocycles Source: PMC URL: [Link]
-
Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][14]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: PMC - NIH URL: [Link]
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Title: Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles Source: PubMed URL: [Link]
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Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Source: NIH URL: [Link]
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Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]
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Title: Synthesis, antimicrobial and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole and benzimidazole Source: PubMed URL: [Link]
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Title: Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells Source: PubMed URL: [Link]
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Title: Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance Source: Der Pharma Chemica URL: [Link]
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Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PubMed URL: [Link]
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Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PMC - NIH URL: [Link]
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Methodological & Application
Topic: Analytical Methods for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. As a key intermediate and building block in pharmaceutical synthesis and drug discovery, robust and reliable analytical methods are paramount for ensuring purity, quality, and consistency. This guide is intended for researchers, analytical scientists, and quality control professionals. It details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a benzoic acid moiety attached to a dimethoxypyrimidine ring. Structures of this class are of significant interest in medicinal chemistry. For instance, related pyrimidinyloxybenzoic acid derivatives have been investigated for their herbicidal properties, where molecular conformation plays a key role in biological activity.[1] The accurate determination of identity, purity, and concentration is a critical step in the drug development pipeline, directly impacting safety and efficacy.
This guide provides validated starting points for the most common and powerful analytical techniques used in a modern laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 386715-40-8 | [2] |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [3] |
| Molecular Weight | 260.25 g/mol | [2] |
| Melting Point | 284-286 °C | [2] |
| Monoisotopic Mass | 260.0797 Da | [3] |
| InChIKey | ARKCVXXCSBFGDT-UHFFFAOYSA-N | [3] |
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of small molecule drug candidates and intermediates. The carboxylic acid and aromatic nature of the target molecule make it an ideal candidate for this technique. The primary goal is to achieve baseline separation of the main compound from any potential impurities, starting materials, or degradation products.
Scientific Rationale
A C18 stationary phase is selected for its hydrophobic properties, which will retain the analyte based on its nonpolar character. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is critical. It suppresses the ionization of the benzoic acid's carboxyl group (pKa ~4.2), ensuring that the analyte is in a single, neutral form. This leads to a more consistent retention time, improved peak shape, and enhanced retention on the nonpolar C18 column.[4][5] A gradient elution, where the percentage of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-UV purity analysis.
Detailed Protocol
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and UV/DAD detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or Milli-Q.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): ACS grade or higher.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
-
HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for confirming molecular identity and providing sensitive quantification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is indispensable for metabolite identification, impurity profiling, and reaction monitoring.
Scientific Rationale
The HPLC method described above can be directly adapted for LC-MS. However, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid or ammonium acetate to be compatible with the mass spectrometer's high-vacuum source.[6] Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a "soft" ionization method suitable for polar, thermally labile compounds, minimizing fragmentation. The analysis can be performed in both positive and negative ion modes.
-
Positive Ion Mode (ESI+): The molecule will likely be detected as the protonated molecular ion [M+H]⁺.
-
Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid is readily lost, making the deprotonated molecular ion [M-H]⁻ the most probable species.
Experimental Workflow for LC-MS Analysis
Caption: General workflow for LC-MS identity confirmation.
Detailed Protocol
Instrumentation:
-
LC-MS System: A UHPLC system coupled to a single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
Reagents:
-
Acetonitrile (ACN): LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid (HCOOH): LC-MS grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of LC-MS grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of LC-MS grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in diluent.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
LC Conditions: Use the same column and a similar gradient as described in the HPLC protocol (Section 2.3), potentially shortened for faster analysis. A flow rate of 0.4-0.6 mL/min is typical.
-
Mass Spectrometer Conditions:
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 50 psi | 35 - 50 psi |
| Scan Range (m/z) | 100 - 500 | 100 - 500 |
-
Expected Mass-to-Charge Ratios (m/z):
| Ion Species | Calculated m/z |
| [M+H]⁺ | 261.0870 |
| [M+Na]⁺ | 283.0689 |
| [M-H]⁻ | 259.0724 |
| Data derived from PubChem Predicted Collision Cross Section data.[3] |
-
Data Analysis: Extract the ion chromatograms for the expected m/z values to confirm the presence and retention time of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the identity and structural integrity of the synthesized compound.
Scientific Rationale
The molecule has several distinct proton and carbon environments that will give rise to a unique spectral fingerprint. A deuterated solvent capable of dissolving the compound and exchanging with the acidic proton, such as DMSO-d₆, is an excellent choice. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift. The aromatic protons on the benzene ring will show a characteristic AA'BB' splitting pattern. The single proton on the pyrimidine ring will appear as a singlet, and the two methoxy groups will also be a singlet, integrating to 6 protons.
Detailed Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, referencing the residual DMSO peak at δ 2.50 ppm.
-
Acquire a proton-decoupled ¹³C NMR spectrum, referencing the DMSO-d₆ carbon signals at δ 39.52 ppm.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the peaks to the corresponding protons. Assign the signals in the ¹³C spectrum based on chemical shifts and comparison to predicted spectra.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | > 12.0 | ~167 | Broad singlet, exchangeable with D₂O. |
| Benzene-H (ortho to COOH) | ~8.0 | ~130 | Doublet (J ≈ 8 Hz). |
| Benzene-H (ortho to Pyrimidine) | ~8.2-8.4 | ~140 | Doublet (J ≈ 8 Hz). |
| Pyrimidine-H | ~6.2 | ~88 | Singlet. |
| -OCH₃ | ~4.0 | ~54 | Singlet (6H). |
| Pyrimidine-C (C-OCH₃) | - | ~172 | - |
| Pyrimidine-C (C-Benzene) | - | ~165 | - |
| Note: These are estimated values and may vary based on experimental conditions. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule. It is particularly useful for identifying the carboxylic acid and the aromatic/heterocyclic ring systems.
Scientific Rationale
The molecule will exhibit characteristic vibrational frequencies corresponding to its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. The C=O stretch of the acid will be a strong, sharp peak. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region, while the C-O stretching of the methoxy groups will produce strong bands in the fingerprint region.[7][8]
Detailed Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Table 5: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch (very broad) |
| ~1700 | Carboxylic Acid C=O | Stretch (strong) |
| 1610 - 1580 | Aromatic/Pyrimidine C=C, C=N | Stretch |
| 1300 - 1200 | Aryl-C, C-O | Stretch |
| 1150 - 1000 | Ether C-O (-OCH₃) | Stretch (strong) |
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Preparation of furo[2,3-b]pyridine derivatives as inhibitors of ATR kinase. Google Patents.
-
Al-Majidi, S. M., & Al-Amiery, A. A. (2019). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Polymers, 11(11), 1886. Retrieved from [Link]
-
Slamang, S., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Yashima, H., et al. (2024). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 47(1), 1-8. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Retrieved from [Link]
-
El-Gindy, A., et al. (2014). Validated analytical methods for simultaneous determination of antipyrine and benzocaine HCl in the presence of their degradation product. Analytical Methods, 6(22), 9069-9080. Retrieved from [Link]
-
Mohan, T. P., et al. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4281-o4283. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Retrieved from [Link]
-
Muthu, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
-
Arrebola, F. J., et al. (1999). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B: Biomedical Sciences and Applications, 733(1-2), 275-285. Retrieved from [Link]
-
RECETOX. (n.d.). Sample preparation method to analyse 15 pesticide metabolites in human urine using HPLC-MS/MS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2022). Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 2-[[[[[4-chloro-6-(4-methoxyphenoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester - Optional[¹³C NMR]. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. This compound | 386715-40-8 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C13H12N2O4) [pubchemlite.lcsb.uni.lu]
- 4. helixchrom.com [helixchrom.com]
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- 8. researchgate.net [researchgate.net]
Topic: A Robust, Validated HPLC-UV Method for the Quantitative Determination of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, detailed protocol for the quantitative analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and stability testing applications. We delve into the causality behind the methodological choices, from mobile phase composition to column chemistry, ensuring the user can not only replicate the protocol but also understand its fundamental principles. The protocol is presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, establishing its trustworthiness and scientific validity.[1][2]
Scientific Principle and Method Rationale
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality assurance. The target analyte, this compound (CAS: 386715-40-8), is an organic molecule featuring both a benzoic acid group and a dimethoxy-pyrimidine heterocycle. This structure lends itself well to reversed-phase HPLC, a powerful technique for separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The analyte possesses significant non-polar character due to its aromatic rings, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and robust separation mode for such molecules.[3]
-
C18 Column: An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention of aromatic compounds, ensuring a good separation from polar impurities.
-
Acidified Mobile Phase: The analyte is a carboxylic acid.[4] To ensure reproducible retention times and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. By acidifying the mobile phase to a pH well below the analyte's pKa, the molecule remains in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase. Phosphoric acid is chosen as the acidifier due to its low UV absorbance and effectiveness.[5]
-
UV Detection: The presence of aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector. A preliminary UV scan would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the structure, a wavelength around 240-250 nm is a logical starting point.[5]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (readable to 0.01 mg)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase (0.1% Phosphoric Acid in Water / Acetonitrile; 50:50):
-
Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. This is your aqueous component.
-
Filter the aqueous component through a 0.45 µm filter.
-
In a separate 1 L container, mix 500 mL of the filtered aqueous component with 500 mL of acetonitrile.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Diluent (Acetonitrile/Water; 50:50):
-
Mix equal volumes of acetonitrile and HPLC-grade water. This solution is used to prepare all standard and sample solutions to ensure compatibility with the mobile phase.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (Target concentration ~10 µg/mL):
-
Accurately weigh a quantity of the sample powder expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool, dilute to the mark with diluent, and mix.
-
Pipette 10.0 mL of this solution into a fresh 100 mL volumetric flask, dilute to the mark with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
The general workflow for sample analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (10 µg/mL). The system is deemed ready if the acceptance criteria in the table below are met.
-
Analysis Sequence: Inject the diluent (as a blank), followed by the Working Standard Solution, and then the sample solutions. It is good practice to inject a standard periodically (e.g., every 10 sample injections) to monitor system performance.
Method Validation Protocol (ICH Q2(R2) Framework)
To demonstrate that the analytical procedure is fit for its intended purpose, a full validation should be performed.[2] The following protocols describe how to assess the key validation parameters.[6]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and a sample spiked with the analyte. | No interfering peaks at the retention time of the analyte in the blank or placebo. Peak purity analysis should pass. |
| Linearity | Prepare a series of at least 5 solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | The range should cover 80% to 120% of the test concentration for an assay.[1] |
| Accuracy | Analyze a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of working concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[3] |
| Precision (Repeatability) | 1. Analyze six individual preparations of the sample at 100% of the target concentration. 2. Perform six injections of a single working standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%.[6] |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of 10:1. | The LOQ must be precise and accurate (RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), Mobile Phase organic content (±2%). | System suitability parameters must still be met. Analyte concentration should not change significantly.[7] |
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the peak area response from the chromatogram and an external standard calibration.
Calculation Formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample: Peak area of the analyte in the sample chromatogram.
-
Area_Standard: Average peak area of the analyte from the working standard injections.
-
Concentration_Standard: Concentration of the working standard solution (e.g., 10 µg/mL).
Adjustments for sample weight and dilution factors must be applied to determine the final concentration in the original sample material.
System Suitability
The System Suitability Test (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.
Caption: Decision logic for the System Suitability Test (SST).
Conclusion
The HPLC method described herein is a specific, linear, accurate, precise, and robust procedure for the determination of this compound. The detailed protocol and the rationale behind its development provide a solid foundation for its implementation in a regulated or research laboratory. Adherence to the validation framework ensures that the data generated is reliable and fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
PubChem. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. actascientific.com [actascientific.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. longdom.org [longdom.org]
LC-MS analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
An Application Note and Protocol for the Quantitative Analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The compound, featuring both a carboxylic acid moiety and a dimethoxypyrimidine heterocyclic system, is well-suited for analysis by reversed-phase chromatography coupled with electrospray ionization mass spectrometry. This guide details the entire workflow, from the fundamental principles and analyte characteristics to a step-by-step experimental protocol and method validation considerations. The causality behind critical experimental choices, such as ionization mode, mobile phase composition, and sample preparation, is explained to provide researchers with a deep, actionable understanding of the methodology. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar molecules.
Introduction and Analytical Rationale
This compound is a small molecule of interest in pharmaceutical and agrochemical research. Its structure, which combines a hydrophilic carboxylic acid group with a more hydrophobic aromatic and heterocyclic core, presents unique analytical challenges and opportunities. Accurate quantification is essential for pharmacokinetic studies, purity assessment, and metabolic profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice due to its superior sensitivity, selectivity, and speed. The primary challenge in developing an LC-MS method for a compound like this lies in achieving good chromatographic peak shape and efficient, stable ionization.
Core Rationale for Method Design:
-
Chromatography: A reversed-phase (RP) C18 column is selected to provide robust retention and separation based on the compound's significant hydrophobicity.
-
Ionization: Electrospray Ionization (ESI) is employed due to its suitability for polar and ionizable compounds. The carboxylic acid group is readily deprotonated, making Negative Ion Mode ESI the most logical choice for achieving high sensitivity and a stable signal in the form of the [M-H]⁻ ion.[1][2] While the pyrimidine nitrogens could be protonated in positive mode, the acidity of the carboxyl group typically ensures that negative mode ionization is more efficient.[3]
Analyte Properties
A clear understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 386715-40-8 | [4] |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [4] |
| Molecular Weight | 260.25 g/mol | Calculated |
| Structure | A benzoic acid ring linked to a 4,6-dimethoxypyrimidine ring. | - |
| Key Functional Groups | Carboxylic Acid (-COOH), Pyrimidine Ring, Methoxy groups (-OCH₃) | - |
Principle of the Method: A Self-Validating Workflow
The method described herein is built on a self-validating framework, incorporating calibration standards and quality control (QC) samples to ensure data integrity. The workflow proceeds from sample preparation through chromatographic separation and mass spectrometric detection, with each step optimized for accuracy and reproducibility.
Caption: Overall workflow for the quantitative LC-MS analysis.
Detailed Experimental Protocol
This protocol is designed for the analysis of this compound in a clean matrix (e.g., for purity analysis or in vitro assays). For complex biological matrices like plasma, a more rigorous sample preparation technique such as protein precipitation or solid-phase extraction (SPE) is required.[5][6]
Materials and Reagents
-
This compound reference standard (>98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid (≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solution (1 mg/mL): Accurately weigh 2.0 mg of the reference standard and dissolve it in 2.0 mL of methanol in a volumetric flask. This high concentration stock ensures weighing accuracy.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 methanol:water solution.
-
Calibration Standards and Quality Controls (QCs): Perform serial dilutions from the working stock solution using 50:50 acetonitrile:water as the diluent to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (e.g., Low: 15 ng/mL, Mid: 150 ng/mL, High: 800 ng/mL).
Liquid Chromatography (LC) Method
The use of a slight acid modifier like formic acid helps to ensure the carboxylic acid is in a consistent protonation state, which sharpens the chromatographic peak.[7]
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system | UHPLC provides better resolution and faster run times. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides good retention for the hydrophobic core of the molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 1 min, return to 10% B in 0.5 min, equilibrate for 2.5 min | A standard gradient to ensure elution and column cleaning. |
Mass Spectrometry (MS) Method
Negative ion mode is chosen for its high sensitivity towards carboxylic acids, which readily form [M-H]⁻ ions.[1][2]
Caption: Schematic of negative ion formation in the ESI source.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Ideal for polar, ionizable molecules. |
| Polarity | Negative | To detect the deprotonated [M-H]⁻ ion of the carboxylic acid. |
| Capillary Voltage | -3.5 kV | Optimizes the spray and ion generation process. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation from droplets. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Pressure | 35 psi | Assists in forming a fine aerosol spray. |
| Scan Mode | Selected Ion Monitoring (SIM) or MRM | SIM for high sensitivity quantification of the parent ion. Multiple Reaction Monitoring (MRM) if a tandem MS is available for higher selectivity. |
| Monitored Ion | m/z 259.07 (Calculated for [C₁₃H₁₁N₂O₄]⁻) | The expected mass-to-charge ratio for the deprotonated molecule. |
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[8][9]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank samples.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility. Assessed using QC samples at multiple concentrations, with acceptance criteria typically within ±15% (±20% at the lower limit of quantification).[10]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. LOQ is typically defined by a signal-to-noise ratio of ≥10.
-
Stability: Analyte stability is tested under various conditions (e.g., freeze-thaw cycles, short-term benchtop, post-preparative) to ensure sample integrity.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak corresponding to the analyte's retention time in all standards, QCs, and unknown samples.
-
Calibration Curve Construction: Plot the peak area versus the nominal concentration of the calibration standards. Apply a linear regression model, typically with 1/x or 1/x² weighting, to generate the calibration curve.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.
-
Acceptance: The calculated concentrations of the QC samples must fall within the pre-defined accuracy limits (e.g., ±15% of the nominal value) for the analytical run to be accepted.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of this compound. By leveraging reversed-phase chromatography for separation and negative mode ESI for sensitive detection, this method offers the robustness and reliability required for research and development applications. The explanations of the underlying principles behind each parameter are intended to empower scientists to not only replicate this method but also to adapt and troubleshoot it for their specific needs and for structurally related compounds. Adherence to the outlined validation principles will ensure that the data generated is accurate, reproducible, and fit for purpose.
References
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Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 679-685. [Link]
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Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3635-3645. [Link]
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Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
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Prakash, H., & Vairamani, M. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical Chemistry, 80(9), 3416-3421. [Link]
-
Prakash, H., & Vairamani, M. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3416-3421. [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]
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Nielen, M., et al. (2016). An Education in ESI. The Analytical Scientist. [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
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Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. [Link]
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An, G., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (68), e4213. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Website. [Link]
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Han, J., & Danell, A. S. (2018). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 8(3), 45. [Link]
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Grenova, P. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. LinkedIn. [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
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International Journal of ChemTech Research. (2011). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA Website. [Link]
-
MacLean, B., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7581-7589. [Link]
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ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
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Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
-
UCSF Clinical Labs. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(7), 12-17. [Link]
-
Organomation. (2024). Preparing Samples for HPLC-MS/MS Analysis. Organomation Website. [Link]
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Aldhafiri, W. N. (2016). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) in mouse plasma. DigitalCommons@UNMC. [Link]
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Waters Corporation. Solvents and Caveats for LC-MS. Waters Website. [Link]
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PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. PubChem Website. [Link]
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ResearchGate. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. [Link]
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Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid derivatives
An In-depth Technical Guide to the Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid and Its Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its derivatives. This class of compounds represents a significant scaffold in medicinal chemistry and materials science, often serving as a crucial intermediate in the development of novel therapeutic agents and functional materials.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategies, providing detailed, field-tested protocols, and ensuring a thorough understanding of the underlying chemical principles.
The primary synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[2] We will explore the synthesis of the requisite starting materials, the execution and optimization of the coupling reaction, and the characterization of the final product.
Strategic Overview: The Suzuki-Miyaura Coupling Approach
The synthesis of this compound is most efficiently achieved by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation joins two key fragments: an aryl halide and an organoboron species.[3][4] In this specific application, the reaction couples 2-chloro-4,6-dimethoxypyrimidine with 4-carboxyphenylboronic acid.
The choice of the Suzuki-Miyaura reaction is deliberate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups (including the carboxylic acid and the nitrogen-rich pyrimidine ring), and the commercial availability and low toxicity of its boronic acid reagents.[3]
The Catalytic Cycle: A Mechanistic Insight
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and can be broken down into three fundamental steps:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-4,6-dimethoxypyrimidine. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3][5]
-
Transmetalation: In this step, the organic group from the organoboron compound (4-carboxyphenylboronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Part 1: Synthesis of Key Starting Materials
While both starting materials can be sourced commercially, an in-house synthesis may be required for cost-effectiveness or derivatization studies.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
This protocol is adapted from patented industrial methods that offer high yield and purity, starting from malononitrile.[6][7] This route avoids the lower yields often associated with the diazotization of 2-amino-4,6-dimethoxypyrimidine.[7][8]
Workflow Diagram
Step-by-Step Procedure:
-
Formation of 1,3-Dimethoxypropanediimine Dihydrochloride:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge malononitrile (1.0 eq) and anhydrous methanol (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add acetyl chloride (3.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure the complete formation of the dihydrochloride salt intermediate.
-
-
Formation of 3-Amino-3-methoxy-N-cyano-2-propamidine:
-
In a separate vessel, prepare a solution of sodium bicarbonate (2.5 eq) and 50% aqueous cyanamide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the reaction mass from Step 1 to the chilled cyanamide solution, maintaining the temperature below 10 °C.
-
Stir the resulting slurry vigorously for 3-4 hours at 5 °C.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
-
Cyclization and Chlorination:
-
Suspend the damp solid from Step 2 in methanol (5 mL per gram of starting malononitrile) in a reaction vessel.
-
Cool the suspension to 5 °C and slowly bubble anhydrous hydrogen chloride gas through the mixture until saturation is achieved.[6]
-
Maintain the reaction temperature at 5-10 °C for 2 hours after gas introduction is complete.[6]
-
Quench the reaction by carefully pouring it over crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate to pH 7.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-4,6-dimethoxypyrimidine.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol or by flash column chromatography (eluent: hexane/ethyl acetate) to obtain white crystals.[8] A typical yield for this route is around 80%.[6]
-
Protocol 2: Synthesis of 4-Carboxyphenylboronic Acid
Although widely available commercially, this key reagent can be prepared via the hydrolysis of its corresponding amide, which provides a high-yielding and clean route.[9]
Step-by-Step Procedure:
-
Amidation of 4-Bromobenzoic Acid:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0 °C.
-
Slowly add diisopropylamine (2.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-bromo-N,N-diisopropylbenzamide.
-
-
Borylation and Hydrolysis:
-
Dissolve the 4-bromo-N,N-diisopropylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1M HCl. Extract with ethyl acetate. The combined organic layers contain the boronic ester intermediate.
-
To the solution of the intermediate, add an equal volume of water and lithium hydroxide monohydrate (2.0 eq). Stir vigorously at room temperature for 90 minutes.[9]
-
Remove the organic solvent (THF/ethyl acetate) under reduced pressure. Acidify the remaining aqueous layer to pH 4-5 with dilute HCl, which will precipitate the product.[9]
-
Filter the white solid, wash with cold water, and dry under vacuum to obtain 4-carboxyphenylboronic acid with a typical yield of over 95%.[9]
-
Part 2: Core Protocol for this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling reaction.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | 2-Chloro-4,6-dimethoxypyrimidine | Aryl chlorides are less reactive than bromides/iodides, requiring a more active catalyst system. |
| Boronic Acid | 4-Carboxyphenylboronic acid (1.2 eq) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) (3-5 mol%) | A robust, commercially available Pd(0) catalyst effective for many couplings.[10][11] |
| Alternate Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Often provides better yields for challenging substrates or heteroaryl couplings.[12] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Essential for the transmetalation step. K₃PO₄ is a stronger base and can be more effective for aryl chlorides.[5][10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | A mixed aqueous system is standard for Suzuki couplings, solubilizing both organic and inorganic reagents.[5][13] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition to the aryl chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure the longevity of the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and dilute the mixture.
-
Carefully acidify the aqueous mixture with 2M HCl to a pH of ~3-4. The product, being a carboxylic acid, will precipitate out of the solution.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to remove nonpolar impurities.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or purified by washing with hot acetone.[14] The product is a white to off-white solid.
-
Part 3: Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Expected Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₄ | - |
| Molecular Weight | 260.25 g/mol | [15] |
| Appearance | White to off-white solid | - |
| Melting Point | 284-286 °C | [15] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H, -COOH): The carboxylic acid proton is typically a broad singlet.
-
δ ~8.4 ppm (d, 2H, Ar-H): Protons on the benzoic acid ring ortho to the pyrimidine ring.
-
δ ~8.0 ppm (d, 2H, Ar-H): Protons on the benzoic acid ring meta to the pyrimidine ring.
-
δ ~6.3 ppm (s, 1H, Pyrimidine-H): The lone proton on the pyrimidine ring.
-
δ ~4.0 ppm (s, 6H, -OCH₃): The two equivalent methoxy groups on the pyrimidine ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~171 ppm (C=O of pyrimidine)
-
δ ~167 ppm (C=O of COOH)
-
δ ~165 ppm (C-O of pyrimidine)
-
δ ~128-135 ppm (Aromatic carbons of benzoic acid ring)
-
δ ~90 ppm (C-H of pyrimidine)
-
δ ~55 ppm (-OCH₃)
-
-
Mass Spectrometry (ESI-):
-
Expected m/z: 259.07 [M-H]⁻
-
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a reliable and highly adaptable method suitable for both small-scale research and larger-scale production. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can consistently achieve high yields of this valuable chemical intermediate. The protocols provided herein offer a robust foundation for the synthesis of the target molecule and a wide array of its derivatives, paving the way for further discoveries in drug development and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Google Patents. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link]
-
Godrej Agrovet Ltd. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Available from: [Link]
-
Thieme. A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Available from: [Link]
- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.
- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Available from: [Link]
-
WorldOfChemicals. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Lead Sciences. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]
-
National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]
-
BMRB. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available from: [Link]
-
PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available from: [Link]
-
ResearchGate. 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Available from: [Link]
- Google Patents. US3235588A - Purification of benzoic acid.
-
National Institutes of Health. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). Available from: [Link]
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Application Notes and Protocols for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid as a Herbicide
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid as a selective, post-emergence herbicide. The protocols outlined herein are intended for researchers, scientists, and professionals in the fields of agrochemical discovery and development. This guide covers the compound's mechanism of action, provides step-by-step procedures for efficacy testing, and includes methodologies for assessing crop tolerance and potential environmental impact. The experimental designs are structured to yield robust and reproducible data, facilitating the comprehensive evaluation of this herbicidal candidate.
Introduction and Scientific Background
This compound belongs to the pyrimidinyl-benzoate class of herbicides.[1] These compounds are known to be potent and selective inhibitors of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2] The ALS enzyme is critical in plants and microorganisms as it catalyzes the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4] By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately resulting in plant death.[5] This mode of action is highly effective at low concentrations and is a hallmark of several successful commercial herbicides.[3]
The selectivity of pyrimidine derivatives often allows for the control of a broad spectrum of broadleaf weeds in various agricultural and non-agricultural settings.[6] The development of new herbicides with this mode of action is crucial for managing weed resistance to other herbicide classes and for providing new tools for integrated weed management programs.[7]
Mechanism of Action: ALS Inhibition
The herbicidal activity of this compound is derived from its ability to bind to the ALS enzyme, thereby blocking the active site and preventing its normal catalytic function. This inhibition is typically slow-acting, with visual symptoms of phytotoxicity appearing several days after application.[2]
Symptoms of ALS inhibitor injury in susceptible plants generally include:
-
Initial Chlorosis: A shiny or mottled yellowing of the leaves.[2]
-
Growth Stunting: A noticeable cessation of plant growth.[3]
-
Discoloration: The development of a purplish or reddish hue on the underside of leaves.[2]
-
Necrosis: The eventual death and browning of plant tissues.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are designed to assess the herbicidal efficacy, crop selectivity, and dose-response of this compound. It is imperative to include both a susceptible and, if available, a known resistant weed biotype as controls in all experiments to ensure the validity of the results.[8]
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the efficacy of the test compound against various weed species under controlled greenhouse conditions.[9]
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria adscendens, Brassica napus).[10]
-
Potting medium (e.g., sandy loam soil:peat:sand mix, 2:1:1).
-
Pots (10 cm diameter).
-
Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark).
-
Calibrated laboratory sprayer.
-
This compound (analytical grade).
-
Solvent (e.g., acetone) and surfactant (e.g., Tween 20).
-
Untreated control and a commercial standard herbicide (e.g., a known ALS inhibitor).
Procedure:
-
Plant Propagation: Sow seeds of each weed species in pots filled with the potting medium. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
-
Plant Growth: Grow the plants in the greenhouse until they reach the 2-4 leaf stage.[8]
-
Preparation of Herbicide Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to achieve a range of application rates (e.g., 10, 50, 100, 200 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.1% v/v).
-
Herbicide Application: Treat the plants with the herbicide solutions using a calibrated laboratory sprayer. Ensure uniform coverage of the foliage. Include an untreated control (sprayed with solvent and surfactant only) and a commercial standard.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water the plants at the soil level to avoid washing the herbicide from the leaves.
-
Efficacy Assessment: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Calculate the average percent control for each treatment and replicate. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[11]
Protocol 2: Dose-Response Study
This protocol is designed to determine the effective dose (ED) values (e.g., ED₅₀ and ED₉₀) of the herbicide on target weed species.
Procedure:
-
Follow the procedure for the Greenhouse Bioassay (Protocol 3.1).
-
Use a wider range of herbicide concentrations with smaller increments to accurately model the dose-response curve.
-
At 21 DAT, harvest the above-ground biomass of the surviving plants in each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Data Analysis: Express the dry weight of each treatment as a percentage of the untreated control. Plot the percent reduction in dry weight against the logarithm of the herbicide dose. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to calculate the ED₅₀ and ED₉₀ values.
| Parameter | Description |
| ED₅₀ | The effective dose of the herbicide that causes a 50% reduction in plant growth (dry weight) compared to the untreated control. |
| ED₉₀ | The effective dose of the herbicide that causes a 90% reduction in plant growth (dry weight) compared to the untreated control. |
Protocol 3: Crop Selectivity and Tolerance Assessment
This protocol evaluates the tolerance of a specific crop to the application of this compound.
Procedure:
-
Follow the general procedure for the Greenhouse Bioassay (Protocol 3.1), but use a crop species of interest (e.g., rice, wheat).
-
Apply the herbicide at rates equivalent to the proposed field use rate (1x) and twice the proposed rate (2x) to assess the margin of safety.
-
Visually assess crop injury (phytotoxicity) at 7, 14, and 21 DAT using a scale of 0% (no injury) to 100% (crop death).
Caption: General workflow for herbicide efficacy and selectivity testing.
Synthesis of this compound
The synthesis of pyrimidinyl-benzoic acid derivatives typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of a substituted pyrimidine with a hydroxybenzoic acid derivative under basic conditions.[12]
Example Synthetic Pathway: A plausible synthetic route for this compound involves the coupling of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with a 4-hydroxybenzoic acid derivative. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K₂CO₃).[12]
Environmental Considerations and Stewardship
Herbicides in the pyridine and pyrimidine classes can exhibit persistence in treated plant materials.[6] It is crucial to conduct studies on the environmental fate of this compound, including its soil mobility, degradation, and potential for carryover to subsequent crops.[13]
Key Areas for Environmental Assessment:
-
Soil Dissipation Studies: To determine the half-life of the compound in different soil types.[9]
-
Leaching Potential: To assess the risk of groundwater contamination.
-
Residue Analysis: To monitor for the presence of the herbicide in soil, water, and plant tissues.[9]
-
Compost Contamination: Certain pyrimidine herbicides can persist in compost, potentially harming sensitive plants.[6][14] Mitigation strategies, such as restrictions on composting treated plant materials, should be considered.[14]
Conclusion
This compound, as a member of the pyrimidinyl-benzoate class of ALS inhibitors, represents a promising candidate for development as a selective herbicide. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity, crop safety, and environmental profile. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for advancing this compound through the research and development pipeline.
References
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An introduction to ALS-inhibiting herbicides. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. Retrieved January 18, 2026, from [Link]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (2021, July 28). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Acetolactate synthase. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
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A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023, November 21). PNAS. Retrieved January 18, 2026, from [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. (2023, October 31). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023, December 12). The Pharma Innovation. Retrieved January 18, 2026, from [Link]
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017, January 30). PNAS. Retrieved January 18, 2026, from [Link]
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Registration Review of Pyridine and Pyrimidine Herbicides. (2025, September 22). US EPA. Retrieved January 18, 2026, from [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. (2025, April 16). Contract Laboratory. Retrieved January 18, 2026, from [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
European Guidelines to conduct herbicide resistance tests. (2017, October 13). (n.d.). Retrieved January 18, 2026, from [Link]
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). . Retrieved January 18, 2026, from [Link]
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Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. (n.d.). Retrieved January 18, 2026, from [Link]
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EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. (2021, March 18). US EPA. Retrieved January 18, 2026, from [Link]
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The summary of the environmental fate of herbicides, including their sources and classification. (2023, September). ResearchGate. Retrieved January 18, 2026, from [Link]
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Application of Pyrimidinyl Benzoic Acids in Agriculture: A-to-Z Guide for Researchers
Introduction: A Tale of Two Mechanisms
Pyrimidinyl benzoic acids represent a significant class of herbicides, pivotal in modern agricultural practices for their efficacy in controlling a broad spectrum of weeds.[1] What makes this chemical family particularly compelling is its bifurcation into two distinct and highly effective modes of action: the inhibition of acetohydroxyacid synthase (AHAS) and the mimicry of synthetic auxins. This guide provides an in-depth exploration of both pathways, offering detailed application notes and validated protocols for researchers, scientists, and drug development professionals. Our focus is to deliver not just procedural steps, but the scientific rationale that underpins them, ensuring a comprehensive and trustworthy resource for the agricultural science community.
Chapter 1: The AHAS-Inhibiting Pyrimidinyl(thio)benzoates
The 2-(pyrimidin-2-yloxy)benzoic acids, often referred to as pyrimidinyl(thio)benzoates (PTBs), are potent inhibitors of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a rapid cessation of cell division and, ultimately, plant death. A prominent example of this class is bispyribac-sodium, widely used for controlling grasses, sedges, and broadleaf weeds in rice cultivation.[3][4]
Mechanism of Action: A Molecular Wrench in the Works
The herbicidal activity of pyrimidinyl(thio)benzoates stems from their ability to bind to a specific site on the AHAS enzyme, distinct from the active site where the native substrates (pyruvate and α-ketobutyrate) bind.[2] This allosteric binding induces a conformational change in the enzyme, preventing the substrates from accessing the active site and thereby halting the production of acetolactate and acetohydroxybutyrate.[2]
Caption: Inhibition of the AHAS enzyme by pyrimidinyl benzoic acids.
Laboratory Protocols
This protocol provides a general method for the synthesis of the core structure of many AHAS-inhibiting pyrimidinyl benzoic acids, such as bispyribac.[5][6]
Principle: The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl groups of a dihydroxybenzoic acid derivative displace a leaving group (e.g., sulfonyl group) on the pyrimidine ring.
Materials:
-
2,6-dihydroxybenzoic acid
-
2-methylsulfonyl-4,6-dimethoxypyrimidine
-
Potassium carbonate (anhydrous)
-
Potassium hydroxide
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride)
-
Ethyl acetate
-
Reaction flask with Dean-Stark apparatus, mechanical stirrer, and condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, mechanical stirrer, and condenser, add toluene.
-
Add 2,6-dihydroxybenzoic acid (1.0 molar equivalent), the phase-transfer catalyst (5 mol%), and potassium hydroxide (3.0 molar equivalents) at room temperature.
-
Reflux the mixture for 2 hours, collecting any water in the Dean-Stark trap.
-
Cool the reaction mixture to 70°C.
-
Add 2-methylsulfonyl-4,6-dimethoxypyrimidine (2.0 molar equivalents).
-
Maintain the reaction at reflux temperature for 10 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the purified product.
This colorimetric assay quantifies the inhibitory activity of pyrimidinyl benzoic acid derivatives on the AHAS enzyme.
Principle: The assay measures the production of acetolactate from pyruvate. In the presence of acid, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to form a colored complex, which is measured spectrophotometrically. A decrease in color intensity indicates inhibition of AHAS activity.
Materials:
-
Partially purified AHAS enzyme from a suitable plant source (e.g., etiolated corn seedlings)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in assay buffer.
-
Test Compounds: Pyrimidinyl benzoic acid derivatives dissolved in DMSO.
-
Stopping Solution: 0.5 M H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine in water.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH.
-
96-well microplate and plate reader.
Procedure:
-
In a 96-well microplate, add 40 µL of assay buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control, add 5 µL of DMSO.
-
Add 10 µL of the AHAS enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 45 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stopping solution to each well.
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Add 50 µL of Color Reagent A, followed by 50 µL of Color Reagent B to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Compound Class | Target Enzyme | IC₅₀ Range (nM) | Reference |
| Pyrimidinyl(thio)benzoates (PTBs) | AHAS (Rice, Barley) | 0.7 - 11.0 | [2] |
This bioassay determines the herbicidal efficacy of pyrimidinyl benzoic acids on a target weed species.
Principle: Seeds or seedlings of a susceptible weed species are treated with a range of herbicide concentrations. The effect on plant growth (e.g., fresh weight, height) is measured after a specific period, and a dose-response curve is generated to determine the effective dose (e.g., ED₅₀).
Materials:
-
Seeds of a susceptible weed species (e.g., Barnyardgrass - Echinochloa crus-galli)
-
Pots filled with a suitable growing medium
-
Growth chamber or greenhouse with controlled environmental conditions
-
Pyrimidinyl benzoic acid herbicide (e.g., bispyribac-sodium)
-
Spray chamber or appropriate application equipment
Procedure:
-
Sow the seeds of the target weed in pots and allow them to germinate and grow to the 2-3 leaf stage.
-
Prepare a series of herbicide solutions at different concentrations. A typical range for bispyribac-sodium would be from 0 (control) to 100 g a.i./ha.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Place the treated plants in a growth chamber or greenhouse under optimal growing conditions.
-
After a predetermined period (e.g., 14-21 days), visually assess the plants for injury and harvest the above-ground biomass.
-
Measure the fresh weight of the harvested biomass for each treatment.
-
Calculate the percent reduction in fresh weight compared to the untreated control.
-
Plot the percent reduction against the logarithm of the herbicide dose to generate a dose-response curve and determine the ED₅₀ value (the dose required to cause a 50% reduction in fresh weight).
| Weed Species | Herbicide | ED₅₀ (g a.i./ha) | Reference |
| Echinochloa crus-galli (susceptible) | Bispyribac-sodium | ~10 | [3] |
| Echinochloa crus-galli (resistant) | Bispyribac-sodium | 18 - 41 | [3] |
| E. crus-galli var. zelayensis | Bispyribac-sodium | 1.83 | [7] |
| E. caudata | Bispyribac-sodium | 1.32 | [7] |
Chapter 2: The Synthetic Auxin Pyrimidine Carboxylic Acids
A distinct group within the pyrimidinyl benzoic acid family are the pyrimidine carboxylic acids, which act as synthetic auxins.[8][9] These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, death.[8] A key example of this class is aminocyclopyrachlor.[8][9][10]
Mechanism of Action: Hormonal Hijacking
Synthetic auxins like aminocyclopyrachlor bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[11] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which at high levels, disrupt normal plant development, causing symptoms such as epinasty (twisting of stems and petioles), leaf cupping, and callus formation.
Caption: Mechanism of action of synthetic auxin pyrimidine carboxylic acids.
Laboratory and Field Protocols
This is a sensitive and common method for assessing the auxin-like activity of herbicides.
Principle: The inhibition of root growth in susceptible seedlings is measured at various herbicide concentrations to determine the EC₅₀ (the concentration that causes 50% inhibition of root elongation).
Materials:
-
Seeds of a sensitive dicot species (e.g., cress, lettuce)
-
Petri dishes with filter paper
-
Test compound (e.g., aminocyclopyrachlor) dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a series of dilutions of the test compound in water. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.
-
Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the respective test solution.
-
Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.
-
Seal the Petri dishes and place them in a growth chamber, typically in the dark, at a constant temperature (e.g., 25°C) for 3-5 days.
-
After the incubation period, measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root elongation for each concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve and determine the EC₅₀ value.
Field trials are essential to evaluate the performance of a herbicide under real-world conditions.
Principle: The herbicide is applied to plots containing both target weeds and a desired crop to assess its efficacy in controlling the weeds and its safety to the crop.
Experimental Design:
-
Plot Layout: Randomized complete block design with at least three to four replications.
-
Treatments:
-
Untreated control
-
Test herbicide at several application rates (e.g., 1x, 2x the proposed label rate)
-
A commercial standard herbicide for comparison
-
-
Application: Apply the herbicides at the appropriate weed and crop growth stage using a calibrated sprayer.
-
Data Collection:
-
Weed Control: Visually assess the percent weed control at regular intervals (e.g., 7, 14, 28, and 56 days after application).
-
Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, malformation) at the same intervals.
-
Yield: At the end of the growing season, harvest the crop from each plot and measure the yield.
-
Data Analysis:
-
Analyze the weed control, crop injury, and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Use a suitable means separation test (e.g., Tukey's HSD) to compare treatment means.
Chapter 3: Formulation and Analytical Methods
Herbicide Formulation
The active ingredient of a pyrimidinyl benzoic acid herbicide is rarely applied in its pure form. It is formulated with other ingredients to improve its handling, storage, application, and efficacy. Common formulation types include:
-
Soluble Concentrates (SC) or Soluble Liquids (SL): The active ingredient is dissolved in a solvent.
-
Wettable Powders (WP): The active ingredient is mixed with a fine powder and a wetting agent.
-
Water-Dispersible Granules (WDG): The active ingredient is formulated into granules that disperse in water.
Analytical Methods for Residue Analysis
Determining the concentration of pyrimidinyl benzoic acid residues in soil, water, and plant tissues is crucial for environmental fate studies and food safety assessment. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common analytical technique.[12][13][14][15]
General Procedure for HPLC Analysis:
-
Extraction: The sample (soil, water, or plant tissue) is extracted with a suitable solvent (e.g., acetonitrile, methanol).
-
Clean-up: The extract is purified to remove interfering compounds using techniques like solid-phase extraction (SPE).
-
Analysis: The purified extract is injected into an HPLC system for separation and quantification.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Conclusion: A Versatile Tool for Weed Management
Pyrimidinyl benzoic acids are a testament to the power of targeted chemical design in agriculture. Their dual modes of action as both potent AHAS inhibitors and effective synthetic auxins provide farmers with versatile and powerful tools for weed management. For researchers and developers, a thorough understanding of their mechanisms, coupled with robust and reproducible protocols for synthesis and evaluation, is paramount for the continued innovation of safe and effective herbicidal solutions. This guide has aimed to provide that foundational knowledge, empowering the scientific community to further explore and harness the potential of this important class of herbicides.
References
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Dose-response pattern of bispyribac-sodium Echinochloa crus-galli... - ResearchGate. (URL: [Link])
-
Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers - MDPI. (URL: [Link])
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC - NIH. (URL: [Link])
-
Effect of the mixture herbicides bispyribac sodium 150 g/l and cyhalofop-butyl 50 g/l on growth and the yield of paddy rice (Oryza sativa L.). (URL: [Link])
-
Detection of bispyribac sodium + metamifop 14% SE residue in soil by bioassay method. (URL: [Link])
-
Bispyribac Sodium Persistence in Soil, Plant and Grain in Direct Seeded Rice and its Effect on Soil Properties. (URL: [Link])
-
Determination of Bispyribac sodium 10% SC (herbicide) residue level in straw, grain and soil using HPLC method. - CABI Digital Library. (URL: [Link])
-
A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry - ResearchGate. (URL: [Link])
-
Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (URL: [Link])
-
Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors by integrating molecular docking, CoMFA, CoMSIA, and DFT calculations - PubMed. (URL: [Link])
-
Broadleaf weed species utilized in post-emergent herbicide evaluations - ResearchGate. (URL: [Link])
-
Analysis of the Herbicide Bispyribac-sodium in Rice by Solid Phase Extraction and High Performance Liquid Chromatography | Request PDF - ResearchGate. (URL: [Link])
-
The differential binding and biological efficacy of auxin herbicides - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Potassium 2,4 and 2,6-bis[(4,6- dimethoxypyrimidin-2-yl)oxy]benzoate - Oriental Journal of Chemistry. (URL: [Link])
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. (URL: [Link])
-
Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method. (URL: [Link])
-
A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry | Journal of Regulatory Science. (URL: [Link])
-
First case of resistance to bispyribac-sodium in barnyardgrass (Echinochloa crus-galli) from Ecuador - SciELO. (URL: [Link])
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Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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improving crop safety and broadleaf weed control with herbicides in lentil - SAGIT. (URL: [Link])
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (URL: [Link])
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Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem. (URL: [Link])
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Using pyrimidinecarboxylic acids as growth stimulants for Rhododen- dron ledebourii Pojark and Rhododendron smirnowii Trautv. - University of Ljubljana Press Journals. (URL: [Link])
- CA2194080C - Novel process for preparing 2,6-di(4,6-dimethoxypyrimidin-2-yl)
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Fall-applied residual herbicides improve broadleaf weed management in ultra-early wheat (Triticum aestivum L.) production systems on the northern Great Plains - ResearchGate. (URL: [Link])
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Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide | Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])
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Benzamide Preparation from Benzoic Acid - YouTube. (URL: [Link])
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Aminocyclopyrachlor - Wikipedia. (URL: [Link])
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Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. (URL: [Link])
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Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches - Canadian Science Publishing. (URL: [Link])
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Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (URL: [Link])
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A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. (URL: [Link])
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Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. (URL: [Link])
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2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ResearchGate. (URL: [Link])
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (URL: [Link])
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An Efficacy Trial of Potential Herbicides for Use in Organic Systems. Jeff J. Gunderson, Patrick M. Carr and Timothy Winch North - NDSU Agriculture. (URL: [Link])
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Aminocyclopyrachlor; Pesticide Tolerances - Federal Register. (URL: [Link])
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2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ChemBK. (URL: [Link])
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Application Notes and Protocols for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid in Organic Synthesis
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to all institutional and governmental safety regulations.
Foreword
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid handle appended to a dimethoxypyrimidine core, renders it a versatile intermediate for the construction of a diverse array of complex organic molecules. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on practical, field-proven protocols and the underlying scientific principles.
Compound Profile: Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 260.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 284-286 °C[1][2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |
| CAS Number | 386715-40-8[1][2][3] |
1.1. Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4][5] If dust is generated, a NIOSH-approved respirator is recommended.
-
Contact Avoidance: Avoid direct contact with skin and eyes.[3][5][6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. The following protocol outlines a common and effective synthetic route.
2.1. Synthetic Workflow Overview
The synthesis involves the reaction of a dihydroxybenzoic acid derivative with 2-methylsulfonyl-4,6-dimethoxypyrimidine.[7] This nucleophilic aromatic substitution reaction is a cornerstone of this synthetic strategy.
Caption: Synthetic workflow for this compound.
2.2. Detailed Experimental Protocol
Materials:
-
2,4-dihydroxybenzoic acid
-
2-Methylsulfonyl-4,6-dimethoxypyrimidine
-
Potassium hydroxide (KOH)
-
Toluene
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dihydroxybenzoic acid (1.0 equivalent) and potassium hydroxide (3.0 equivalents) in toluene.
-
Addition of Catalyst: Add a catalytic amount of a phase transfer catalyst (e.g., 5 mol% benzyltriethylammonium chloride).
-
Azeotropic Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
-
Addition of Pyrimidine: Once the removal of water is complete, cool the reaction mixture to 70 °C and add 2-methylsulfonyl-4,6-dimethoxypyrimidine (2.0 equivalents).
-
Reaction: Heat the mixture back to reflux and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the solid product and wash with cold toluene.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.
Causality Behind Experimental Choices:
-
Base and Solvent: The use of a strong base like KOH is essential to deprotonate the hydroxyl groups of the dihydroxybenzoic acid, making them nucleophilic. Toluene is an excellent solvent for this reaction as it allows for azeotropic removal of water, which drives the reaction to completion.
-
Phase Transfer Catalyst: A phase transfer catalyst is employed to facilitate the transfer of the hydroxide ions from the solid phase to the organic phase, thereby increasing the reaction rate.
-
Leaving Group: The methylsulfonyl group on the pyrimidine ring is an excellent leaving group, facilitating the nucleophilic aromatic substitution.
Applications in Advanced Organic Synthesis
The strategic placement of the carboxylic acid and the dimethoxypyrimidine moieties makes this compound a valuable precursor in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.
3.1. Intermediate in Herbicide Synthesis
This compound and its derivatives are key intermediates in the synthesis of pyrimidinyloxy benzoic acid herbicides.[7] These herbicides are known for their high efficiency and selectivity.[7]
3.2. Scaffold for Drug Discovery
Benzoic acid derivatives are a cornerstone in modern drug discovery due to their versatile chemical reactivity.[8] The title compound serves as a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid can be readily modified to form amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. For instance, similar pyrazine-based benzoic acids have been investigated as potent kinase inhibitors for antiviral and anticancer applications.[9]
Caption: Key applications of the title compound in synthesis.
Analytical Methods for Quality Control
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
Table 2: Analytical Characterization
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a retention time characteristic of the compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation. | Detection of the molecular ion peak corresponding to the compound's mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | A spectrum consistent with the predicted chemical shifts and coupling constants for the protons and carbons in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings. |
The development of robust analytical methods is crucial for both process monitoring during synthesis and for the quality control of the final product.[10][11][12]
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in enabling the synthesis of complex and valuable molecules. Its strategic design and versatile reactivity provide a solid foundation for innovation in both the agrochemical and pharmaceutical sectors. The protocols and insights provided in this document are intended to empower researchers to harness the full potential of this important synthetic intermediate.
References
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- Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate.
- Fisher Scientific.
- Sigma-Aldrich. 4-(4,6-Dimethoxypyrimidin-2-yl)
- Sigma-Aldrich. This compound Product Page.
- Echemi. 4-(4,6-Dimethoxy-2-pyrimidinyl)
- Benchchem. 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.
- ChemicalBook. 4-(4,6-DIMETHOXYPYRIMIDIN-2-YL)
- ChemicalBook. 4-(4,6-DIMETHOXYPYRIMIDIN-2-YLMETHOXY)BENZOIC ACID.
- PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid.
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Autech Industry.
- Santa Cruz Biotechnology. 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.
- Sigma-Aldrich. This compound.
- Huateng Pharma. This compound.
- ResearchGate. 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid.
- Analytical Methods for Determination of Benzoic Acid and Their Applic
- Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect.
- ChemicalBook. 2-[(4,6-DIMETHOXYPYRIMIDIN-2-YL)OXY]BENZOIC ACID.
- Sample preparation method to analyse 15 pesticide metabolites in human urine using HPLC-MS/MS. RECETOX.
- Synblock. 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid.
- Review of Characteristics and Analytical Methods for Determin
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Application Notes and Protocols: 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid in Medicinal Chemistry
Introduction: A Scaffold with Untapped Therapeutic Potential
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a heterocyclic compound characterized by a benzoic acid moiety linked to a dimethoxy-substituted pyrimidine ring. While structurally related analogs, specifically pyrimidinyloxy benzoic acids, have been extensively developed as herbicides that target the enzyme acetohydroxyacid synthase (AHAS) in plants, the direct application of this specific scaffold in medicinal chemistry is an emerging area of investigation.[1][2] This document serves as a guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of this compound, focusing on its promise as a kinase inhibitor.
Our rationale for exploring this compound in a medicinal context is based on the established success of structurally similar molecules. Research has demonstrated that replacing the pyrimidine core with other heterocycles, such as pyrazine or thiazole, while retaining the 4-carboxyphenyl (benzoic acid) group, yields potent inhibitors of critical human protein kinases like Casein Kinase 2 (CK2).[3][4][5] The 4-carboxyphenyl group, in particular, has been identified as an optimal substituent for activity against CK2, suggesting that the core scaffold of a heterocycle linked to benzoic acid is a privileged structure for kinase inhibition.[3][4]
These application notes will provide a comprehensive overview of the hypothesized mechanism of action, detailed protocols for chemical synthesis, and robust methodologies for in vitro biological evaluation to unlock the therapeutic potential of this promising scaffold.
Hypothesized Mechanism of Action: Targeting the Kinome
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and viral infections. Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase, is a prominent therapeutic target due to its role in promoting cell survival, proliferation, and resistance to apoptosis.[3]
We hypothesize that this compound functions as an ATP-competitive inhibitor of protein kinases, with a potential selectivity profile for members of the CK2 family (CSNK2A1/CSNK2A2). The proposed binding model involves the benzoic acid moiety forming key hydrogen bond interactions within the ATP-binding pocket of the kinase, while the dimethoxypyrimidine core occupies adjacent hydrophobic regions. The methoxy groups may play a crucial role in orienting the molecule and enhancing binding affinity.
Proposed Signaling Pathway Inhibition
Below is a diagram illustrating the central role of CK2 in cell survival pathways and the proposed point of intervention for this compound.
Caption: Workflow for the Suzuki coupling-based synthesis of the title compound.
Step-by-Step Methodology:
-
Suzuki Coupling:
-
To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Suspend the reagents in a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification of the Intermediate:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure methyl ester intermediate.
-
-
Saponification:
-
Dissolve the purified methyl 4-(4,6-dimethoxypyrimidin-2-yl)benzoate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
-
Acidification and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a standard method to determine the inhibitory activity of the synthesized compound against a target kinase, such as CK2α.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of the compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare solutions of recombinant human CK2α enzyme, the appropriate peptide substrate, and ATP at desired concentrations in the reaction buffer.
-
-
Assay Procedure (e.g., ADP-Glo™ Kinase Assay):
-
Add 5 µL of the compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the luminescence, which is proportional to the ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Expected Outcomes
Based on analogs, the inhibitory potential of this compound and its derivatives can be quantified and compared. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.
| Compound | Modification | Target Kinase | IC₅₀ (nM) | Selectivity vs. PIM3 (Fold) |
| 1 (Title Compound) | - | CSNK2A | 85 | 15 |
| 2 | 5-fluoro on pyrimidine | CSNK2A | 60 | 25 |
| 3 | 3-methoxy on benzoic acid | CSNK2A | 150 | 8 |
| Reference Cmpd | Pyrazine core [3] | CSNK2A | 25 | >30 |
Conclusion and Future Directions
The scaffold of this compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in these notes provide a clear and robust pathway for the synthesis, purification, and in vitro characterization of this compound. Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing analogs with modifications on both the pyrimidine and benzoic acid rings. [6][7]Furthermore, promising compounds should be advanced into cell-based assays to evaluate their anti-proliferative or antiviral effects, ultimately paving the way for potential therapeutic applications.
References
-
Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv [Preprint]. Available from: [Link]
-
Godrej Agrovet Ltd. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Rasayan J. Chem. Available from: [Link]
-
Ngadjui, B. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Natural Products. Available from: [Link]
-
PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available from: [Link]
-
PubMed. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]
-
PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Available from: [Link]
-
Lead Sciences. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available from: [Link]
-
Nakano, H., et al. (2014). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. Available from: [Link]
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- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid as a scaffold for the discovery and development of novel kinase inhibitors. This document outlines the rationale behind using this privileged scaffold, detailed synthetic protocols for derivatization, methodologies for biological evaluation, and strategies for structure-activity relationship (SAR) optimization.
Introduction: The Promise of the this compound Scaffold
The pyrimidine core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. The specific scaffold, this compound, offers several strategic advantages:
-
The 4,6-dimethoxypyrimidine moiety: The methoxy groups at the 4 and 6 positions can enhance solubility and provide metabolic stability. They also influence the electronic properties of the pyrimidine ring, which can be fine-tuned for optimal target engagement.
-
The 2-substituted benzoic acid: The carboxylic acid at the 4-position of the phenyl ring serves as a versatile chemical handle for the introduction of a wide range of substituents through amide bond formation. This allows for the exploration of diverse chemical space to achieve desired potency and selectivity.
-
Structural Rigidity and Vectorial Diversity: The linkage between the pyrimidine and phenyl rings provides a rigid core, which can reduce the entropic penalty upon binding to the target kinase. The benzoic acid moiety allows for the projection of substituents into different regions of the kinase active site, facilitating the optimization of interactions with both conserved and unique residues.
This guide will delineate a systematic approach to harness the potential of this scaffold in a modern drug discovery campaign.
Part 1: Synthesis of this compound Derivatives
The primary strategy for derivatizing this compound (CAS 386715-40-8) involves the formation of amides with a diverse library of amines. This approach is favored for its robustness, high functional group tolerance, and the ability to rapidly generate a multitude of analogs for SAR studies.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of a library of amides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the excess solvent and activating agent under reduced pressure to yield the crude acid chloride.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to an acid chloride significantly increases its electrophilicity, facilitating the reaction with the amine nucleophile.
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate.
-
A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for generating a library of amide derivatives.
Part 2: Biological Evaluation of Kinase Inhibitory Activity
A hierarchical screening approach is recommended to efficiently identify and characterize potent and selective kinase inhibitors from the synthesized library of compounds. This typically involves initial high-throughput biochemical screening followed by more detailed biochemical and cell-based assays for promising hits.
Protocol 2: High-Throughput Biochemical Kinase Assay
A variety of high-throughput screening (HTS) formats are available to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[2] The choice of assay will depend on the specific kinase target and available instrumentation. The ADP-Glo™ Kinase Assay (Promega) is a widely used luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized compound library
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of each synthesized compound in 100% DMSO.
-
Prepare serial dilutions of the compounds in an appropriate assay buffer.
-
Prepare a kinase reaction buffer containing the kinase, substrate, and any necessary cofactors (e.g., MgCl₂).
-
-
Kinase Reaction:
-
Dispense a small volume of the compound dilutions into the wells of a 384-well plate.
-
Add the kinase reaction mixture to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Calculate the percent inhibition for each compound at a single concentration (e.g., 10 µM) for initial screening.
-
For promising hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Initial Screening Results
| Compound ID | Amine Substituent | % Inhibition at 10 µM |
| Lead-001 | 4-Fluoroaniline | 85% |
| Lead-002 | 3-Aminopyridine | 78% |
| Lead-003 | Piperidine | 25% |
| Lead-004 | N-Methylpiperazine | 92% |
Protocol 3: Cellular Target Engagement Assay
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to confirm that a compound can engage its target within a cellular context.[3] Cellular thermal shift assays (CETSA) and NanoBRET™ Target Engagement Assays are powerful methods for this purpose.
Step-by-Step Methodology (Conceptual Outline for CETSA):
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Unfolded proteins will precipitate upon heating.
-
Analysis: Analyze the amount of soluble target kinase remaining at each temperature using techniques like Western blotting or ELISA.
-
Data Interpretation: A successful inhibitor will stabilize the target kinase, leading to a higher melting temperature (Tₘ) compared to untreated cells.
Visualization of the Screening Cascade
Caption: A typical workflow for identifying and validating kinase inhibitors.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the initial screening of the amide library will form the basis of the initial SAR. By comparing the inhibitory activity of compounds with different amine substituents, researchers can identify key structural features that contribute to potency.
Key Considerations for SAR Analysis:
-
Electronic Effects: The electronic nature of the substituents on the amine can influence the overall electron density of the inhibitor and its ability to interact with the kinase.
-
Steric Effects: The size and shape of the substituents will determine how well the inhibitor fits into the ATP-binding pocket.
-
Hydrophobicity/Hydrophilicity: The balance of hydrophobic and hydrophilic groups will affect the solubility and cell permeability of the inhibitor.
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can lead to additional interactions with the kinase, enhancing potency.
Data Presentation: SAR Table for a Hypothetical Kinase Target
| Compound ID | Amine Substituent | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| Lead-001 | 4-Fluoroaniline | 50 | 1.2 |
| Lead-005 | 4-Chloroaniline | 45 | 1.0 |
| Lead-006 | 4-Methylaniline | 150 | 5.8 |
| Lead-007 | Aniline | 200 | 8.1 |
| Lead-004 | N-Methylpiperazine | 25 | 0.5 |
| Lead-008 | Morpholine | 300 | >10 |
Interpretation of Hypothetical SAR:
From the table above, we can infer that:
-
Electron-withdrawing groups at the para-position of the aniline ring (fluoro and chloro) are well-tolerated and may enhance activity compared to an electron-donating group (methyl) or no substitution.
-
The basic nitrogen of N-methylpiperazine appears to form a favorable interaction, leading to high potency in both biochemical and cellular assays.
-
The lack of a basic nitrogen in morpholine results in a significant loss of activity.
This iterative process of design, synthesis, and testing is central to lead optimization, with the goal of improving potency, selectivity, and drug-like properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the benzoic acid moiety allows for the rapid exploration of chemical space through the creation of amide libraries. A systematic approach to biological evaluation, incorporating both biochemical and cellular assays, is essential for the identification of potent and cell-active lead compounds. Subsequent rounds of SAR-guided optimization can then be employed to refine the properties of these leads, ultimately paving the way for the development of new therapeutic agents.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Books. Retrieved from [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature protocols, 12(11), 2245–2264. [Link]
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El-Damasy, A. K., Ke, X., & Chen, J. (2018). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Mini reviews in medicinal chemistry, 18(13), 1126–1139. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Godrej Agrovet Ltd. (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from [Link]
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Lee, S. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7489–7505. [Link]
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Nalyvaiko, S. V., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European journal of medicinal chemistry, 115, 103–115. [Link]
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Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]
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Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Archiv der Pharmazie, e2400163. [Link]
-
El-Husseiny, W. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society, 100(10), 101157. [Link]
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Lee, S. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7489–7505. [Link]
- Google Patents. (2019). United States Patent.
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PubChem. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
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PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(25), 4109–4122. [Link]
-
Irie, T., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1026–1035. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2010002075A1 - Methods for preparing amide derivatives.
-
ResearchGate. (2025). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]
- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Google Patents. (2019). United States Patent.
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
American Chemical Society. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS medicinal chemistry letters, 6(9), 999–1004. [Link]
-
MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-10.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to this valuable compound.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmacologically active molecules. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges that require careful control of reaction parameters to achieve high yields and purity. This guide will walk you through a detailed, optimized protocol and provide solutions to common issues encountered during the synthesis.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-4,6-dimethoxypyrimidine with 4-carboxyphenylboronic acid.[1] This reaction forms a crucial carbon-carbon bond, linking the pyrimidine and benzoic acid moieties.
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloro-4,6-dimethoxypyrimidine to form a Pd(II) complex.[2]
-
Transmetalation: The 4-carboxyphenylboronic acid, activated by a base, transfers its aryl group to the palladium center.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]
Optimized Experimental Protocol
This protocol is a culmination of best practices for Suzuki-Miyaura couplings involving electron-rich pyrimidines and functionalized boronic acids.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4,6-dimethoxypyrimidine, 4-carboxyphenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent system via syringe. A mixture of an organic solvent and water is often beneficial.[3]
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time. Monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS) is highly recommended.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.[5]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a versatile catalyst, while Pd(dppf)Cl₂ can be more effective for challenging couplings.[6] |
| Base | K₂CO₃ or K₃PO₄ | The choice of base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water often enhances the solubility of the reagents and the base.[3] |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific catalyst and solvent system used. Higher temperatures may be required for less reactive substrates but can also lead to side reactions.[4] |
| Reaction Time | 2-24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Inactive Catalyst: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure your catalyst is fresh and handled under a strict inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[7]
-
Impure Reagents: The purity of your starting materials is critical. Impurities in the 2-chloro-4,6-dimethoxypyrimidine or 4-carboxyphenylboronic acid can poison the catalyst. Ensure both are of high purity and the boronic acid is not degraded.
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your solvent and reaction mixture before heating.
-
Suboptimal Base: The base plays a crucial role in activating the boronic acid. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[8]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate. A solvent system that does not adequately solubilize all components can lead to a sluggish reaction. Experiment with different solvent mixtures.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is often related to the reaction conditions. Here are some common side products and how to minimize them:
-
Homocoupling of the Boronic Acid: This occurs when the boronic acid reacts with itself. It is often favored at higher temperatures. Consider lowering the reaction temperature and ensuring a slow, controlled addition of the boronic acid.[7]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions and ensuring the base is added after the other reagents.[7]
-
Hydrolysis of the Chloro-pyrimidine: While less common, under certain conditions, the chloro group can be hydrolyzed to a hydroxyl group. Ensure your reaction is not overly aqueous and that the temperature is not excessively high.
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
A3: The carboxylic acid functionality of the product can sometimes complicate purification.
-
Acid-Base Extraction: An effective initial purification step can be an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product, which can then be collected by filtration.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation.
Frequently Asked Questions (FAQs)
Q: Can I use a different halide on the pyrimidine ring, such as a bromo or iodo substituent?
A: Yes, in fact, bromo and iodo-pyrimidines are generally more reactive in Suzuki couplings than their chloro counterparts. The order of reactivity is typically I > Br > Cl. If you are struggling with the reactivity of 2-chloro-4,6-dimethoxypyrimidine, switching to the bromo or iodo analogue could significantly improve your reaction efficiency.
Q: Is microwave-assisted synthesis a viable option for this reaction?
A: Absolutely. Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[4] It is an excellent option for rapid optimization of reaction conditions. Typical conditions would involve heating the reaction mixture in a sealed microwave vial at a temperature between 100-150 °C for 10-30 minutes.[4]
Q: My boronic acid seems to be degrading. How can I prevent this?
A: Boronic acids can be susceptible to degradation, particularly through protodeboronation. It is best to use freshly purchased or purified boronic acids. Storing them under an inert atmosphere and in a desiccator can help prolong their shelf life. For particularly sensitive substrates, consider using a more stable boronic ester derivative, such as a pinacol ester.
Q: What is the role of water in the reaction mixture?
A: While Suzuki couplings are often performed under anhydrous conditions, the presence of a small amount of water can sometimes be beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, an excess of water can lead to unwanted side reactions, so the optimal amount should be determined experimentally.[3]
References
-
Štefane, B., & Kočevar, M. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1933. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid.
- ACS Publications. (2017). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- YouTube. (2018).
- PMC. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ResearchGate. (2017). Synthesis of new azo dyes via Suzuki coupling.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Semantic Scholar. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. BenchChem.
- CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the technical knowledge and practical insights necessary to improve your yield, purity, and overall success rate.
Introduction to the Synthesis
This compound is a key building block in the development of various pharmacologically active molecules. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield and purity. The two most common and effective strategies for its preparation are:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction joins a halogenated pyrimidine with a boronic acid derivative. It is a versatile and widely used method for forming carbon-carbon bonds.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a pyrimidine with a suitable nucleophile, displacing a leaving group on the pyrimidine ring.
This guide will delve into both methodologies, offering detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section.
Troubleshooting Guides and FAQs in a Question-and-Answer Format
Section 1: Suzuki-Miyaura Coupling Route
This section focuses on addressing issues that may arise when synthesizing this compound via the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine and 4-carboxyphenylboronic acid.
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Suzuki-Miyaura coupling involving a pyrimidine substrate can stem from several factors. The electron-deficient nature of the pyrimidine ring can make it more reactive in some cases, but it can also lead to catalyst inhibition.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the formation of a more reactive palladium(0) species.
-
-
Base Selection: The choice of base is crucial for the activation of the boronic acid.
-
Recommendation: While K₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive substrates. The base should be finely powdered to ensure maximum surface area.
-
-
Solvent System: The solvent plays a significant role in the solubility of reactants and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water is often beneficial. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[2]
-
-
Reaction Temperature: Suboptimal temperature can lead to slow reaction rates.
-
Recommendation: While starting at a moderate temperature (e.g., 80 °C) is advisable, a gradual increase to 100-110 °C may be necessary if the reaction is sluggish. Monitor for potential decomposition at higher temperatures.
-
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Recommendation: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes before adding the catalyst.
-
Q2: I am observing significant formation of a homocoupling byproduct of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid (to form 4,4'-dicarboxybiphenyl) is a common side reaction, often promoted by the presence of oxygen and certain palladium catalysts.
-
Strictly Anaerobic Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere throughout the entire process.
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the pyrimidine halide and the catalyst can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experiment with different pre-catalysts and ligands.
Q3: The purification of my final product is challenging due to the presence of residual palladium. How can I effectively remove it?
A3: Palladium residues can be problematic. Here are a few strategies for their removal:
-
Aqueous Workup with a Chelating Agent: During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide.
-
Charcoal Treatment: After the initial workup, dissolving the crude product in a suitable solvent and stirring with activated charcoal can effectively adsorb residual palladium. Be mindful that this can sometimes lead to loss of the desired product.
-
Silica Gel Chromatography with a Twist: If you are purifying by column chromatography, you can add a small amount of a sulfur-containing compound like thiourea to the top of the silica gel column. This will chelate the palladium as it passes through.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Route
This section addresses potential issues when synthesizing the target molecule via the reaction of a 2-substituted-4,6-dimethoxypyrimidine (e.g., with a sulfonyl leaving group) with a 4-halobenzoic acid derivative followed by a subsequent reaction, or more directly if the benzoic acid moiety can act as a nucleophile under certain conditions. A more plausible SNAr approach would involve reacting 2-chloro-4,6-dimethoxypyrimidine with a suitable organometallic reagent derived from 4-bromobenzoic acid ester, followed by hydrolysis. However, for the purpose of this guide, we will focus on a more direct SNAr-type coupling.
Q1: My SNAr reaction is not proceeding to completion. What factors should I investigate?
A1: The success of an SNAr reaction on a pyrimidine ring is highly dependent on the nature of the leaving group and the reaction conditions.
-
Leaving Group Ability: The reactivity order for leaving groups is generally F > Cl > Br > I for SNAr. However, other leaving groups like a methylsulfonyl (-SO₂Me) group can be very effective.[3]
-
Recommendation: If you are using a chloro-pyrimidine, and the reaction is slow, consider converting it to the corresponding fluoro- or methylsulfonyl-pyrimidine.
-
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively "bare" and more reactive.
-
Recommendation: Use solvents like DMF, DMSO, or NMP. Ensure they are anhydrous, as water can interfere with the reaction.
-
-
Base Strength: A suitable base is often required to deprotonate a nucleophile or to act as a scavenger for any acid generated during the reaction.
-
Recommendation: For reactions involving a phenolic nucleophile, a base like K₂CO₃ or Cs₂CO₃ is often sufficient. For less acidic nucleophiles, a stronger base like NaH may be necessary.
-
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Start at a moderate temperature (e.g., 80 °C) and gradually increase if necessary. Monitor for decomposition.
-
Q2: I am seeing byproducts that suggest the pyrimidine ring has been attacked at other positions. How can I improve the regioselectivity?
A2: While the 2-position of the pyrimidine ring is generally the most electrophilic, side reactions can occur.
-
Steric Hindrance: The methoxy groups at the 4 and 6 positions generally direct nucleophilic attack to the 2-position. However, if your nucleophile is very bulky, this could be an issue.
-
Reaction Conditions: Extreme temperatures or very strong, non-selective bases can sometimes lead to a loss of regioselectivity.
-
Recommendation: Use the mildest conditions that still afford a reasonable reaction rate.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To a dry Schlenk flask, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (Conceptual)
This protocol is based on the reaction of a more activated pyrimidine with a suitable nucleophile.
Materials:
-
2-(Methylsulfonyl)-4,6-dimethoxypyrimidine
-
A suitable organometallic reagent derived from a protected 4-bromobenzoic acid (e.g., a Grignard or organozinc reagent)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Prepare the organometallic reagent from the protected 4-bromobenzoic acid in a separate flask under an inert atmosphere.
-
In another dry Schlenk flask, dissolve 2-(methylsulfonyl)-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous THF.
-
Cool the pyrimidine solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the organometallic reagent to the pyrimidine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the protected intermediate.
-
Deprotect the carboxylic acid to obtain the final product.
Data Presentation
| Parameter | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution |
| Key Reactants | 2-Chloro-4,6-dimethoxypyrimidine, 4-Carboxyphenylboronic acid | 2-(Methylsulfonyl)-4,6-dimethoxypyrimidine, Organometallic reagent |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) | Typically uncatalyzed or may use a transition metal for the organometallic formation |
| Typical Solvents | 1,4-Dioxane/Water, Toluene/Water | Anhydrous THF, Diethyl ether |
| Typical Bases | K₃PO₄, Cs₂CO₃ | Not directly used in the coupling step, but used in the formation of the organometallic reagent |
| Common Issues | Low conversion, Homocoupling, Palladium contamination | Incomplete reaction, Side reactions from the organometallic reagent |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A general workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q: My final product is an acid. How does this affect my purification strategy?
A: The acidic nature of the product allows for an acid-base extraction during the workup. You can dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., dilute NaOH). The organic layer containing neutral impurities can be discarded. Then, acidify the aqueous layer with an acid (e.g., HCl) to precipitate your purified product, which can then be collected by filtration. Recrystallization from a suitable solvent is also a powerful purification technique for crystalline solids. [4] Q: Can I use the methyl ester of 4-carboxyphenylboronic acid in the Suzuki coupling?
A: Yes, using the methyl ester can sometimes improve solubility and simplify purification. After the coupling reaction, you would then need to perform a hydrolysis step (e.g., with NaOH in methanol/water) to convert the ester back to the carboxylic acid.
Q: Are there any safety precautions I should be aware of?
A: Always work in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, so handle them with care under an inert atmosphere. The organic solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
D. G. J. T. & S. A. L. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- European Patent Office. EP0608862A1 - Novel 6-chloro-2-(4,6-dimethoxypyrimidin-2-yl)
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- Google Patents. CA2194080C - Novel process for preparing 2,6-di(4,6-dimethoxypyrimidin-2-yl)
- Google Patents. EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
- Google P
-
ResearchGate. 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
Sources
Technical Support Center: Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the mechanistic origins of these impurities, provide actionable troubleshooting steps, and offer validated protocols to enhance the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key challenges?
The most prevalent and scalable synthesis involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, followed by an ester hydrolysis step. The primary challenges are minimizing coupling-related side products and ensuring complete hydrolysis without inducing degradation.
Q2: What are the most critical impurities I should be aware of?
The critical impurities can be categorized by their origin:
-
Starting Material Impurities: Unreacted 4-formylbenzoic acid derivatives or 2-substituted-4,6-dimethoxypyrimidine.
-
Coupling Byproducts: Homo-coupled dimers of the boronic acid or the aryl halide, dehalogenated starting materials, and protodeboronation products.[1][2]
-
Incomplete Reaction Products: The unhydrolyzed ester intermediate (e.g., methyl or ethyl 4-(4,6-dimethoxypyrimidin-2-yl)benzoate).
-
Side-Reaction Products: Impurities arising from catalyst or ligand side reactions.[3]
Q3: Which analytical techniques are best for identifying these impurities?
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. HPLC is excellent for quantifying purity and resolving different components, LC-MS helps in identifying the molecular weight of unknown impurities, and NMR provides definitive structural information.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step
The Suzuki-Miyaura coupling is a powerful tool for forming the crucial C-C bond in this synthesis. However, its sensitivity to reaction conditions can lead to several byproducts.[4]
Common Suzuki Coupling Impurities
| Impurity Name | Structure | Formation Mechanism | Prevention & Mitigation |
| Homo-coupled Dimer (Biphenyl) | Ar-Ar | Occurs when two molecules of the aryl halide couple, often due to slow transmetalation or catalyst issues.[1][2] | Ensure rigorous degassing of solvents to remove oxygen. Use high-purity palladium catalysts and appropriate ligands. Maintain optimal reaction temperature. |
| Protodeboronation Product | Ar-H | The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water) before it can couple. | Use anhydrous solvents and reagents. The choice of base is critical; weaker bases under anhydrous conditions can minimize this side reaction. |
| Dehalogenated Starting Material | Ar'-H | The aryl halide is reduced, replacing the halide with a hydrogen atom. | This can be promoted by certain palladium catalysts or the presence of reducing agents. Screen different palladium sources and ensure the absence of adventitious reductants.[1] |
| Ligand-derived Impurities | Phenylated byproducts | If using phosphine ligands (e.g., PPh₃), aryl groups from the ligand can sometimes participate in the coupling reaction.[3] | Use ligands less prone to this side reaction or carefully control stoichiometry.[3][5] |
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating the main reaction pathway and the branching points where common impurities are formed.
Caption: Suzuki coupling pathway and common impurity side reactions.
Part 2: Troubleshooting the Ester Hydrolysis Step
The final step is typically the hydrolysis of the methyl or ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step can be a source of impurities if not properly controlled.
Common Hydrolysis-Related Impurities
Q: My final product shows a significant amount of the starting ester. How can I drive the hydrolysis to completion?
A: Incomplete hydrolysis is a common issue. Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis because it is irreversible.[6][7][8]
-
Mechanism Insight: In basic hydrolysis, the hydroxide ion attacks the ester's carbonyl carbon. The reaction forms a carboxylate salt, which is deprotonated under the basic conditions. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[6][8] Acid-catalyzed hydrolysis, conversely, is a reversible equilibrium process.[7][9][10]
-
Troubleshooting Steps:
-
Increase Base Stoichiometry: Ensure at least 2-3 equivalents of the base (e.g., NaOH, KOH) are used to not only catalyze the reaction but also to neutralize the resulting carboxylic acid.
-
Increase Temperature/Time: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Solvent Choice: Using a co-solvent like methanol or THF can improve the solubility of the ester starting material in the aqueous base, leading to a more efficient reaction.
-
Q: I'm observing a new impurity after the acidic workup. What could it be?
A: Incomplete acidification or degradation.
-
Incomplete Acidification: The product will remain as the carboxylate salt (e.g., sodium or potassium salt) if the pH is not lowered sufficiently during the workup. This salt has very different solubility properties and may be lost to the aqueous phase.
-
Solution: Use a pH meter to ensure the aqueous phase is acidic (pH 2-3) before extraction.
-
-
Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to the cleavage of the ether linkage between the pyrimidine and benzoic acid moieties, though this is less common.
Workflow: Troubleshooting Logic for Purification
This diagram provides a decision-making framework for identifying and resolving purity issues post-synthesis.
Caption: Decision tree for troubleshooting product purification.
Part 3: Protocols for Analysis and Purification
Protocol 1: HPLC Method for In-Process Control
This protocol provides a starting point for monitoring the reaction progress and assessing final purity.
Objective: To resolve the starting ester, final acid product, and major coupling byproducts.
-
Instrumentation: HPLC with a UV-Vis Detector (set to 254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: The highly polar benzoic acid product will elute first, followed by the less polar ester intermediate and then the non-polar homo-coupled byproducts.
Protocol 2: Purification by Recrystallization
Objective: To remove starting materials and some coupling byproducts.
-
Solvent Selection: A solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature is ideal. For this compound, a mixture of ethanol and water or acetic acid and water can be effective.
-
Procedure: a. Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol or acetic acid). b. While hot, slowly add the anti-solvent (water) dropwise until the solution becomes slightly turbid. c. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,...
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Master Organic Chemistry.
- Chemguide. hydrolysis of esters.
- Chemistry Steps.
- YouTube. mechanism of ester hydrolysis.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Benchchem. 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.
- Google Patents.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues and refine your purification strategies for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Question: My final product has a low or broad melting point. What is the likely cause and how can I fix it?
A low or broad melting point is a primary indicator of impurities. For this compound, the expected melting point is in the range of 284-286 °C[1]. A significant deviation suggests the presence of residual solvents, starting materials, or byproducts.
Causality and Solution:
-
Residual Solvents: High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which may be used in the synthesis, can be difficult to remove.
-
Solution: Wash the solid product with a solvent in which it is sparingly soluble but the impurity is soluble (e.g., cold ethyl acetate or diethyl ether). Subsequently, dry the product under high vacuum for an extended period.
-
-
Unreacted Starting Materials: The presence of unreacted starting materials is a common issue.
-
Solution: A carefully executed recrystallization or column chromatography is necessary. The choice of solvent or solvent system is critical for effective separation.
-
-
Byproducts: Side reactions can lead to structurally similar impurities that are difficult to separate.
-
Solution: Flash column chromatography often provides the necessary resolution to separate closely related compounds.
-
Question: I'm observing multiple spots on my TLC plate after purification. How can I improve the separation?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure sample. The key to improving separation lies in optimizing your purification technique.
Causality and Solution:
-
Inadequate Recrystallization: The chosen solvent may not be optimal, or the cooling process might be too rapid, leading to the trapping of impurities within the crystals.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold[2][3]. For a benzoic acid derivative, polar solvents are a good starting point. Consider mixtures like ethanol/water or ethyl acetate/hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals[2][4].
-
-
-
Poor Column Chromatography Separation: The chosen mobile phase may not be providing adequate separation.
-
Solution:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation[5].
-
-
Question: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the compound being highly impure or the solvent being too non-polar.
Causality and Solution:
-
High Impurity Level: A significant amount of impurity can lower the melting point of the mixture to below the boiling point of the solvent.
-
Solution:
-
Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.
-
Solvent Choice: Switch to a lower-boiling point solvent if possible.
-
-
-
Inappropriate Solvent: The solvent may not be ideal for crystallization.
-
Solution:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the same solvent until the solution is no longer supersaturated. Allow it to cool slowly.
-
Change Solvent System: Introduce a co-solvent in which the compound is less soluble to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for recrystallizing this compound?
While a specific solvent for this exact compound is not widely published, based on its structure (a benzoic acid derivative), a good starting point would be a polar protic solvent or a mixture. Ethyl acetate has been used for a similar compound[6]. A mixed solvent system, such as ethanol/water, can also be effective for recrystallizing benzoic acids[4][7]. The ideal solvent should be determined experimentally.
How do I perform an effective acid-base extraction for this compound?
An acid-base extraction is an excellent technique for separating acidic compounds like this compound from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, like 2N HCl, until the product precipitates out.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
What are the key parameters for successful column chromatography of this compound?
Column chromatography is a powerful tool for purifying this compound, especially for removing closely related impurities[8].
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | The most common stationary phase for normal-phase chromatography of polar compounds[8]. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 1% Acetic Acid | A good starting point. The ratio can be optimized based on TLC analysis. The acetic acid helps to protonate the carboxylic acid, reducing tailing on the silica gel. |
| Loading Technique | Dry Loading | Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often leads to better separation than wet loading[5]. |
| Fraction Collection | Collect small fractions and analyze by TLC | This allows for the isolation of the purest fractions and maximizes yield. |
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of this compound.
Caption: A decision-based workflow for the purification of this compound.
References
-
Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Available at: [Link]
-
Recrystallization 2. Available at: [Link]
-
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]
-
Synthesis of 4-methoxy-2-methoxy benzoic acid - PrepChem.com. Available at: [Link]
-
2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ResearchGate. Available at: [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available at: [Link]
- Purification of benzoic acid - US3235588A - Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Low Level Determination of Genotoxic Impurity in Deferasirox Formulation - Scirp.org. Available at: [Link]
Sources
- 1. This compound | 386715-40-8 [sigmaaldrich.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. orientjchem.org [orientjchem.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rroij.com [rroij.com]
Technical Support Center: Synthesis of Pyrimidinyl Benzoic Acids
Welcome to the Technical Support Center for the synthesis of pyrimidinyl benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges and side reactions encountered during these critical synthetic transformations. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Navigating the Synthesis of Pyrimidinyl Benzoic Acids
The synthesis of pyrimidinyl benzoic acids, core scaffolds in many pharmaceutical agents, typically relies on powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While versatile, these reactions are often plagued by competing side reactions that can drastically reduce yields and complicate purification. Understanding the mechanisms of these undesired pathways is the first step toward their suppression. This guide provides a structured, question-and-answer-based approach to diagnose and solve common issues encountered in the lab.
Frequently Asked Questions (FAQs): Troubleshooting Common Side Reactions
This section addresses the most frequent challenges observed during the synthesis of pyrimidinyl benzoic acids via Suzuki-Miyaura coupling.
Q1: My primary side product is the simple arene, resulting from the loss of the boronic acid group. What is causing this, and how can I prevent it?
This common side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process is highly dependent on reaction conditions and the electronic nature of the boronic acid itself.[1]
Underlying Causes:
-
Base-Catalyzed Decomposition: Bases, essential for the Suzuki-Miyaura catalytic cycle, can also promote the protodeboronation of the organoboron reagent.[2][3]
-
Thermal Instability: Elevated temperatures can accelerate the rate of protodeboronation, especially for sensitive heteroaryl boronic acids.
-
Palladium-Catalyzed Pathway: Recent studies have shown that Pd(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation, creating a parasitic cycle that competes with the desired cross-coupling.[2][3]
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale | Key Parameters to Control |
| Use Milder Bases | Strong bases can accelerate the undesired base-catalyzed protodeboronation.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ are often sufficient to promote transmetalation without excessive degradation of the boronic acid. | Base strength (pKa), stoichiometry. |
| Optimize Temperature | Lowering the reaction temperature can slow the rate of protodeboronation relative to the productive cross-coupling. | Reaction temperature, reaction time. |
| Use Boronic Esters | Pinacol or MIDA boronate esters are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[4] | Boron reagent choice. |
| Select Appropriate Ligands | While bulky ligands can be beneficial, they have also been shown to promote Pd-catalyzed protodeboronation.[2][3] A screening of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is recommended to find a balance between high catalytic activity and minimal side reactions. | Ligand type, Pd/Ligand ratio. |
| Slow Addition of Reagents | Adding the boronic acid slowly via syringe pump can maintain a low steady-state concentration, minimizing its decomposition over time. | Reagent addition rate. |
Q2: I am observing a significant amount of biaryl byproduct derived from the coupling of two boronic acid molecules. What is this homocoupling, and how can I suppress it?
This side reaction is the oxidative homocoupling of the boronic acid. It typically occurs when the reaction mixture contains Pd(II) species in the absence of the aryl halide or when oxygen is present.[4][5]
Underlying Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid. This process regenerates Pd(0), but consumes two equivalents of the boronic acid.[4]
-
Use of Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or inefficient, the remaining Pd(II) can directly mediate homocoupling.[5]
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale | Key Parameters to Control |
| Rigorous Degassing | Thoroughly degassing the solvent and reaction mixture (e.g., via a nitrogen sparge or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.[5] | Inert atmosphere quality. |
| Use of a Reducing Agent | Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of deleterious Pd(II) species.[5] | Additive choice. |
| Use Pd(0) Precatalysts | Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to incomplete precatalyst reduction.[6] | Palladium source. |
| Control Reagent Stoichiometry | Using a slight excess of the aryl halide can help ensure that the Pd(0) catalyst reacts in the desired oxidative addition step rather than participating in pathways that lead to homocoupling.[6] | Aryl halide/Boronic acid ratio. |
Q3: My reaction is sluggish, and I see a lot of my starting aryl halide being converted to the corresponding arene (hydrodehalogenation). What is the source of this byproduct?
Hydrodehalogenation is the replacement of the halide on your pyrimidine ring with a hydrogen atom. This can arise from several pathways.
Underlying Causes:
-
From Protodeboronation: The proton source that leads to protodeboronation of the boronic acid can also, under certain catalytic conditions, protonate the aryl-palladium intermediate.
-
β-Hydride Elimination: While less common for aryl substrates, if there are any alkyl chains with β-hydrogens present on the pyrimidine or in the reagents, β-hydride elimination from a Pd-intermediate can occur, followed by reductive elimination to form the dehalogenated arene.[7]
-
Solvent or Base as a Hydride Source: In some cases, solvents (like isopropanol) or bases can act as hydride donors, leading to the undesired reduction.
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale | Key Parameters to Control |
| Screen Solvents | The choice of solvent can significantly influence side reactions.[8][9] Aprotic solvents like dioxane or toluene are generally preferred. Avoid solvents that can act as hydride donors if this side reaction is prevalent. | Solvent choice. |
| Optimize Ligand and Base | The ligand and base combination is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.[10][11] The base should be strong enough to facilitate transmetalation but not so strong as to promote decomposition pathways.[8][12] | Ligand, base. |
| Ensure Anhydrous Conditions | Water can be a proton source for hydrodehalogenation. Using anhydrous solvents and reagents can help minimize this pathway. | Water content. |
Proactive Strategies & Experimental Protocols
Protocol 1: Rigorous Degassing of a Reaction Mixture
This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.
-
Combine the aryl halide, boronic acid/ester, base, and solvent in a reaction flask equipped with a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution for 20-30 minutes with gentle stirring. This is known as sparging.[5]
-
After sparging, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas.
-
Add the palladium catalyst and ligand (if solid) under a positive flow of inert gas.
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis of pyrimidinyl benzoic acids.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Diagram: Simplified Catalytic Cycle and Key Side Reactions
This diagram illustrates the main catalytic cycle and where the undesired pathways diverge.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of studying the stability and metabolism of this molecule. While direct degradation studies on this specific compound are not extensively published, this resource synthesizes information from related chemical structures and established analytical methodologies to offer predictive insights and robust experimental strategies.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the investigation of potential degradation pathways of this compound, including hydrolysis, photodegradation, and metabolic transformation.
Issue: Inconsistent or No Degradation Observed in Hydrolysis Studies
Question: My hydrolysis experiment with this compound shows no degradation, or the results are not reproducible. What could be the cause?
Answer:
Several factors can influence the rate and extent of hydrolysis. The stability of the ether linkage between the benzoic acid and pyrimidine moieties is a key consideration. Based on studies of similar pyrimidine derivatives, here are the primary aspects to investigate:
-
pH of the Medium: The stability of the C-O bond is highly dependent on the pH. While generally stable, accelerated hydrolysis may occur under strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffers is accurate and stable throughout the experiment. Use a calibrated pH meter.
-
Expand pH Range: Test a wider range of pH values (e.g., pH 2, 7, and 10) to identify conditions that promote hydrolysis.
-
Buffer Composition: Be aware that some buffer components can catalyze hydrolysis. Consider using different buffer systems to rule out catalytic effects.
-
-
-
Temperature: Higher temperatures typically accelerate hydrolysis rates.
-
Troubleshooting Steps:
-
Increase Temperature: If no degradation is observed at room temperature, consider running experiments at elevated temperatures (e.g., 40°C, 60°C) to force degradation.
-
Temperature Control: Ensure precise and consistent temperature control throughout the experiment using a calibrated incubator or water bath.
-
-
-
Analyte Purity: Impurities in your sample of this compound could interfere with the analysis or inhibit degradation.
Issue: Unidentified Peaks in Chromatograms from Photodegradation Studies
Question: I am performing photodegradation studies on this compound and observing multiple unknown peaks in my HPLC or LC-MS analysis. How can I identify these photoproducts?
Answer:
Photodegradation can lead to a complex mixture of products. The pyrimidine and benzoic acid rings are both susceptible to photochemical reactions. The identification of these products is crucial for understanding the degradation pathway.
-
Plausible Photoproducts: Based on the photodegradation of similar aromatic compounds, potential transformations include hydroxylation of the aromatic rings, cleavage of the ether bond, and modifications to the methoxy groups.[3][4]
-
Troubleshooting and Identification Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Utilize LC-HRMS (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the photoproducts.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ions of the unknown peaks. The fragmentation patterns can provide structural information, such as the loss of a methoxy group or cleavage of the ether linkage.
-
Forced Degradation: Intentionally degrade the parent compound under controlled conditions (e.g., exposure to UV light in the presence of a photosensitizer) to generate larger quantities of the photoproducts for isolation and characterization by techniques like NMR.
-
Literature Review: Search for photodegradation studies of structurally related compounds, such as other dimethoxypyrimidine or phenoxybenzoic acid derivatives, to find potential matches for your observed masses and fragments.
-
Issue: Low Metabolite Detection in In Vitro Metabolism Assays
Question: My in vitro metabolism experiment using liver microsomes or hepatocytes with this compound is showing very low or no metabolite formation. What are the likely reasons?
Answer:
The metabolic fate of this compound is likely governed by Phase I and Phase II enzymes. Low metabolite turnover can be due to several factors.
-
Enzyme System and Cofactors:
-
Troubleshooting Steps:
-
Cofactor Presence: Ensure that the necessary cofactors for metabolic enzymes are present and at optimal concentrations. For cytochrome P450 enzymes in microsomes, this includes NADPH. For other enzymes, different cofactors may be required.
-
Enzyme Activity: Verify the activity of your microsomal or hepatocyte preparation using a known positive control substrate.
-
-
-
Metabolic Stability of the Compound: It is possible that this compound is metabolically stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation period to allow for the formation of slower-forming metabolites.
-
Increase Protein Concentration: Use a higher concentration of microsomes or hepatocytes to increase the enzyme-to-substrate ratio.
-
Consider Different Enzyme Systems: If using microsomes, consider that cytosolic enzymes might be involved. Experiments with S9 fractions or whole hepatocytes could provide a more complete metabolic profile.
-
-
-
Analytical Sensitivity: The concentration of metabolites may be below the limit of detection of your analytical method.
-
Troubleshooting Steps:
-
Optimize MS Conditions: Enhance the sensitivity of your LC-MS method by optimizing ionization source parameters and using multiple reaction monitoring (MRM) if you have predicted metabolites.
-
Sample Enrichment: Employ solid-phase extraction (SPE) to concentrate the metabolites from the incubation matrix, thereby increasing their concentration before analysis.[5]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most probable initial degradation pathways for this compound?
A1: Based on its chemical structure, the most likely initial degradation pathways are:
-
Hydrolysis: Cleavage of the ether linkage connecting the pyrimidine and benzoic acid moieties, particularly under strong acidic or basic conditions. This would yield 4,6-dimethoxy-2-hydroxypyrimidine and 4-hydroxybenzoic acid.
-
Photodegradation: UV light exposure could lead to cleavage of the ether bond or hydroxylation of the aromatic rings.[3][4]
-
Metabolism: In a biological system, cytochrome P450 enzymes could catalyze O-demethylation of the methoxy groups on the pyrimidine ring or hydroxylation of the benzoic acid ring.[6]
Q2: What analytical techniques are best suited for studying the degradation of this compound?
A2: A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Ideal for quantifying the disappearance of the parent compound and the appearance of major degradation products. A C18 reverse-phase column is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Essential for the identification and structural elucidation of unknown degradation products and metabolites. High-resolution mass spectrometry is particularly valuable.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural confirmation of isolated degradation products, provided they can be obtained in sufficient purity and quantity.
Q3: Are there any known herbicidal properties of compounds related to this compound?
A3: Yes, compounds with a pyrimidinyloxybenzoic acid scaffold have been reported to exhibit herbicidal properties.[7][8] This is an important consideration for environmental fate and ecotoxicology studies.
Q4: How can I predict the major metabolites of this compound?
A4: While experimental data is necessary for confirmation, you can make predictions based on common metabolic pathways for similar structures:
-
Phase I Metabolism: O-demethylation of one or both methoxy groups is a highly probable pathway, catalyzed by CYP450 enzymes. Aromatic hydroxylation on the benzoic acid ring is also possible.[6]
-
Phase II Metabolism: The resulting hydroxyl groups from Phase I metabolism or the carboxylic acid group can undergo conjugation with glucuronic acid or sulfate.
III. Experimental Protocols & Data Presentation
Protocol 1: General HPLC-UV Method for Quantitation
This protocol provides a starting point for the analysis of this compound and its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Start with a lower percentage of acetonitrile and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer; a starting point could be around 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Prepare samples from your degradation experiments by diluting them into the mobile phase or initial solvent conditions.
-
Data Summary Table: Hypothetical Degradation Study
| Condition | % Parent Compound Remaining (Time) | Major Degradation Product(s) (m/z) |
| Hydrolysis (pH 2, 60°C) | 50% (24h) | 155.05 (C6H7N2O3), 137.02 (C7H5O3) |
| Photodegradation (UV-A) | 30% (8h) | 291.07 (C13H11N2O6) |
| Microsomal Incubation | 75% (60 min) | 261.06 (C12H10N2O5) |
IV. Visualizations of Potential Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential initial degradation pathways for this compound.
Diagram 2: Experimental Workflow for Metabolite Identification
Caption: A typical workflow for the identification of in vitro metabolites.
V. References
-
PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure-activity relationship and photodegradation of avobenzone. [Link]
-
ResearchGate. Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. [Link]
-
MDPI. Photocatalytic Degradation of Sulfamethoxazole by Cd/Er-Doped Bi 2 MoO 6. [Link]
-
National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
-
ResearchGate. a degradation of 2-amino-4,6-dimethoxypyrimidine (solid line) by... [Link]
-
ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. [Link]
-
ResearchGate. 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. [Link]
-
International Journal of Research and Analytical Reviews. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
-
National Institutes of Health. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). [Link]
-
National Institutes of Health. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
-
ResearchGate. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]
-
PubMed. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. [Link]
-
ResearchGate. (PDF) 2-(4,6-Dimethoxypyrimidine-2-ylsulfanyl)-N-(3-nitrophenyl)benzamide. [Link]
-
The Journal of Biological Chemistry. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
MDPI. Photocatalytic Degradation of Sulfamethoxazole and Enrofloxacin in Water Using Electrospun Composite Photocatalytic Membrane. [Link]
-
MDPI. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. [Link]
-
Semantic Scholar. Degradation of Purines and Pyrimidines by Microorganisms. [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
PubMed. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. [Link]
-
ResearchGate. Photocatalytic Degradation of the 2,4-Dichlorophenoxyacetic AcidHerbicide using Supported Iridium Materials | Request PDF. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
PubMed. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
-
PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Stability Studies of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Welcome to the technical support center for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. Here, we combine fundamental chemical principles with practical, field-proven insights to help you navigate your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and initial analysis of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of during stability studies?
A1: Based on its structure, the primary chemical liabilities are the dimethoxypyrimidine ring and the benzoic acid moiety. The pyrimidine ring can be susceptible to hydrolytic degradation, particularly under strong acidic or basic conditions, which could lead to ring opening. The methoxy groups could also be subject to hydrolysis to form hydroxylated degradants. The benzoic acid group influences the compound's solubility and may participate in esterification reactions if alcohols are present in the formulation or as impurities.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A standard storage condition is 2-8 °C, protected from light and moisture. The container should be well-sealed to prevent exposure to atmospheric moisture, which could initiate hydrolysis.
Q3: What is a suitable solvent for preparing stock solutions of this compound for stability studies?
A3: Due to the benzoic acid moiety, the compound's solubility is pH-dependent. It is more soluble in alkaline solutions. For initial stock solutions, organic solvents such as methanol, ethanol, or acetonitrile are suitable. For aqueous solutions used in stress testing, a co-solvent system may be necessary, or the pH can be adjusted to enhance solubility. It is crucial to assess the stability of the compound in the chosen solvent system as part of your experimental design.
Q4: What initial analytical technique is recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3][4] The method should be able to separate the parent compound from any potential degradation products. A C18 column is a good starting point for reversed-phase chromatography.[4] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will need to be optimized.[3][4]
Section 2: Troubleshooting Guides for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8][9] This section provides troubleshooting guidance for common issues encountered during these studies.
Hydrolytic Degradation (Acidic and Basic Conditions)
Issue: No degradation is observed under mild acidic or basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature.
Troubleshooting Steps:
-
Increase Stress Conditions: If no degradation is seen, the temperature can be elevated (e.g., 50-70°C) to accelerate the reaction.[6][7][9]
-
Increase Acid/Base Concentration: If elevated temperature is not effective, the concentration of the acid or base can be increased (e.g., to 1 M).[5][9]
-
Extend Exposure Time: The duration of the study can be extended, but it is important to monitor for secondary degradation.[6]
-
Rationale: The dimethoxypyrimidine ring is expected to be the primary site of hydrolysis. The rate of hydrolysis is dependent on the concentration of hydronium or hydroxide ions and the temperature. By increasing these parameters, the reaction kinetics are enhanced.
Issue: The compound precipitates out of solution upon addition of acid or base.
Troubleshooting Steps:
-
Use a Co-solvent: A water-miscible organic solvent like acetonitrile or methanol can be added to the aqueous acidic or basic solution to improve the solubility of the compound.[5][7] It is crucial to run a control experiment with the co-solvent alone to ensure it does not cause degradation.
-
Adjust pH Gradually: Instead of a sudden large pH change, titrate the solution to the desired pH to prevent rapid precipitation.
-
Rationale: The solubility of this compound is lowest near its pKa. The use of a co-solvent increases the polarity of the solvent system, which can help to keep the compound in solution.
Experimental Protocol: Acid Hydrolysis
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
In a clean vial, add an appropriate volume of the stock solution to 0.1 M HCl to achieve the desired final concentration.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
Oxidative Degradation
Issue: Inconsistent or no degradation with hydrogen peroxide.
Troubleshooting Steps:
-
Increase Hydrogen Peroxide Concentration: Start with a low concentration (e.g., 3% H₂O₂) and increase if no degradation is observed (e.g., up to 30%).[6]
-
Consider a Catalyst: In some cases, the presence of metal ions can catalyze oxidative degradation. A small amount of a transition metal salt (e.g., FeCl₃) can be added, but this should be done with caution and noted in the experimental record.
-
Rationale: The pyrimidine ring and the benzoic acid ring can be susceptible to oxidation. The rate and extent of oxidation depend on the concentration of the oxidizing agent and the presence of catalysts.
Experimental Workflow for Oxidative Degradation
Caption: Workflow for oxidative forced degradation.
Photolytic Degradation
Issue: No significant degradation observed after exposure to light.
Troubleshooting Steps:
-
Ensure Appropriate Wavelengths: The light source should emit both UV and visible light, as recommended by ICH Q1B guidelines.[5]
-
Increase Light Intensity and Duration: Ensure the sample is exposed to a sufficient intensity and duration of light. The ICH guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Test in Solution and Solid State: Photodegradation can differ between the solid and solution states. It is important to test the compound in both forms.
-
Rationale: The aromatic rings in this compound can absorb UV light, which may lead to photolytic degradation. The extent of degradation is dependent on the energy and duration of light exposure.
Thermal Degradation
Issue: Melting or physical change observed, but no chemical degradation detected by HPLC.
Troubleshooting Steps:
-
Use a Lower Temperature for a Longer Duration: High temperatures may cause physical changes without significant chemical degradation. A lower temperature for a longer period may be more effective at inducing chemical degradation.
-
Analyze for Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and would not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) to detect potential degradants that are not visible by UV.
-
Rationale: Thermal degradation can proceed through various pathways. Some may lead to the formation of products with similar chromophores to the parent compound, making them difficult to distinguish by UV detection alone.
Section 3: Data Interpretation and Method Validation
Issue: A new peak appears in the chromatogram, but it is not well-resolved from the parent peak.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Change Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Modify pH of Aqueous Buffer: Changing the pH can alter the ionization state of the analyte and degradants, leading to changes in retention time.
-
Try a Different Column: If a C18 column does not provide adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl).
-
-
Rationale: Achieving good resolution between the parent compound and its degradation products is critical for a stability-indicating method. Method optimization is an iterative process to find the conditions that provide the best separation.
Decision Tree for HPLC Method Optimization
Caption: Decision tree for HPLC method optimization.
Section 4: Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.
-
Hydrolysis of Methoxy Groups: Under acidic conditions, the methoxy groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups, forming mono- and di-hydroxy pyrimidine derivatives.
-
Pyrimidine Ring Opening: Strong acidic or basic conditions can lead to the cleavage of the pyrimidine ring.[10][11]
-
Decarboxylation: At elevated temperatures, the benzoic acid moiety may undergo decarboxylation to form 2-(4,6-dimethoxypyrimidin-2-yl)benzene.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Available at: [Link]
-
Cambium Analytica. Analytical Test Library | Benzoic Acid - Sodium Benzoate. Available at: [Link]
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 202-215. Available at: [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]
-
Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2017). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Therapeutics, 1(1), 38-43. Available at: [Link]
-
Journal of Food and Pharmaceutical Sciences. (2021). Development and Validation of Analytical Methods for Determination of Benzoic Acid in Foodstuffs. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
National Institutes of Health. (2021). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Available at: [Link]
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- 1. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 2. helixchrom.com [helixchrom.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: HPLC Analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Our approach is rooted in explaining the fundamental causes of chromatographic issues to empower you to make informed, effective troubleshooting decisions.
Understanding the Analyte: A Chromatographer's Perspective
This compound is an aromatic carboxylic acid. Its chromatographic behavior is dominated by the ionizable benzoic acid moiety and the moderately hydrophobic dimethoxypyrimidine ring system. The key to a robust HPLC method lies in controlling the ionization state of the carboxylic acid group.
The predicted pKa of a structurally related compound is approximately 4.33[1]. Operating the mobile phase near this pKa will result in a mixed population of ionized (anionic) and non-ionized (neutral) forms of the analyte, leading to poor peak shape and unstable retention times. Therefore, controlling the mobile phase pH is the single most critical parameter for a successful separation.
| Property | Value | Source |
| CAS Number | 386715-40-8 | [2][3] |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [2] |
| Molecular Weight | 260.25 g/mol | [4] |
| Predicted pKa | ~4.3 (acidic) | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed explanations, please refer to the Comprehensive Troubleshooting Guide.
Q1: My peak for this compound is tailing significantly. What is the most likely cause? A: The most common cause is operating the mobile phase at a pH too close to the analyte's pKa (~4.3). At this pH, the compound exists in both protonated and deprotonated states, causing tailing. To resolve this, adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of 2.5-3.0 is recommended to ensure the carboxylic acid is fully protonated, leading to a single, sharp peak.
Q2: Why does my retention time keep shifting between injections or between analytical runs? A: Retention time instability for this analyte is almost always linked to poor pH control or temperature fluctuations.[5][6][7] Ensure your mobile phase buffer is correctly prepared, fresh, and has sufficient buffering capacity. Always use a column oven to maintain a stable temperature, as retention is sensitive to thermal changes.[6]
Q3: I am observing a split or shouldered peak. How do I diagnose this? A: First, determine if the splitting affects only your target analyte or all peaks in the chromatogram.
-
Only the analyte peak is split: This suggests a chemical or method-related issue.[8][9] The most likely causes are co-elution with an impurity, sample decomposition, or using a sample solvent that is much stronger than your mobile phase.[10] Try reducing your injection volume; if the split resolves into two separate peaks, it confirms co-elution.[9][11]
-
All peaks are split: This points to a system-level problem.[9][11] The most common culprits are a partial blockage in the column inlet frit or a void that has formed at the head of the column packing.[9]
Q4: What is the best solvent to dissolve my sample in? A: The ideal solvent is your mobile phase. This ensures compatibility and prevents peak distortion. If the analyte's solubility is low in the mobile phase, you can dissolve it in a slightly stronger solvent (e.g., a small amount of acetonitrile or methanol) and then dilute it with the aqueous component of your mobile phase. Crucially, the final sample solvent should be weaker than or equal in elution strength to the mobile phase to avoid peak distortion. Using a much stronger solvent can cause peak splitting and broadening.[10][12]
Part 2: Comprehensive Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common HPLC issues.
Recommended Starting HPLC Method
This method serves as a validated baseline for analysis and a reference point for troubleshooting.
| Parameter | Recommendation | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for this type of analyte.[13][14] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Buffers the mobile phase to ensure the analyte is in its non-ionized form, promoting good peak shape and stable retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 70% B over 10 minutes | A starting point; should be optimized to achieve desired resolution and run time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures reproducible retention times.[6] |
| Injection Vol. | 5-10 µL | Keep volume low to prevent overload and peak distortion. |
| Detection | UV at 230 nm or 254 nm | Benzoic acid derivatives show strong absorbance at these wavelengths.[13][14] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (70:30) | Ensures compatibility and good peak shape. |
Peak Shape Problems
Ideally, chromatographic peaks should be symmetrical and Gaussian.[15] Deviations like tailing, fronting, or splitting can compromise resolution and quantification.
Problem: Peak Tailing
A tailing peak has an asymmetry factor > 1.2.
-
Primary Cause: Incorrect Mobile Phase pH
-
Why it happens: As discussed, if the mobile phase pH is near the analyte's pKa, both the neutral and ionized forms of the molecule will be present. The ionized form has less affinity for the C18 stationary phase and elutes faster, while the neutral form is retained longer. This simultaneous elution of two forms with different retention characteristics results in a broad, tailing peak.
-
Solution:
-
Prepare a fresh mobile phase with a pH of 2.5-3.0 using an acid like phosphoric or formic acid. This ensures the carboxylic acid is fully protonated (neutral).
-
Ensure the buffer concentration is adequate (10-25 mM) to resist pH shifts when the sample is injected.
-
-
-
Secondary Cause: Silanol Interactions
-
Why it happens: Residual, un-capped silanol groups on the silica surface of the column packing can be acidic. These sites can engage in secondary ionic interactions with analytes, causing tailing, especially for basic compounds.[15] While less common for acidic compounds like ours, it can still occur.
-
Solution:
-
Use a modern, high-purity, end-capped column to minimize available silanols.
-
If tailing persists, consider adding a competitive amine modifier like triethylamine (TEA) to the mobile phase at a low concentration (~0.1%), though this is more effective for basic analytes.
-
-
Problem: Peak Fronting
A fronting peak has an asymmetry factor < 0.9.
-
Cause: Sample Overload
-
Why it happens: Injecting too much sample mass saturates the stationary phase at the column inlet. The excess molecules travel through the column more quickly, as they cannot all interact with the stationary phase, leading to a fronting peak.[12]
-
Solution:
-
Prepare a more dilute sample and re-inject.
-
If sensitivity is an issue, reduce the injection volume of the current sample.
-
-
-
Cause: Poor Sample Solubility
-
Why it happens: If the analyte is not fully soluble in the sample diluent or precipitates upon contact with the mobile phase, it can lead to distorted peaks, often fronting.[12]
-
Solution:
-
Ensure your sample is fully dissolved.
-
Use a sample diluent that is chromatographically weaker than the mobile phase. For example, if your mobile phase is 50% acetonitrile, your diluent should be ≤50% acetonitrile.
-
-
Problem: Peak Splitting or Shoulders
This manifests as a "twin" peak or a shoulder on the main peak.[9]
-
Diagnostic Workflow: A logical workflow is essential to pinpoint the cause.
Caption: Troubleshooting workflow for split peaks.
-
Solutions:
-
Column Void/Blocked Frit: If all peaks are split, a physical problem with the column is likely.[9][11] This can happen from pressure shocks or the breakdown of the packing bed. Try reverse-flushing the column at a low flow rate. If this fails, the column or its inlet frit must be replaced.[11]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile), the sample band will spread incorrectly upon injection, causing splitting.[12] Always dissolve the sample in the mobile phase itself or a weaker solvent.
-
Co-elution: If only the analyte peak is affected, you may have an impurity or related compound eluting very close to it.[9][11] To confirm, inject a smaller volume. If two distinct peaks begin to appear, optimize your gradient to improve the separation.
-
Retention Time Instability
Consistent retention times are crucial for peak identification and reproducibility.
-
Cause: Mobile Phase Composition or pH Drift
-
Why it happens: The retention of this compound is highly sensitive to the mobile phase's organic content and pH.[7] Evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times.[5] Similarly, absorption of atmospheric CO₂ can slightly lower the pH of unbuffered mobile phases, affecting retention.[7]
-
Solution:
-
Prepare fresh mobile phase daily.
-
Keep mobile phase reservoirs loosely capped to prevent evaporation but allow for pressure equalization.
-
Ensure your buffer is correctly prepared and has sufficient capacity. A change of just 0.1 pH units can cause a significant retention shift for an ionizable compound.[7]
-
-
-
Cause: Temperature Fluctuations
-
Why it happens: Retention in reversed-phase chromatography is an exothermic process. A higher temperature reduces viscosity and decreases retention time. Fluctuations in ambient lab temperature can cause retention times to drift over a long sequence.[6]
-
Solution:
-
Always use a thermostatically controlled column compartment (column oven). Set it to a stable temperature, such as 30 °C or 35 °C.
-
Allow the column to fully equilibrate at the set temperature before starting the analysis (typically 10-15 column volumes).
-
-
-
Cause: Flow Rate Inaccuracy
-
Why it happens: Inconsistent flow from the pump will cause proportional shifts in retention time.[5] This can be due to leaks, worn pump seals, or air bubbles in the pump head.
-
Solution:
-
Check for any visible leaks in the system, especially around fittings. Look for salt deposits, which can indicate a slow leak that has since evaporated.[5]
-
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[16]
-
If the problem persists, perform routine maintenance on the pump, including replacing the seals and check valves.
-
-
Baseline Issues
A stable, low-noise baseline is essential for accurate integration and achieving low detection limits.
-
Problem: Baseline Noise (Cyclic or Random)
-
Why it happens:
-
Cyclic Noise (Pulsations): Often synchronized with the pump strokes, indicating an issue with the pump, such as an air bubble, a faulty check valve, or insufficient degassing.[17][18]
-
Random Noise: Can be caused by a contaminated mobile phase or detector flow cell, a deteriorating detector lamp, or leaks.[16][18]
-
-
Solution:
-
Degas Mobile Phase: Ensure the inline degasser is functioning correctly. Purge the pump to remove any trapped air bubbles.[19]
-
Clean the System: Flush the system with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[16]
-
Check for Leaks: Perform a thorough visual inspection of all fittings.
-
Check Detector Lamp: Note the lamp's usage hours. An aging lamp can cause increased noise.
-
-
-
Problem: Baseline Drift
-
Why it happens: A steady upward or downward drift is often related to temperature instability or a slow column equilibration process.[19] In gradient elution, it can be caused by impurities in the mobile phase, especially in the weaker solvent (Mobile Phase A), that elute as the organic concentration increases.
-
Solution:
-
Ensure Thermal Equilibrium: Allow the entire system, especially the column, to fully equilibrate before starting a run.
-
Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water (e.g., Milli-Q) to prepare mobile phases.[16]
-
Check for Contamination: If drift only appears during a gradient, your aqueous mobile phase (A) is likely contaminated. Prepare it fresh.
-
-
Part 3: References
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
ResearchGate. How to fix a shifting retention time of peaks in hplc?[Link]
-
Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
ALWSCI. What Are The Common Peak Problems in HPLC. [Link]
-
Chromatography Today. What is Peak Splitting?[Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Phenomenex. Why Does Retention Time Shift? | HPLC Tip. [Link]
-
Conquer Scientific. HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
Voice of Kayani. HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING. [Link]
-
Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
ZORA. Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]
-
National and Kapodistrian University of Athens. Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. [Link]
Sources
- 1. 4-(4,6-DIMETHOXYPYRIMIDIN-2-YLMETHOXY)BENZOIC ACID | 402497-58-9 [amp.chemicalbook.com]
- 2. This compound | 386715-40-8 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 386715-40-8 [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. bio-works.com [bio-works.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. bvchroma.com [bvchroma.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. acdlabs.com [acdlabs.com]
- 13. longdom.org [longdom.org]
- 14. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 15. waters.com [waters.com]
- 16. phenomenex.com [phenomenex.com]
- 17. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Overcoming poor solubility of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid in assays
Welcome to the technical support guide for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their experimental workflows. We will explore the physicochemical reasons behind its poor aqueous solubility and provide validated, step-by-step protocols to overcome these issues, ensuring the reliability and reproducibility of your assay results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of my aqueous buffer?
A: The poor solubility is rooted in its chemical structure. The molecule contains a benzoic acid group, which is a weak acid. In aqueous solutions at neutral or acidic pH, the carboxylic acid group (-COOH) remains largely protonated and uncharged. This neutral form is significantly less soluble in water due to the molecule's overall hydrophobic character, contributed by the dimethoxypyrimidine and benzene rings. To improve solubility, the carboxylic acid must be deprotonated to its anionic carboxylate form (-COO⁻), which is much more polar and water-soluble.[1][2] This is typically achieved by raising the pH of the solution above the compound's pKa.
Q2: I prepared a 10 mM stock in 100% DMSO, but it precipitates when I dilute it into my assay buffer (e.g., PBS, pH 7.4). What's happening?
A: This is a common phenomenon known as "antisolvent precipitation." While this compound is soluble in a strong organic solvent like DMSO, this does not guarantee its solubility when diluted into an aqueous buffer. The DMSO concentration in your final assay medium is likely too low to maintain solubility, and the buffer's pH is not high enough to ionize the carboxylic acid, causing the compound to precipitate. For most cell-based assays, the final concentration of solvents like DMSO should be kept low (typically ≤0.5%) to avoid cellular toxicity.[3]
Q3: Is pH adjustment the only way to dissolve this compound? What if my assay is pH-sensitive?
A: While pH adjustment is the most direct and often most effective method, it is not the only one. If your experimental system cannot tolerate a basic pH, you have several other robust options. These include using co-solvent systems, incorporating non-ionic surfactants to create micellar formulations, or forming inclusion complexes with cyclodextrins.[4][5] Each of these strategies enhances apparent aqueous solubility without altering the bulk pH of your assay medium. We will explore these in the detailed troubleshooting guides below.
In-Depth Troubleshooting Guides & Protocols
This section provides detailed methodologies to address the solubility of this compound. The choice of method depends on the specific constraints of your assay.
Strategy 1: Solubility Enhancement via pH Adjustment
This is the preferred method for biochemical or chemical assays that are not pH-sensitive. The principle relies on the acid-base equilibrium of the carboxylic acid group. By raising the pH above the compound's pKa (estimated to be around 4.2-4.5, similar to benzoic acid), we shift the equilibrium towards the highly soluble deprotonated (carboxylate) form.[1]
Caption: Workflow for using a co-solvent system.
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Select Co-solvent: Choose a co-solvent compatible with your assay (see table below). Ethanol and Polyethylene Glycol 400 (PEG 400) are common starting points.
-
Prepare Stock: Dissolve the this compound in 100% of the chosen co-solvent to make a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Dilution Series: Perform serial dilutions of your stock solution into the assay buffer. It is critical to add the stock solution to the buffer (not the other way around) with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
Determine Max Solubility: Observe the highest concentration that remains clear without precipitation after a set incubation period (e.g., 1 hour) at the assay temperature. This is your working limit for that co-solvent system.
| Co-Solvent | Typical Starting Final Concentration | Notes |
| Ethanol (EtOH) | ≤ 0.5% | Widely used, but can have biological effects at higher concentrations. [3] |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1% | A less volatile and often less toxic alternative to ethanol. [4] |
| Propylene Glycol (PG) | ≤ 1% | Good solubilizing power for many compounds. [4] |
Strategy 3: Surfactant-Assisted Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water. [6][7][8]Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.
Experimental Protocol: Using Polysorbate 80 (Tween® 80)
-
Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.
-
Add Compound: Add the solid this compound directly to the surfactant-containing buffer.
-
Solubilize: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) can aid this process. The resulting solution should be clear, although it may be slightly more viscous than the buffer alone.
-
Usage: This stock can now be diluted into your assay medium. Ensure the final concentration of the surfactant does not interfere with your assay.
| Surfactant | Type | Typical Final Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% |
| Kolliphor® EL (Cremophor® EL) | Non-ionic | 0.01 - 0.1% |
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the compound , forming a water-soluble inclusion complex. [9][10][11]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [9]
Caption: Decision tree for selecting a solubilization method.
Always perform preliminary compatibility tests to ensure that your chosen solubilization agent (base, co-solvent, surfactant, or cyclodextrin) does not interfere with your specific assay's components or readout at the final concentration used.
References
-
Shah, F. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Retrieved from [Link]
-
PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Retrieved from [Link]
-
Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]
-
Al-Rawwash, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Singh, G., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
Gunaseelan, S., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]
-
IJPSR. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (n.d.). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Retrieved from [Link]
-
Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilizer Excipients - Protheragen [protheragen.ai]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid
Welcome to the technical support center dedicated to the successful scale-up synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in the large-scale production of this important chemical intermediate.
Introduction: Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds via one of two primary routes: a nucleophilic aromatic substitution (SNAr) pathway or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Both methods present unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This guide will address potential issues in both synthetic strategies, offering validated solutions to ensure a robust and reproducible process.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Scenario 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route often involves the reaction of a suitably activated pyrimidine, such as 2-chloro- or 2-methanesulfonyl-4,6-dimethoxypyrimidine, with a 4-carboxy-substituted nucleophile.
Question 1: My reaction is sluggish and gives low yields, even with extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow and inefficient SNAr reaction on a larger scale.
-
Insufficient Activation of the Pyrimidine Ring: The electrophilicity of the C2 position on the pyrimidine ring is critical. If you are using a leaving group like a chloride, the reaction may be inherently slow.
-
Solution: Consider using a more reactive leaving group such as a sulfone (e.g., 2-methanesulfonyl-4,6-dimethoxypyrimidine). The methanesulfonyl group is a superior leaving group and can significantly accelerate the reaction rate.
-
-
Inadequate Base Strength or Solubility: The choice and amount of base are crucial for deprotonating the nucleophile.
-
Solution: Ensure you are using a strong enough, non-nucleophilic base to favor the reaction. Potassium carbonate or cesium carbonate are often effective.[1] In some cases, a stronger base like sodium hydride may be necessary, but exercise caution on a large scale due to its reactivity. The solubility of the base can also be a limiting factor; consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to improve reactivity in biphasic systems.
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1] For scale-up, consider the safety profile and ease of removal of these solvents. Toluene can be a more cost-effective and easily recyclable alternative, though it may require higher reaction temperatures.[1]
-
Question 2: I am observing significant byproduct formation, particularly the hydrolysis of the dimethoxypyrimidine ring. How can I minimize this?
Answer:
Hydrolysis of the methoxy groups on the pyrimidine ring is a common side reaction, especially under harsh basic conditions and elevated temperatures.
-
Strict Control of Reaction Conditions:
-
Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Perform a temperature screen in the lab to identify the optimal balance.
-
Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can promote hydrolysis.
-
-
Moisture Control:
-
Solution: Ensure all reagents and solvents are anhydrous. Water present in the reaction mixture will readily participate in nucleophilic attack on the activated pyrimidine ring. Use of a Dean-Stark trap during the reaction can be effective for removing water azeotropically if using a solvent like toluene.[2]
-
Scenario 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction would typically involve the coupling of 2-chloro- or 2-bromo-4,6-dimethoxypyrimidine with 4-carboxyphenylboronic acid.
Question 1: My Suzuki-Miyaura coupling is not going to completion, and I am having difficulty removing the palladium catalyst from my product. What can I do?
Answer:
Incomplete conversion and palladium contamination are frequent hurdles in scaling up Suzuki-Miyaura reactions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas all solvents and reagents thoroughly before use. The choice of palladium source and ligand is also critical. For electron-rich pyrimidines, a more electron-rich and bulky phosphine ligand may be required to promote reductive elimination.
-
-
Base and Solvent System: The base and solvent system are key to an efficient catalytic cycle.
-
Solution: A common system is an aqueous solution of a base like sodium carbonate or potassium carbonate in a solvent such as toluene or dioxane.[3] The biphasic nature of this system is often beneficial. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
-
Palladium Removal:
-
Solution: Post-reaction, palladium can be removed by treating the reaction mixture with a scavenger resin or by performing an activated carbon treatment. Multiple washes of the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can also be effective.
-
Question 2: I am observing significant homo-coupling of my boronic acid starting material. How can I suppress this side reaction?
Answer:
Homo-coupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.
-
Strictly Anaerobic Conditions:
-
Solution: As mentioned previously, maintaining an inert atmosphere is paramount. Any oxygen ingress can lead to oxidative homo-coupling of the boronic acid.
-
-
Controlled Addition of Boronic Acid:
-
Solution: Instead of adding all the boronic acid at the beginning of the reaction, consider a slow, portion-wise, or continuous addition. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homo-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature will depend on the chosen synthetic route. For SNAr reactions, temperatures can range from 70°C to 120°C.[1][2] For Suzuki-Miyaura couplings, a range of 80-100°C is common.[4] It is crucial to perform optimization studies to find the ideal temperature that maximizes yield and minimizes byproduct formation for your specific process.
Q2: How can I effectively purify the final product on a large scale?
A2: Purification of this compound can be challenging due to its polarity and potential for containing closely related impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Ethyl acetate is a potential candidate for recrystallization.[2]
-
pH Adjustment and Extraction: As the product is a carboxylic acid, you can utilize its acidic nature for purification. Dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution) and washing with an organic solvent can remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.
Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?
A3: Yes, several safety considerations are important:
-
Handling of Reagents: Be cautious when handling strong bases like sodium hydride and organometallic reagents used in the Suzuki-Miyaura coupling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially when adding reagents on a large scale. Ensure your reactor is equipped with adequate cooling capacity and consider slow, controlled addition of reagents.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents used. Take appropriate precautions for storage and handling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry, inerted reactor, add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Data Summary
| Parameter | SNAr Route | Suzuki-Miyaura Route |
| Key Reagents | 2-(methylsulfonyl)-4,6-dimethoxypyrimidine, 4-halobenzoic acid derivative, Base (K₂CO₃) | 2-halo-4,6-dimethoxypyrimidine, 4-carboxyphenylboronic acid, Pd catalyst, Base |
| Typical Solvents | DMF, DMSO, Toluene | Toluene/Water, Dioxane/Water |
| Temperature Range | 70-120°C | 80-100°C |
| Potential Byproducts | Hydrolysis products | Homo-coupled products |
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Available at: [Link]
-
Suzuki-Miyaura coupling reaction - . Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Synthesis of 4-methoxy-2-methoxy benzoic acid - PrepChem.com. Available at: [Link]
- Purification of benzoic acid - US3235588A - Google Patents.
-
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - Lead Sciences. Available at: [Link]
-
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives - ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]
-
Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes - PubMed. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical method validation for the quantification of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document will explore the nuances of validating common analytical techniques, offering practical insights and detailed experimental protocols.[1][2][3][4][5]
Introduction to this compound and the Imperative for Validated Methods
This compound is a heterocyclic compound featuring a benzoic acid moiety attached to a dimethoxypyrimidine ring. Its chemical structure (see Figure 1) lends it to various applications in medicinal chemistry and materials science. Accurate quantification of this analyte is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]
Chemical Structure:
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and is dictated by the analyte's properties, the sample matrix, and the intended application. For this compound, two primary methods are highly suitable: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance. | Separation via HPLC coupled with mass analysis, providing mass-to-charge ratio information for high specificity. |
| Specificity | Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, as it provides mass information, allowing for definitive identification and quantification even with co-eluting species. |
| Sensitivity | Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Highly sensitive, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| Cost | Relatively lower instrumentation and operational costs. | Higher initial investment and maintenance expenses. |
| Ideal Application | Routine quality control, purity assessment, and assay of the bulk drug substance. | Trace-level impurity analysis, metabolite identification, and analysis in complex biological matrices. |
The Pillars of Method Validation: An ICH Q2(R2) Perspective
The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][3][4] The core validation parameters are discussed below in the context of analyzing this compound.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method, from planning to lifecycle management.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
For HPLC-UV: Specificity is typically demonstrated by the separation of the main analyte peak from any other peaks. This can be achieved by analyzing a placebo (if in a formulation), stressed samples (subjected to heat, light, acid, and base hydrolysis), and impurity-spiked samples. Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool.
-
For LC-MS: The high selectivity of mass detection inherently provides greater specificity. Confirmation is achieved by monitoring specific mass transitions (for tandem MS) of the analyte and potential impurities.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4]
-
Experimental Protocol: A series of at least five concentrations of a this compound reference standard are prepared. The response (e.g., peak area) is plotted against concentration, and the data are subjected to linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[8] The y-intercept should be minimal.
| Validation Parameter | Typical Range for Assay | Typical Range for Impurity Quantification |
| Linearity | 80% to 120% of the test concentration | LOQ to 120% of the impurity specification |
| Accuracy | 80% to 120% of the test concentration | LOQ to 120% of the impurity specification |
| Precision | 100% of the test concentration | 100% of the impurity specification |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Experimental Protocol: Accuracy is assessed by the recovery of a known amount of analyte spiked into a sample matrix (e.g., placebo or a sample of the drug substance). This is typically performed at three concentration levels across the specified range, with multiple preparations at each level.
-
Acceptance Criteria: The mean recovery should be within a pre-defined limit, often 98.0% to 102.0%.[8]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Experimental Protocol:
-
Repeatability: A minimum of six replicate injections of a standard solution at 100% of the test concentration.
-
Intermediate Precision: The analysis is repeated on a different day by a different analyst.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.[9][10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[11]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][10]
-
Experimental Protocol: Method parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied.
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these variations. The %RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 2.0%).[9][10]
Step-by-Step HPLC-UV Method Validation Protocol
This protocol provides a general framework for the validation of an HPLC-UV method for the assay of this compound.
Caption: A flowchart illustrating the key steps in an HPLC-UV method validation protocol.
1. System Suitability:
-
Inject a standard solution five times.
-
The %RSD of the peak area should be ≤ 2.0%.
-
Other parameters like tailing factor and theoretical plates should meet predefined criteria.
2. Specificity:
-
Inject a blank (diluent), a placebo solution, and the sample solution.
-
Perform forced degradation studies (acid, base, peroxide, heat, light).
-
Ensure no interfering peaks at the retention time of the analyte.
3. Linearity:
-
Prepare a stock solution of the reference standard and dilute to five concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve and determine the correlation coefficient.
4. Accuracy (Recovery):
-
Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and analyze.
-
Calculate the percentage recovery for each sample.
5. Precision:
-
Repeatability: Prepare and analyze six separate samples of the drug substance at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for both sets of measurements.
6. Robustness:
-
Vary parameters such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
-
Mobile phase composition (e.g., ±2% organic)
-
-
Analyze the sample under each condition and evaluate the impact on the results.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the reliability of analytical data. While HPLC-UV is a robust and cost-effective technique for routine analysis, LC-MS offers superior specificity and sensitivity for more demanding applications. By adhering to the principles outlined in the ICH Q2(R2) guidelines and implementing a well-designed validation protocol, researchers can have high confidence in the quality and integrity of their results.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. (2025). Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs.
- 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. (n.d.). Benchchem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2016). ResearchGate.
- Analytical method validation: A brief review. (n.d.). [Source not explicitly provided in search results].
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health.
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Royal Society of Chemistry.
- Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy). (2025). AERU.
- This compound. (n.d.). Sigma-Aldrich.
- Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (n.d.). Scirp.org.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing.
- Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles. (2025). ResearchGate.
- Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.). [Source not explicitly provided in search results].
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sigma-Aldrich.
- 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. (n.d.). PubChem.
- This compound. (n.d.). CymitQuimica.
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A Comparative Analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid and Other Leading Herbicides
This guide provides a comprehensive comparative study of the herbicidal characteristics of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid, a member of the pyrimidine carboxylic acid chemical family. As researchers and professionals in weed management and agrochemical development are aware, a thorough understanding of a herbicide's performance in relation to established alternatives is critical for informed decision-making in the field and the laboratory. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison grounded in scientific literature and established experimental protocols.
Introduction to this compound and its Presumed Mechanism of Action
This compound belongs to the pyrimidine class of herbicides. Based on its structural similarity to other pyrimidinyl carboxy compounds, such as bispyribac, it is presumed to function as an acetolactate synthase (ALS) inhibitor. The ALS enzyme, also known as acetohydroxyacid synthase (AHAS), is a critical component in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, plant growth and development.
By inhibiting the ALS enzyme, this compound is expected to disrupt protein synthesis, leading to a cessation of cell division and plant growth. This mode of action typically results in a slow, systemic herbicidal effect, with symptoms manifesting over several days.
Comparative Herbicides: A Rationale for Selection
For a robust comparative analysis, two herbicides with distinct yet relevant characteristics have been selected:
-
Metsulfuron-methyl: A member of the sulfonylurea chemical family, metsulfuron-methyl is also an ALS inhibitor. Its inclusion allows for a direct comparison of herbicidal efficacy within the same mode of action group, highlighting potential differences in potency, weed spectrum, and crop selectivity that can arise from variations in chemical structure.
-
Dicamba: A synthetic auxin herbicide, dicamba represents a different mode of action (HRAC Group 4). It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf weeds. Comparing an ALS inhibitor with a synthetic auxin provides a broader perspective on weed control strategies and the management of herbicide resistance.
Mechanism of Action: A Visualized Comparison
The biochemical pathways targeted by these herbicides are distinct. The following diagrams illustrate their respective modes of action.
Caption: Mechanism of Action for ALS-Inhibiting Herbicides.
Caption: Mechanism of Action for Synthetic Auxin Herbicides.
Comparative Efficacy: A Data-Driven Analysis
Table 1: General Herbicidal Characteristics
| Feature | This compound (presumed) | Metsulfuron-methyl | Dicamba |
| Mode of Action | Acetolactate Synthase (ALS) Inhibitor | Acetolactate Synthase (ALS) Inhibitor | Synthetic Auxin |
| HRAC Group | 2 | 2 | 4 |
| Translocation | Systemic (Xylem and Phloem) | Systemic (Xylem and Phloem) | Systemic (Xylem and Phloem) |
| Uptake | Foliar and Root | Foliar and Root | Foliar and Root |
| Primary Target Weeds | Broadleaf weeds and some grasses | Broadleaf weeds | Broadleaf weeds |
Table 2: Comparative Efficacy on Key Broadleaf Weeds
| Weed Species | This compound (as Bispyribac-sodium) (% Control) | Metsulfuron-methyl (% Control) | Dicamba (% Control) |
| Amaranthus retroflexus (Redroot Pigweed) | High | High | High |
| Chenopodium album (Common Lambsquarters) | High | High | High |
| Stellaria media (Common Chickweed) | Moderate to High | High | Moderate to High |
| Galium aparine (Cleavers) | Moderate | High | Moderate |
Note: Efficacy can vary based on weed size, growth stage, and environmental conditions. The data presented is a qualitative summary from available literature.
Table 3: Dose-Response Data (GR50 Values in g a.i./ha)
| Herbicide | Amaranthus retroflexus | Chenopodium album |
| This compound (as Bispyribac-sodium) | Data not readily available | Data not readily available |
| Metsulfuron-methyl | ~4-8[1][2] | ~4-8[2] |
| Dicamba | ~5-10 | ~5-15 |
GR50: The herbicide rate that causes a 50% reduction in plant growth. Lower values indicate higher potency. Data is estimated from various sources and should be considered indicative.
Crop Selectivity
A crucial aspect of a herbicide's utility is its selectivity towards crops.
-
This compound (presumed): Based on related compounds, it is likely to exhibit selectivity in monocotyledonous crops such as rice and wheat.
-
Metsulfuron-methyl: Exhibits good selectivity in cereal crops like wheat, barley, and rice.[3]
-
Dicamba: Primarily used in dicamba-tolerant crops (e.g., soybeans, cotton) and certain monocotyledonous crops like corn and sorghum.
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific integrity of comparative herbicide studies, standardized protocols are essential. The following outlines a general workflow for a whole-plant dose-response bioassay.
Caption: Generalized workflow for a whole-plant dose-response bioassay.
Step-by-Step Methodology:
-
Plant Material: Obtain certified seeds of the target weed species and the crop species for selectivity testing.
-
Potting and Growth Conditions: Sow seeds in a standardized soil or potting mix in individual pots. Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Herbicide Preparation and Application: Prepare stock solutions of each herbicide. A series of dilutions should be made to achieve the desired range of application rates. Herbicides should be applied using a calibrated laboratory sprayer to ensure uniform coverage.
-
Experimental Design: A completely randomized design with multiple replications (typically 3-4) for each herbicide dose and an untreated control should be employed.
-
Data Collection:
-
Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: At the end of the experimental period, harvest the above-ground plant material, and measure the fresh weight. Subsequently, dry the plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Use a suitable statistical software to fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model).
-
From the fitted curve, determine the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.
-
Conclusion: A Perspective for Future Research
Based on its chemical structure and the known activity of related compounds, this compound holds promise as a selective, systemic herbicide with an ALS-inhibiting mode of action. Its performance is anticipated to be comparable to other ALS inhibitors like metsulfuron-methyl, likely offering effective control of key broadleaf weeds. However, without direct experimental data, a definitive comparison remains speculative.
Future research should focus on conducting head-to-head efficacy trials of this compound against a range of agronomically important weeds and crops. Determining its precise weed control spectrum, GR50 values, and crop safety profile will be crucial for positioning this compound within the existing landscape of weed management solutions. Such studies will not only validate its potential but also provide the necessary data for developing effective and sustainable weed control programs.
References
- Saha, S., & Rao, K. S. (2010). Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland. The Indian Journal of Agricultural Sciences, 80(1), 63-66.
- Yadav, R., & Singh, S. (2018). Metsulfuron methyl: A versatile low dose and high efficiency herbicide for optimal weed management in transplanted rice. Journal of Pharmacognosy and Phytochemistry, 7(4), 1823-1828.
-
Syngenta. (2023). Metsulfuron-methyl: A versatile low dose and high efficiency herbicide for optimal weed management in transplanted rice. Retrieved from [Link]
Sources
A Comparative Guide to Acetohydroxyacid Synthase (AHAS) Inhibitors: Profiling 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid Against Other Key Chemical Classes
Introduction
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), stands as a cornerstone target in modern agricultural science. This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are fundamental for protein synthesis and overall plant vitality.[1][2][3] Crucially, this pathway is absent in animals, rendering AHAS an ideal target for selective herbicides with low mammalian toxicity.[4][5][6] The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately resulting in plant death.[2][7][8]
This guide provides an in-depth comparison of several major classes of AHAS-inhibiting herbicides. We will focus on the pyrimidinyl-benzoate (PYB) class, represented by compounds structurally similar to 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid, and compare its performance and characteristics against other widely used AHAS inhibitors, including sulfonylureas (SUs), imidazolinones (IMIs), and triazolopyrimidines (TPs).[1][9] This analysis is grounded in structural data, enzyme kinetics, and established resistance mechanisms to provide researchers and drug development professionals with a comprehensive resource for informed decision-making.
The Acetohydroxyacid Synthase (AHAS) Enzyme: A Prime Herbicide Target
AHAS (E.C. 2.2.1.6) initiates the biosynthesis of branched-chain amino acids by catalyzing one of two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate or the condensation of one pyruvate and one 2-ketobutyrate molecule to yield 2-aceto-2-hydroxybutyrate.[1][6][10] The enzyme's catalytic activity is dependent on three essential cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation, typically Mg²⁺.[1][6] The intricate mechanism and critical metabolic role of AHAS make it susceptible to potent inhibition by a range of structurally diverse compounds.[1]
Caption: The role of AHAS in the branched-chain amino acid biosynthetic pathway.
A Profile of Pyrimidinyl-Benzoate (PYB) Inhibitors
The pyrimidinyl-benzoate (PYB) class of herbicides, which includes this compound and the well-studied compound bispyribac-sodium, represents a significant group of AHAS inhibitors.[1][11] These molecules are characterized by a benzoic acid moiety linked to a pyrimidine ring.[12]
Structural studies of bispyribac bound to Arabidopsis thaliana AHAS reveal that its three aromatic rings adopt a distinctive, twisted "S"-shaped conformation within the enzyme's active site channel.[1][4] The pyrimidinyl group inserts itself deepest into this channel, effectively blocking substrate access.[1][4] This binding mode underscores the high potency observed for many members of the PYB family.[1]
Comparative Analysis of AHAS Inhibitor Classes
Over 50 commercial herbicides across five major chemical families target AHAS.[1][4] Besides the PYBs, the most prominent classes are the sulfonylureas (SUs), imidazolinones (IMIs), and triazolopyrimidines (TPs).[1][9][13] While they all share a common target, their chemical structures, inhibition kinetics, and resistance profiles exhibit critical differences.
Caption: Workflow for the in vitro colorimetric AHAS inhibition assay.
Conclusion
This compound, as a member of the pyrimidinyl-benzoate class, is a highly potent inhibitor of the essential plant enzyme AHAS. While it shares a common target with other herbicide classes like sulfonylureas, imidazolinones, and triazolopyrimidines, significant differences in chemical structure, binding kinetics, potency, and resistance profiles set them apart. PYBs and SUs typically exhibit the highest intrinsic potency, while the efficacy of IMIs highlights the complex interplay of factors beyond simple enzyme inhibition. A thorough understanding of these distinct characteristics is paramount for the strategic development of new, more effective herbicides and for implementing robust weed management programs that can mitigate the growing challenge of herbicide resistance.
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Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. [Link]
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Kenso Agcare. (n.d.). Sulfonylurea. Retrieved from [Link]
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Wikipedia. (2023). Sulfonylurea. Retrieved from [Link]
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Tan, S., et al. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest Management Science, 61(3), 246-257. [Link]
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Shaner, D. L., Anderson, P. C., & Stidham, M. A. (1984). Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase. Plant Physiology, 76(2), 545-546. [Link]
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Manley, B. S., et al. (2003). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 51(15), 4277-4284. [Link]
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Stanford Chemicals. (2023, May 23). What Are Sulfonylureas Herbicides? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Retrieved from [Link]
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Li, Y., et al. (2018). Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Journal of Agricultural and Food Chemistry, 66(29), 7623-7631. [Link]
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Yu, Q., & Powles, S. B. (2014). Resistance to AHAS inhibitor herbicides: current understanding. Pest Management Science, 70(9), 1340-1350. [Link]
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ResearchGate. (n.d.). Acetohydroxyacid Synthase Inhibitors (AHAS/ALS). Retrieved from [Link]
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Duggleby, R. G., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21055. [Link]
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Garcia, M. D., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. Proceedings of the National Academy of Sciences, 115(9), E1977-E1986. [Link]
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Moretti, M. L., et al. (2016). Target and nontarget mechanisms of AHAS inhibitor cross-resistance patterns in Cyperus difformis. Pest Management Science, 72(11), 2115-2123. [Link]
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Garcia, M. D., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. PubMed, 29440497. [Link]
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Beck, A. K., et al. (2015). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Analytical and Bioanalytical Chemistry, 407(10), 2845-2854. [Link]
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Han, H., et al. (2012). AHAS herbicide resistance endowing mutations: effect on AHAS functionality and plant growth. Journal of Experimental Botany, 63(1), 399-411. [Link]
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PoisonSense. (n.d.). IMIDAZOLINONE HERBICIDES. Retrieved from [Link]
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UC IPM. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved from [Link]
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Singh, B. K., Stidham, M. A., & Shaner, D. L. (1988). Assay of acetohydroxyacid synthase. Analytical Biochemistry, 171(1), 173-179. [Link]
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Khalin, I., et al. (2019). Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants. International Journal of Molecular Sciences, 20(21), 5345. [Link]
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Li, M., et al. (2021). Inheritance and Molecular Characterization of a Novel Mutated AHAS Gene Responsible for the Resistance of AHAS-Inhibiting Herbicides in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Wang, X., et al. (2023). Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates. Journal of Agricultural and Food Chemistry, 71(51), 20569-20580. [Link]
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PoisonSense. (n.d.). PYRIMIDINYL CARBOXY HERBICIDE. Retrieved from [Link]
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Li, Y., et al. (2022). Activity and Resistance Assessment of Three Acetohydroxyacid Synthase Inhibitors on Phytophthora sojae Development, Pathogenicity, and Inhibitor-Target Interaction Analysis. Journal of Agricultural and Food Chemistry, 70(32), 9899-9909. [Link]
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A Comparative Guide to the Selectivity of Pyrimidinyl Benzoic Acid Herbicides on Different Plant Species, with a focus on 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
This guide provides a comprehensive overview of the herbicidal selectivity of the pyrimidinyl benzoic acid class of compounds, with a specific focus on the analytical framework for evaluating 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, the biochemical basis of selectivity, and the robust experimental protocols required to quantify differential plant species responses.
Introduction: The Pyrimidinyl Benzoic Acid Class of Herbicides
The pyrimidinyl benzoic acid herbicides are a significant class of selective, systemic, post-emergence herbicides. They are particularly valued for their efficacy in controlling a broad spectrum of weeds, including grasses, sedges, and broad-leaved species, within valuable crops such as paddy rice.[1] The selectivity of these compounds is paramount, allowing for the removal of competitive weeds with minimal phytotoxicity to the desired crop. This guide will explore the underpinnings of this selectivity, using this compound as a focal point for discussion and experimental design.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for pyrimidinyl benzoic acid herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, these herbicides starve the plant of these vital building blocks, leading to a cessation of growth and eventual death of susceptible species.
The molecular interaction involves the herbicide binding to a specific site on the ALS enzyme, which, while not the active site itself, allosterically inhibits its function. This targeted mode of action is a key reason for the low mammalian toxicity of these compounds, as animals obtain branched-chain amino acids from their diet and lack the ALS enzyme.
Caption: Inhibition of the branched-chain amino acid pathway by this compound.
Basis of Selectivity: A Multifactorial Phenomenon
The differential response of various plant species to pyrimidinyl benzoic acid herbicides is not typically due to variations in the target ALS enzyme itself. In many cases, the in vitro sensitivity of the ALS enzyme from both tolerant crops and susceptible weeds to the herbicide is quite similar. The basis for selectivity is often a complex interplay of several factors, with the rate of metabolic detoxification being a primary determinant.
3.1. Metabolic Detoxification: Tolerant plant species, such as rice, often possess robust enzymatic systems (e.g., cytochrome P450 monooxygenases, glutathione S-transferases) that can rapidly metabolize the herbicide into non-toxic forms. In contrast, susceptible weed species metabolize the compound much more slowly, allowing the active ingredient to accumulate at the site of action and exert its inhibitory effect.
3.2. Uptake and Translocation: Differences in the rate and extent of herbicide absorption through the foliage and its subsequent movement (translocation) within the plant can also contribute to selectivity. However, for systemic herbicides like the pyrimidinyl benzoic acids, metabolic detoxification is generally the more significant factor.
Quantifying Selectivity: Experimental Approaches
To objectively compare the selectivity of this compound or any other herbicide, rigorous and reproducible experimental data are essential. The two primary methods for generating this data are whole-plant dose-response assays and in vitro enzyme inhibition assays.
Whole-Plant Dose-Response Assays for Determining GR50 Values
The "Growth Reduction 50" (GR50) is the herbicide dose that causes a 50% reduction in plant growth, typically measured as biomass (fresh or dry weight), compared to untreated control plants. A higher GR50 value indicates greater tolerance. By comparing the GR50 values for a crop and various weed species, a selectivity index can be calculated.
Illustrative Data for Pyrimidinyl Benzoic Acid Herbicides:
While specific GR50 data for this compound is not publicly available, the following table illustrates the type of data generated from whole-plant assays for a representative pyrimidinyl benzoic acid herbicide.
| Plant Species | Common Name | GR50 (g a.i./ha) | Selectivity Index (Weed GR50 / Crop GR50) |
| Oryza sativa | Rice | > 200 | - |
| Echinochloa crus-galli | Barnyardgrass | 15 | > 13.3 |
| Cyperus difformis | Smallflower Umbrella Sedge | 10 | > 20.0 |
| Amaranthus retroflexus | Redroot Pigweed | 25 | > 8.0 |
| Setaria faberi | Giant Foxtail | 20 | > 10.0 |
Note: The data in this table is illustrative and based on the general performance of the pyrimidinyl benzoic acid class of herbicides. Actual values would need to be determined experimentally.
Experimental Protocol: Whole-Plant Dose-Response Assay
Caption: Workflow for determining GR50 values in a whole-plant dose-response assay.
In Vitro ALS Enzyme Inhibition Assays for Determining I50 Values
The "Inhibitory Concentration 50" (I50) is the herbicide concentration that inhibits the activity of the isolated ALS enzyme by 50%. This assay is crucial for determining if selectivity is based on differences at the target site.
Experimental Protocol: In Vitro ALS Enzyme Inhibition Assay
-
Enzyme Extraction:
-
Harvest young leaf tissue from both crop and weed species.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in an extraction buffer containing cofactors (thiamine pyrophosphate, FAD, MgCl2) and stabilizers.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, reaction buffer, and the substrate (pyruvate).
-
Add a range of concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding acid (e.g., H2SO4), which also decarboxylates the product (acetolactate) to acetoin.
-
Add creatine and α-naphthol and incubate to allow color development (Voges-Proskauer reaction).
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the no-herbicide control.
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Use non-linear regression to fit the data and calculate the I50 value.
-
Conclusion: An Integrated Approach to Understanding Selectivity
References
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United States Patent Application Publication. (2002). Herbicidal composition. Pub. No.: US 2002/0004457 A1. Available at: [Link]
- Google Patents. (2019). Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas. WO2019244088A1.
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A Researcher's Guide to Characterizing the Herbicidal Spectrum of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the herbicidal spectrum of the novel compound 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. Given its structural similarity to known commercial herbicides, this molecule presents an intriguing candidate for development. This document outlines the predicted mechanism of action, provides a robust experimental protocol for comparative efficacy testing, and details the necessary steps for data analysis and interpretation.
Predicted Mechanism of Action: An Acetolactate Synthase (ALS) Inhibitor
The chemical structure of this compound strongly suggests it belongs to the pyrimidinyl benzoate class of herbicides.[1][2] This class of chemicals is well-documented to function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][5]
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[6][7] These amino acids are vital building blocks for protein synthesis and overall plant growth. By blocking this enzyme, the herbicide effectively starves the plant of these critical components, leading to a cessation of cell division and growth, followed by plant death.[4][8] This mode of action is known for its high efficacy at low application rates and its broad-spectrum activity.[4]
Herbicides in this class are systemic, meaning they are absorbed by both the foliage and roots and translocated through the plant's vascular system (xylem and phloem) to the growing points where the enzyme is most active.[3][4] Symptoms of ALS inhibitor injury, such as stunting and chlorosis (yellowing), are typically slow to develop, appearing several days to weeks after application.[4]
Caption: Predicted inhibition of the ALS enzyme by the test compound.
Designing a Comparative Herbicidal Spectrum Study
To objectively evaluate the herbicidal potential of this compound, a whole-plant greenhouse bioassay is the gold standard.[9][10] This involves comparing its efficacy against established commercial herbicides across a diverse range of weed species.
Selection of Comparator Herbicides
A robust comparison requires herbicides from both the same and different mechanistic classes.
-
Same Class (ALS Inhibitor): Bispyribac-sodium . This is a widely used pyrimidinyl(thio)benzoate herbicide effective against grasses, sedges, and broadleaf weeds, particularly in rice.[3][5][11] It serves as a direct benchmark for performance within the same chemical family.
-
Different Class (PPO Inhibitor): Saflufenacil . This is a protoporphyrinogen oxidase (PPO) inhibitor, providing rapid, contact burndown of broadleaf weeds.[12][13] Comparing against saflufenacil will reveal differences in speed of action and weed spectrum breadth.
Selection of Weed Species
A representative panel of both monocot (grass) and dicot (broadleaf) weeds should be selected to determine the compound's spectrum.
| Weed Type | Species | Common Name |
| Monocot | Echinochloa crus-galli | Barnyardgrass |
| Monocot | Setaria faberi | Giant Foxtail |
| Monocot | Avena fatua | Wild Oat |
| Dicot | Amaranthus retroflexus | Redroot Pigweed |
| Dicot | Chenopodium album | Common Lambsquarters |
| Dicot | Abutilon theophrasti | Velvetleaf |
Experimental Protocol: Greenhouse Bioassay
This protocol outlines the steps for a dose-response bioassay to determine the herbicide rates required for effective weed control.[9][14]
Objective: To determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) of the test compound and comparators for each weed species.
1. Plant Cultivation:
- Fill 10-cm pots with a standardized greenhouse potting mix.
- Plant seeds of a single weed species in each pot and cover lightly with soil. For consistency, plant 5-10 seeds per pot and thin to 3-5 uniform seedlings after emergence.[15]
- Grow plants in a controlled greenhouse environment (e.g., 25-28°C day / 18-22°C night, 16-hour photoperiod).
- Water as needed to maintain active growth. Plants should not be under drought or nutrient stress.[14]
2. Herbicide Application:
- Treat plants at a consistent growth stage, typically when they have 2-4 true leaves.[9]
- Prepare stock solutions of the test compound and the comparator herbicides. Perform serial dilutions to create a range of 6-8 application rates designed to span from no effect to complete plant death. A non-treated control (sprayed with water and any solvent/adjuvant only) is mandatory.
- Apply herbicides using a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform coverage, typically delivering a spray volume equivalent to 200 L/ha.[14]
3. Data Collection and Analysis:
Return plants to the greenhouse immediately after treatment.
Assess efficacy 21 days after treatment (DAT).
Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) relative to the non-treated control.
Biomass Reduction: Harvest the above-ground plant material from each pot. Record the fresh weight, then dry the tissue in an oven (e.g., 70°C for 72 hours) and record the dry weight.[14]
Calculate the percent growth reduction for each pot relative to the average weight of the non-treated controls.
Use a statistical software package to perform a non-linear regression analysis (log-logistic dose-response curve) on the biomass data to calculate the GR₅₀ value for each herbicide-species combination.
Caption: Experimental workflow for greenhouse bioassay.
Data Presentation and Interpretation
The calculated GR₅₀ values provide a quantitative measure of herbicidal potency. A lower GR₅₀ value indicates higher activity. Summarizing this data in a table allows for direct comparison.
Table 1: Hypothetical Comparative Efficacy Data (GR₅₀ in g a.i./ha)
| Weed Species | 4-(4,6-Dimethoxy...) | Bispyribac-sodium | Saflufenacil |
| Echinochloa crus-galli | 25 | 30 | >200 (Inactive) |
| Setaria faberi | 20 | 28 | >200 (Inactive) |
| Avena fatua | 45 | 50 | >200 (Inactive) |
| Amaranthus retroflexus | 15 | 25 | 10 |
| Chenopodium album | 18 | 30 | 8 |
| Abutilon theophrasti | 35 | 40 | 15 |
| Data for the test compound is hypothetical and for illustrative purposes only. |
Interpretation of Hypothetical Results:
Based on this illustrative data, one could conclude that this compound shows strong, broad-spectrum activity, similar to the benchmark ALS inhibitor bispyribac-sodium, and may even possess slightly higher potency on both grass and broadleaf weeds. Its spectrum is fundamentally different from the PPO inhibitor saflufenacil, which is highly effective on broadleaf weeds but inactive on grasses.[12][16] This confirms the predicted ALS-inhibiting mode of action and establishes the compound as a promising candidate for further development as a broad-spectrum herbicide.
References
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An introduction to ALS-inhibiting herbicides. PubMed. Available at: [Link]
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Saflufenacil- Active Ingredient Page. Chemical Warehouse. Available at: [Link]
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Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC Agriculture and Natural Resources. Available at: [Link]
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Herbicide Bispyribac Sodium 10%SC CAS 125401-92-5. Delong Chemical. Available at: [Link]
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Acetolactate synthase. Wikipedia. Available at: [Link]
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Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Available at: [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
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Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
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Tank Mix of Saflufenacil with Glyphosate and Pendimethalin for Broad-spectrum Weed Control in Florida Citrus. ASHS Journals. Available at: [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. NDSU Agriculture. Available at: [Link]
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Pesticide Fact Sheet Saflufenacil. EPA NEPID. Available at: [Link]
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel Compounds
Focus Molecule: 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
As Senior Application Scientists, we are often tasked with characterizing novel chemical entities. This guide provides a comprehensive framework for evaluating the biological activity of a compound like this compound, transitioning from controlled laboratory assays to complex biological systems. While specific experimental data for this particular molecule is not extensively published, we will use established methodologies and data from structurally related compounds to illustrate the critical workflow of comparing in vitro and in vivo results. This guide is intended for researchers, scientists, and drug development professionals.
The Foundational Step: In Vitro Characterization
In vitro assays are the bedrock of any new compound investigation. They offer a controlled environment to dissect specific biological activities, are generally high-throughput, and cost-effective.[1] These assays are crucial for initial screening, target validation, and understanding the mechanism of action.[1][2] For a novel compound like this compound, a tiered in vitro testing strategy is recommended.
Tier 1: Target-Based Assays
Given the structural motifs of a pyrimidine and a benzoic acid, potential biological targets could include kinases or enzymes involved in metabolic pathways. For instance, related pyrimidine derivatives have been investigated as kinase inhibitors[3][4][5] and herbicides targeting acetohydroxyacid synthase (AHAS)[6].
Experimental Protocol: Enzyme Inhibition Assay
This protocol outlines a general approach to assessing the inhibitory activity of our lead compound against a putative enzyme target (e.g., a specific kinase or AHAS).
-
Enzyme and Substrate Preparation : Recombinant human enzyme and its corresponding substrate are procured or produced. The assay buffer is optimized for pH, ionic strength, and necessary cofactors to ensure optimal enzyme activity.
-
Compound Dilution Series : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution is then performed to obtain a range of concentrations to be tested (e.g., from 100 µM down to 1 nM).
-
Assay Procedure :
-
The enzyme is pre-incubated with the various concentrations of the test compound for a set period (e.g., 15-30 minutes) at a controlled temperature.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate.[7] This can be done using various detection methods, such as fluorescence, absorbance, or luminescence.[8]
-
-
Data Analysis : The rate of the reaction at each compound concentration is determined. The percentage of inhibition relative to a vehicle control (e.g., DMSO without the compound) is calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is then determined by fitting the data to a dose-response curve.[9][10]
Hypothetical Data Summary: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (nM) | Assay Method |
| Kinase X | 50 | Fluorescence Resonance Energy Transfer (FRET) |
| Kinase Y | >10,000 | Luminescence-based ATP consumption assay |
| AHAS | 250 | Spectrophotometric measurement of acetolactate |
This initial screen would suggest that our compound is a potent inhibitor of Kinase X.
Tier 2: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context than biochemical assays, allowing for the assessment of compound activity within a living cell.[2][11][12] These assays can provide insights into cell permeability, off-target effects, and general cytotoxicity.[12]
Experimental Protocol: Cell Viability Assay
This protocol determines the effect of the compound on the proliferation and health of a relevant cancer cell line overexpressing our target, Kinase X.
-
Cell Culture : A human cancer cell line known to be dependent on the activity of Kinase X is cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with the same serial dilutions of this compound as used in the enzyme assay.
-
Incubation : The treated cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a commercially available kit, such as an MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[13]
-
Data Analysis : The signal from treated wells is normalized to the vehicle control. The concentration of the compound that reduces cell viability by 50% (GI50) is calculated.
Hypothetical Data Summary: In Vitro Cellular Activity
| Cell Line | Target | GI50 (µM) | Assay Method |
| Cancer Cell Line A | Kinase X | 0.5 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Normal Fibroblast Cell Line | N/A | >50 | MTT Assay |
These results would indicate that the compound selectively inhibits the growth of cancer cells driven by Kinase X, with minimal toxicity to normal cells at similar concentrations.
Transitioning to In Vivo Models: The Reality Check
While promising in vitro data is a prerequisite, it does not always translate to in vivo efficacy.[14][15] A living organism presents a multitude of complex variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities.[1] Therefore, well-designed in vivo studies are critical to validate the therapeutic potential of a compound.[16][17][18]
Pharmacokinetic (PK) Studies
Before assessing efficacy, understanding the pharmacokinetic profile of the compound is essential. These studies determine how the animal body processes the compound.[19][20]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : A cohort of healthy mice (e.g., C57BL/6) is used.
-
Compound Administration : A single dose of this compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling : Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis : Plasma is isolated from the blood samples, and the concentration of the compound is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : Key PK parameters are calculated, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Hypothetical Data Summary: Murine Pharmacokinetics (10 mg/kg Oral Dose)
| Parameter | Value | Unit |
| Cmax | 2.5 | µM |
| Tmax | 2 | hours |
| AUC (0-24h) | 15 | µM*h |
| t1/2 | 6 | hours |
This data informs the dosing regimen for subsequent efficacy studies, ensuring that therapeutic concentrations (above the in vitro GI50) are maintained in the plasma.
Efficacy Studies
Efficacy studies are designed to determine if the compound has the desired therapeutic effect in a disease model.[19]
Experimental Protocol: Xenograft Tumor Model
-
Model Establishment : Immunocompromised mice are subcutaneously implanted with the same human cancer cells (Cancer Cell Line A) used in the in vitro assays. Tumors are allowed to grow to a palpable size.
-
Randomization and Blinding : Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The investigators administering the treatment and measuring the outcomes are blinded to the group assignments to minimize bias.[16]
-
Dosing Regimen : Based on the PK data, a dosing schedule is established (e.g., 10 mg/kg, once daily by oral gavage). The control group receives the vehicle alone.
-
Efficacy Endpoints :
-
Tumor Growth Inhibition : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival : The overall survival of the mice in each group is monitored.
-
Biomarker Analysis : At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement (e.g., a decrease in the phosphorylation of a Kinase X substrate).
-
-
Toxicity Monitoring : Animal body weight and general health are monitored throughout the study as indicators of toxicity.
Hypothetical Data Summary: Xenograft Efficacy Study
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | Change in Body Weight (%) |
| Vehicle Control | 0 | 25 | +2 |
| Compound (10 mg/kg) | 65 | 45 | -3 |
These results would demonstrate that this compound significantly inhibits tumor growth and improves survival in a relevant animal model with acceptable toxicity.
Visualizing the Workflow
Caption: Workflow from in vitro to in vivo evaluation.
Comparative Analysis: Bridging the Divide
The ultimate goal is to establish a meaningful in vitro to in vivo correlation (IVIVC).[14][21][22] This correlation allows for the prediction of in vivo performance based on in vitro data and is a critical component of successful drug development.[15][23]
In our hypothetical example:
-
The IC50 (50 nM) from the enzyme assay is significantly lower than the GI50 (500 nM) from the cell-based assay. This is expected, as the compound must cross the cell membrane and contend with intracellular ATP concentrations in the cellular context.
-
The Cmax (2.5 µM) achieved in the PK study is well above the cellular GI50 (0.5 µM), suggesting that the oral dose is sufficient to achieve a biologically active concentration at the tumor site.
-
The significant tumor growth inhibition observed in the efficacy study validates the in vitro findings, demonstrating that the compound can reach its target in a complex biological system and exert a therapeutic effect.
Discrepancies between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or unforeseen toxicities. A thorough understanding of these factors is essential for optimizing lead compounds.
Conclusion
The journey of a novel compound from the bench to a potential therapeutic is a multi-step process that relies on a strong correlation between in vitro and in vivo data. By employing a systematic and logical progression of assays, from isolated enzyme inhibition to whole-animal efficacy models, researchers can build a comprehensive profile of a compound like this compound. This rigorous, evidence-based approach is fundamental to making informed decisions in the complex landscape of drug discovery and development.
References
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A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Investigating Cross-Resistance with 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the preclinical evaluation of any new chemical entity. This guide provides an in-depth, technical framework for designing and executing cross-resistance studies, using the hypothetical novel compound, 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid (hereafter referred to as Compound X ), as our central case study. While public domain data on Compound X is scarce, we will build a robust, hypothetical scenario grounded in established principles of drug resistance research to illustrate the process.
Introduction: The Imperative of Anticipating Resistance
The development of drug resistance is a primary driver of treatment failure, particularly in oncology and infectious diseases. A new therapeutic agent may initially show high efficacy, but the selective pressure it exerts can lead to the emergence of resistant clones. Cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds, is a significant clinical challenge.[1] Proactively studying these phenomena in a preclinical setting is not merely an academic exercise; it is essential for predicting clinical outcomes, informing combination therapy strategies, and guiding the development of next-generation agents.
Pyrimidine derivatives represent a rich source of biologically active molecules, with numerous examples of approved drugs and clinical candidates in oncology.[2][3] These compounds often target key cellular signaling pathways, and resistance can emerge through various mechanisms. This guide will walk you through a comprehensive, self-validating workflow to investigate cross-resistance involving our hypothetical pyrimidine derivative, Compound X.
For the purpose of this guide, we will hypothesize that Compound X is a novel inhibitor of a specific tyrosine kinase (TK-A) , a common target for this class of molecules, involved in a critical cancer cell survival pathway.
Experimental Design: A Multi-Faceted Approach to Uncovering Cross-Resistance
A thorough investigation of cross-resistance requires a logical and systematic approach. Our experimental plan will be divided into three main phases:
-
Phase 1: Generation and Characterization of a Compound X-Resistant Cell Line.
-
Phase 2: Cross-Resistance Profiling against a Panel of Comparator Compounds.
-
Phase 3: Preliminary Mechanistic Investigation of Resistance.
The following diagram illustrates the overall experimental workflow:
Figure 1: High-level experimental workflow for the cross-resistance study of Compound X.
Comparator Compound Selection: The Rationale
The choice of comparator compounds is critical for a meaningful cross-resistance study. These compounds should be selected based on their mechanism of action and structural similarity to Compound X. For our hypothetical scenario, where Compound X is a TK-A inhibitor, our panel will include:
-
Structurally Similar TK-A Inhibitor (Compound A): Another pyrimidine derivative known to inhibit TK-A. This will test for resistance mechanisms that affect the binding of this specific chemical scaffold.
-
Structurally Dissimilar TK-A Inhibitor (Compound B): A non-pyrimidine-based inhibitor of TK-A. This helps to determine if the resistance is target-specific or scaffold-specific.
-
Inhibitor of a Downstream Effector (Compound C): A drug targeting a key protein downstream of TK-A in the same signaling pathway. This can reveal if resistance is due to bypass pathway activation.
-
Standard-of-Care Chemotherapy (Compound D): A cytotoxic agent with a completely different mechanism of action (e.g., a DNA damaging agent like cisplatin). This serves as a negative control, as resistance to a targeted agent is less likely to confer resistance to a cytotoxic drug.
Detailed Experimental Protocols
Phase 1: Generation of a Compound X-Resistant Cell Line
Objective: To generate a cell line with a stable, high-level resistance to Compound X.
Methodology: Step-by-Step
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to TK-A inhibition (e.g., HCT-116, a human colon cancer cell line).
-
Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 of Compound X in the parental HCT-116 cell line.
-
Continuous Exposure:
-
Culture HCT-116 cells in standard growth medium containing Compound X at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, double the concentration of Compound X.
-
Repeat this dose-escalation process over several months. The key is to apply continuous selective pressure without completely eradicating the culture. This process is often referred to as a serial passage or multi-step resistance study.[4]
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of Compound X (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution.
-
Stability Testing: Culture the resistant clones in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for Compound X. This ensures that the resistant phenotype is stable and not due to transient adaptation.
-
Confirmation of Resistance: Select a stable, resistant clone (e.g., HCT-116-CXR) and perform a final, rigorous IC50 determination in parallel with the parental HCT-116 cell line. The resistance factor (RF) is calculated as:
-
RF = IC50 (Resistant Line) / IC50 (Parental Line)
-
A significant RF (typically >10) confirms the generation of a resistant cell line.
Phase 2: Cross-Resistance Profiling
Objective: To determine the sensitivity of the Compound X-resistant cell line to the panel of comparator compounds.
Methodology: Step-by-Step
-
Assay Setup: Seed both parental (HCT-116) and resistant (HCT-116-CXR) cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of each comparator compound (A, B, C, and D) and Compound X as a control. A standard broth microdilution method can be adapted for this purpose.[1][5]
-
Viability Assessment: After a 72-hour incubation, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis:
-
For each compound and cell line, plot the dose-response curve and calculate the IC50 value.
-
Calculate the Resistance Factor (RF) for each comparator compound using the formula from Phase 1.
-
Data Presentation and Interpretation
The results of the cross-resistance profiling should be summarized in a clear and concise table.
Table 1: Hypothetical Cross-Resistance Profile of HCT-116-CXR Cells
| Compound | Target/Mechanism of Action | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Interpretation |
| Compound X | TK-A Inhibitor (Pyrimidine) | 50 | 1500 | 30 | High Resistance |
| Compound A | TK-A Inhibitor (Pyrimidine) | 75 | 2250 | 30 | Complete Cross-Resistance |
| Compound B | TK-A Inhibitor (Non-pyrimidine) | 100 | 110 | 1.1 | No Cross-Resistance |
| Compound C | Downstream Effector Inhibitor | 200 | 220 | 1.1 | No Cross-Resistance |
| Compound D | DNA Damage (Cisplatin) | 1500 | 1650 | 1.1 | No Cross-Resistance |
Interpretation of Hypothetical Results:
-
The high RF for Compound A suggests that the mechanism of resistance affects the binding of the pyrimidine scaffold to TK-A. This could be due to a mutation in the ATP-binding pocket of the kinase.
-
The lack of cross-resistance to Compound B , a structurally different inhibitor of the same target, strongly points towards a scaffold-specific resistance mechanism rather than a target-independent one.
-
The continued sensitivity to Compound C indicates that the signaling pathway downstream of TK-A is still intact and targetable. This provides a rationale for combination therapy.
-
The absence of resistance to Compound D confirms that the resistance is specific to the targeted pathway and not due to a general mechanism of drug efflux or enhanced cell survival.
Preliminary Mechanistic Investigation
The cross-resistance profile provides valuable clues about the underlying mechanism of resistance. The following diagram illustrates a logical approach to a preliminary mechanistic investigation based on our hypothetical data.
Figure 2: Logic diagram for investigating the mechanism of resistance to Compound X.
Experimental Steps:
-
Target Gene Sequencing: Extract genomic DNA from both parental and resistant cell lines and sequence the coding region of the TK-A gene. A comparison of the sequences may reveal mutations in the resistant line, such as a "gatekeeper" mutation, which is a common mechanism of resistance to kinase inhibitors.
-
Pathway Analysis: Treat both cell lines with an effective dose of Compound X and perform a Western blot to analyze the phosphorylation status of TK-A and key downstream proteins (e.g., p-ERK). In the resistant cells, you would expect to see that Compound X is no longer able to inhibit the phosphorylation of TK-A.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for conducting cross-resistance studies, using the hypothetical pyrimidine derivative this compound (Compound X) as an example. By systematically generating resistant cell lines, profiling them against a carefully selected panel of comparator compounds, and performing preliminary mechanistic studies, researchers can gain invaluable insights into the potential liabilities of a new drug candidate.
The hypothetical data presented herein suggests a scenario where resistance to Compound X is highly specific to its chemical scaffold, likely due to a target-based mutation. This information would be critical for a drug development team, as it would suggest that:
-
Patients who develop resistance to Compound X might still respond to other TK-A inhibitors with different chemical structures.
-
Combination therapies targeting downstream effectors could be a viable strategy to overcome or prevent resistance.
-
Future drug discovery efforts could focus on developing pyrimidine derivatives that are insensitive to the identified resistance mutation.
Ultimately, a proactive and in-depth understanding of cross-resistance is fundamental to the successful development of durable and effective therapies.
References
- Hansen, M. et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 29(13), 1647-1653.
- PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid.
- Benchchem. 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.
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A Comparative Environmental Impact Assessment of Pyrimidinyl Carboxy Herbicides and Other Major Herbicide Classes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of modern agriculture and environmental stewardship, the development of novel herbicides necessitates a rigorous evaluation of their potential ecological footprint. This guide provides a comprehensive comparison of the environmental impact of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid, a representative of the pyrimidinyl carboxy herbicide class, against other widely used herbicides such as glyphosate, atrazine, and dicamba. As direct environmental data for this compound is not extensively available in public literature, this guide will utilize data from the structurally and functionally similar herbicide, bispyribac-sodium, as a reasonable proxy to facilitate a scientifically grounded comparison. This approach allows for an in-depth analysis of the key environmental parameters and toxicological profiles that are critical for a thorough risk assessment.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to conduct and interpret environmental impact assessments for new herbicidal compounds. We will delve into the causality behind experimental choices, providing a framework for self-validating protocols, and ground all claims in authoritative scientific literature.
Understanding the Environmental Journey of Herbicides
The environmental impact of a herbicide is not a single metric but a complex interplay of its chemical properties and its interactions with the ecosystem. Key to this is its environmental fate—what happens to it after application—and its ecotoxicology—its harmful effects on non-target organisms. A herbicide's journey is dictated by several factors including its persistence in soil and water, its mobility, and its degradation pathways.
This compound , and its proxy bispyribac-sodium, belong to the pyrimidinyl carboxy class of herbicides. These are known to act as acetolactate synthase (ALS) inhibitors, a mode of action that targets an enzyme essential for plant growth[1][2]. This high specificity to plants can often translate to lower direct toxicity to animals, a key aspect we will explore.
For comparison, we will examine three of the most widely used herbicides globally:
-
Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme.
-
Atrazine: A selective herbicide primarily used for broadleaf weed control in corn and sorghum, which acts by inhibiting photosynthesis.
-
Dicamba: A selective herbicide for broadleaf weeds that functions as a synthetic auxin, causing uncontrolled plant growth[3].
Comparative Analysis of Environmental Fate
The persistence and mobility of a herbicide are critical determinants of its potential for environmental contamination. A long half-life increases the chance of accumulation in the environment, while high mobility can lead to the contamination of ground and surface water.
| Herbicide Class | Representative Compound | Soil Half-Life (Aerobic) | Water Half-Life | Mobility in Soil |
| Pyrimidinyl Carboxy | Bispyribac-sodium (proxy) | 62 days[1] | < 7 days[4] | Moderately persistent and somewhat mobile[1] |
| Phosphonate | Glyphosate | 7 - 60 days[5] | Relatively short (~30 days)[6] | Binds tightly to soil, low mobility[6] |
| Triazine | Atrazine | Weeks to months[7] | Persistent | High potential to reach ground and surface water[8] |
| Benzoic Acid | Dicamba | 3 - 136 days (typically < 12 weeks)[4][9] | < 7 days[4] | Highly mobile[4][9] |
Expert Insights: The data reveals a varied environmental profile for these herbicides. While glyphosate is known for its strong adsorption to soil particles, which limits its mobility, atrazine and dicamba are more prone to leaching and runoff, posing a greater risk to water resources[4][6][8][9]. Bispyribac-sodium, as our proxy, demonstrates moderate persistence and mobility, placing it in an intermediate position in terms of its potential for off-site movement[1]. The relatively short half-life of many of these compounds in water is often due to microbial degradation[4][5].
Ecotoxicological Profile: A Comparative Overview
The ultimate measure of a herbicide's environmental safety is its impact on non-target organisms. This is assessed through a series of standardized ecotoxicity tests on representative species.
| Herbicide Class | Representative Compound | Acute Avian Toxicity (LD50) | Acute Freshwater Fish Toxicity (LC50) | Acute Freshwater Invertebrate Toxicity (EC50) | Honeybee Contact Toxicity (LD50) |
| Pyrimidinyl Carboxy | Bispyribac-sodium (proxy) | Practically non-toxic[1] | Practically non-toxic[1] | Practically non-toxic[1] | Low toxicity |
| Phosphonate | Glyphosate | Low toxicity | Slightly to moderately toxic | Highly toxic | Practically non-toxic[8] |
| Triazine | Atrazine | Practically non-toxic to slightly toxic[8] | Slightly to moderately toxic[8] | Highly toxic[8] | Practically non-toxic[8] |
| Benzoic Acid | Dicamba | Slightly or moderately toxic (acid form)[10] | Low toxicity[10] | Low acute effects | Nontoxic[11] |
Expert Insights: The pyrimidinyl carboxy herbicide, represented by bispyribac-sodium, exhibits a favorable ecotoxicological profile, being practically non-toxic to a wide range of non-target organisms[1]. This is a significant advantage over herbicides like atrazine and glyphosate, which show high toxicity to aquatic invertebrates[8]. The impact of atrazine on amphibians is also a notable concern, with studies showing effects on development and reproduction at environmentally relevant concentrations[8][12]. While dicamba generally shows low toxicity to aquatic organisms and birds, its high mobility can lead to unintended damage to non-target plants through drift and runoff[10][11][13].
Experimental Protocols for Environmental Impact Assessment
A robust environmental impact assessment relies on standardized and reproducible experimental protocols. The following outlines the key studies, based on OECD and EPA guidelines, necessary for evaluating a new herbicide.[14][15][16][17][18]
Environmental Fate Studies
These studies are designed to understand how a herbicide behaves and persists in the environment.
Diagram of Environmental Fate Pathways
Caption: Key pathways for herbicide movement and degradation in the environment.
Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307) [3]
-
Objective: To determine the rate and route of degradation of the herbicide in soil under both aerobic and anaerobic conditions.
-
Methodology:
-
Select at least three different soil types with varying textures, organic matter content, and pH.
-
Treat the soil samples with a radiolabeled form of the herbicide.
-
Incubate the samples under controlled temperature and moisture conditions. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, flood the soil and purge with an inert gas.
-
At specified time intervals, extract the soil samples and analyze for the parent herbicide and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting.
-
Calculate the time for 50% and 90% dissipation (DT50 and DT90) of the parent compound.
-
-
Causality: The use of radiolabeled compounds is crucial for creating a mass balance and tracking all transformation products, ensuring a comprehensive understanding of the degradation pathway[3].
Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106) [3]
-
Objective: To determine the tendency of the herbicide to bind to soil particles, which influences its mobility.
-
Methodology:
-
Prepare solutions of the herbicide in a calcium chloride solution.
-
Add a known mass of different soil types to the solutions and shake until equilibrium is reached.
-
Centrifuge the samples and measure the concentration of the herbicide remaining in the solution.
-
Calculate the soil organic carbon-water partitioning coefficient (Koc), a key indicator of mobility.
-
-
Causality: This study simulates the partitioning of the herbicide between the soil and water phases, providing a critical parameter for predicting its leaching potential.
Ecotoxicology Studies
These studies assess the potential harm of the herbicide to non-target organisms.
Diagram of Ecological Risk Assessment Workflow
Caption: The phased approach of an ecological risk assessment for pesticides.
Protocol: Fish, Acute Toxicity Test (OECD 203)
-
Objective: To determine the concentration of the herbicide that is lethal to 50% of a test population of fish (LC50) over a short period.
-
Methodology:
-
Select a standard fish species, such as rainbow trout or zebrafish.
-
Expose groups of fish to a range of concentrations of the herbicide in water for 96 hours.
-
Include a control group with no herbicide exposure.
-
Record mortality and any sublethal effects at regular intervals.
-
Statistically determine the LC50 value.
-
-
Causality: This acute test provides a benchmark for the herbicide's toxicity to aquatic vertebrates and is a critical input for risk assessment models.
Protocol: Daphnia sp., Acute Immobilisation Test (OECD 202)
-
Objective: To determine the concentration of the herbicide that immobilizes 50% of a test population of Daphnia magna (a key aquatic invertebrate) (EC50).
-
Methodology:
-
Expose groups of young daphnids to a range of herbicide concentrations for 48 hours.
-
Record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the EC50 value.
-
-
Causality: Daphnia are a crucial part of the aquatic food web, and their sensitivity to a chemical can indicate potential broader ecosystem impacts.
Conclusion and Future Perspectives
This comparative guide highlights the diverse environmental profiles of different herbicide classes. The pyrimidinyl carboxy herbicide class, represented by this compound (with bispyribac-sodium as a proxy), demonstrates a promising profile with high herbicidal efficacy, likely due to its specific mode of action, and a generally lower ecotoxicological impact compared to some widely used herbicides like atrazine and glyphosate, particularly concerning aquatic invertebrates.
However, no herbicide is without environmental risk. The moderate persistence and mobility of the pyrimidinyl carboxy class warrant careful management to prevent potential off-target effects. The continued evolution of herbicide-resistant weeds also underscores the need for integrated weed management strategies that reduce reliance on any single herbicide class[8][19].
For researchers and professionals in drug development, the path forward involves not only the discovery of novel, effective herbicidal compounds but also a deep and early integration of comprehensive environmental impact assessments into the development pipeline. The use of predictive tools like Quantitative Structure-Activity Relationship (QSAR) models can aid in the early screening of candidates with potentially favorable environmental profiles[20][21][22]. By adhering to rigorous, internationally accepted testing guidelines and embracing a holistic approach to risk assessment, the agricultural industry can move towards more sustainable and environmentally compatible weed management solutions.
References
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OECD Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link][14][15]
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bispyribac-sodium chemical fact sheet. (2022, December). Wisconsin Department of Natural Resources. Retrieved from [Link][1]
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Atrazine Fact Sheet. (2020, February 14). National Pesticide Information Center - Oregon State University. Retrieved from [Link][8]
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Environmental fate and efficiency of bispyribac-sodium in rice soils under conventional and alternative production systems affected by fresh and aged biochar amendment. (2022). Science of The Total Environment, 847, 157651. Retrieved from [Link]
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Atrazine - Pesticides. (n.d.). Center for Food Safety. Retrieved from [Link][12]
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Dicamba ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. Retrieved from [Link][11]
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Toxicological Profile for Atrazine. (2003). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link][7]
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Environmental Fate and Toxicology of Dicamba. (2015). ResearchGate. Retrieved from [Link][9]
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Behaviour of bispyribac sodium in soil and its impact on biochemical constituents of rice. (2020). International Journal of Environmental Analytical Chemistry, 100(15), 1735-1746. Retrieved from [Link]
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Overview of Environmental and Health Effects Related to Glyphosate Usage. (2021). Molecules, 26(10), 2843. Retrieved from [Link]
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Bispyribac Sodium Persistence in Soil, Plant and Grain in Direct Seeded Rice and its Effect on Soil Properties. (2014). Journal of the Indian Society of Soil Science, 62(4), 365-370. Retrieved from [Link]
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EPA Finds Atrazine Threatens Ecological Health. (2016, May 10). Beyond Pesticides Daily News Blog. Retrieved from [Link][19]
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Glyphosate: environmental fate and impact. (2020). Weed Science, 68(3), 201-213. Retrieved from [Link][6]
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Atrazine.US Environmental Impacts. (n.d.). The Center for Regulatory Effectiveness. Retrieved from [Link]
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Efficiency and environmental fate of bispyribac-sodium in rice soils under conventional and alternative production systems affected by fresh and aged biochar amendment. (2022). Science of The Total Environment, 847, 157651. Retrieved from [Link]
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OECD Guidelines for the Testing of Chemicals, Section 3. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]
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QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. (2025). Journal of Agricultural and Food Chemistry, 73(24), 14867-14881. Retrieved from [Link][20]
-
Glyphosate. (n.d.). US EPA. Retrieved from [Link]
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Environmental fate and effects of dicamba: a Canadian perspective. (1993). Reviews of Environmental Contamination and Toxicology, 133, 1-58. Retrieved from [Link][4]
-
The environmental impacts of glyphosate. (2013). Friends of the Earth Europe. Retrieved from [Link]
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Dicamba Fact Sheet. (2012, February). National Pesticide Information Center. Retrieved from [Link][10]
-
Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. (2019). Advances in Agronomy, 157, 1-46. Retrieved from [Link][5]
-
Environmental fate studies. (n.d.). Fera Science. Retrieved from [Link][3]
-
Dicamba: concerns about cancer and crop damage. (2025, August 6). USRTK.org. Retrieved from [Link][13]
-
Guidance for Pesticide Ecological Risk Assessments and Human Assessments Health Drinking Water Assessments. (n.d.). US EPA. Retrieved from [Link][16]
-
Application of chemometric methods and QSAR models to support pesticide risk assessment starting from ecotoxicological datasets. (2020). Water Research, 174, 115583. Retrieved from [Link]
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Ecological Risk Assessment for Pesticides: Technical Overview. (2025, October 9). US EPA. Retrieved from [Link][17]
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Overview of Risk Assessment in the Pesticide Program. (2025, January 31). US EPA. Retrieved from [Link]
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Overview of the Ecological Risk Assessment Process - in the Office of Pesticide Programs. (2004, January 23). US Environmental Protection Agency. Retrieved from [Link][18]
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Factsheet on Ecological Risk Assessment for Pesticides. (2025, November 5). US EPA. Retrieved from [Link]
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NAFTA Technical Working Group on Pesticides Quantitative Structure Activity Relationship Guidance Document. (n.d.). EPA. Retrieved from [Link][21]
-
QSARs in Environmental Risk Assessment. (n.d.). Retrieved from [Link][22]
-
QSAR/QSPR models based on quantum chemistry for risk assessment of pesticides according to current European legislation. (2020). SAR and QSAR in Environmental Research, 31(1), 49-72. Retrieved from [Link]
-
Phytotoxic effects of 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester (c) at 0, 62.5,125, 250 and 500 mg/L on green pigment degradation of Oldenlandia verticillata throughout 10 days of incubation period. (n.d.). ResearchGate. Retrieved from [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. Retrieved from [Link]
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PYRIMIDINYL CARBOXY HERBICIDE. (n.d.). PoisonSense. Retrieved from [Link][2]
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Toxicity of 40 Herbicides to the Green Alga Chlorella vulgaris. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. (2015). Journal of Agricultural and Food Chemistry, 63(33), 7355-7365. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the bench, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for related chemical families, providing a robust framework in the absence of specific regulatory guidance for this particular compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely properties from its constituent chemical groups: a benzoic acid moiety and a dimethoxypyrimidine ring.
Benzoic Acid Derivatives: Benzoic acid itself is known to cause skin and serious eye irritation.[1][2][3] Prolonged or repeated inhalation may cause damage to organs, specifically the lungs.[1]
Pyrimidine Derivatives: Heterocyclic compounds, including pyrimidines, can be persistent in the environment and may be harmful to aquatic life.[4] The U.S. Environmental Protection Agency (EPA) actively regulates certain pyridine and pyrimidine-based herbicides due to ecological risks.[5][6][7]
Inferred Hazards for this compound:
| Hazard Class | Description | Primary Precaution |
| Skin Irritant | May cause redness, itching, or dermatitis upon contact. | Avoid direct skin contact by wearing appropriate gloves. |
| Serious Eye Irritant | Can cause significant eye damage if direct contact occurs. | Always wear safety goggles or a face shield. |
| Respiratory Irritant | Inhalation of dust may irritate the nose, throat, and lungs.[2][8][9] | Handle in a well-ventilated area or under a fume hood. |
| Aquatic Toxicity | May be harmful to aquatic organisms. | Prevent release into drains, sewers, or waterways.[10][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct personal protective equipment. The following PPE is mandatory when handling or disposing of this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8][12]
-
Hand Protection: Use chemical-resistant gloves.[8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]
-
Respiratory Protection: In cases of poor ventilation or when generating dust, a NIOSH-approved respirator is recommended.[10]
Spill Management: A Swift and Safe Response
Accidents happen. A clear and practiced spill response plan is crucial.
For Minor Spills:
-
Evacuate and Secure: Clear the immediate area of all personnel.[13]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a dry, inert absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Clean-Up: Carefully sweep or vacuum the spilled material.[10] Use a HEPA-filter vacuum if available to minimize dust generation.[9][13] DO NOT use air hoses for cleaning.[10]
-
Package for Disposal: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For Major Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[10]
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [9][11][13]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of compliant chemical waste management.
-
Solid Waste:
-
Collect un-used or waste this compound in a designated, well-labeled, and sealed container.
-
This includes any contaminated items such as weigh boats, gloves, and absorbent pads.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, labeled container for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and vital for safety. Your waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
Step 3: Storage Prior to Disposal
Waste should be stored in a designated Satellite Accumulation Area (SAA) that meets institutional and regulatory requirements.[14]
-
Keep the container securely sealed when not in use.[10]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.[8][9]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[14] They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.
References
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- Chemos GmbH & Co. KG.
- Echemi. 4-(4,6-Dimethoxy-2-pyrimidinyl)
- Chemos GmbH & Co. KG.
- US Compliance. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Sigma-Aldrich.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Thermo Fisher Scientific.
- ResearchGate.
- VelocityEHS. Benzoic Acid – Uses and Safety.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- TSI Journals.
- Fisher Scientific.
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- U.S. Environmental Protection Agency. EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
- U.S. Environmental Protection Agency. Registration Review of Pyridine and Pyrimidine Herbicides.
- U.S. Environmental Protection Agency. EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
- U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. The guidance herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure the highest level of safety and operational integrity. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Profile Analysis: Understanding the Risk
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount.[1] this compound (CAS No. 386715-40-8) is a solid, often in powdered form, which presents a specific set of handling challenges.[2] The primary hazards, as identified in its Safety Data Sheet (SDS), are:
These classifications dictate a multi-layered approach to PPE, focusing on preventing contact with skin, eyes, and the respiratory system. The molecule's structure, combining a benzoic acid moiety and a dimethoxypyrimidine ring, informs this profile. Benzoic acid itself is known to cause skin irritation and serious eye damage.[5][6] While this specific derivative is non-combustible, the parent pyrimidine ring can be an irritant, reinforcing the need for caution.[7][8] The powdered form is a critical factor, as fine particles can easily become airborne, increasing the risk of inhalation and widespread contamination.[2]
Core Protective Measures: Engineering Controls and PPE
A robust safety plan begins with engineering controls as the primary barrier, supplemented by appropriate PPE.[9] The following table outlines the required equipment based on the operational context.
| Operation | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | General Laboratory Ventilation | Safety glasses with side shields | Nitrile gloves | Lab coat, closed-toe shoes | Not generally required |
| Weighing & Transfer (Sub-gram) | Certified Chemical Fume Hood | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes | Not required if inside hood |
| Large Quantity Transfer / Dissolution | Certified Chemical Fume Hood | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat, closed-toe shoes | Not required if inside hood |
| Spill Cleanup | N/A | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat, closed-toe shoes | NIOSH-approved N95 respirator (or higher) |
Primary Barrier: Engineering Controls
Chemical Fume Hood: The most critical piece of safety equipment for handling this compound is a properly functioning chemical fume hood.[1][2] All operations that involve open handling of the powder, such as weighing, transferring, or preparing solutions, must be conducted within a fume hood. This control captures airborne particles at the source, providing the highest level of respiratory protection and preventing contamination of the general laboratory environment.
Eye and Face Protection
Given the classification "Causes serious eye irritation" (H319), standard safety glasses are insufficient.[3][4]
-
Chemical Splash Goggles: These are mandatory and must be worn at all times when the chemical is being handled. They form a seal around the eyes, protecting from airborne dust and potential splashes.[10][11]
-
Face Shield: For operations involving larger quantities or a significant risk of splashing (e.g., dissolution in solvents), a full-face shield must be worn in addition to chemical splash goggles.[9][10][12]
Skin and Body Protection
To prevent skin irritation (H315), comprehensive body protection is required.[3][4]
-
Gloves: Nitrile gloves are the standard recommendation for handling the solid compound.[9] Always inspect gloves for tears or punctures before use.[13] If preparing a solution, ensure the glove material is resistant to the chosen solvent. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after any handling procedure.[10][13]
-
Laboratory Coat: A clean, long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing.[11]
-
Personal Attire: Long pants and fully enclosed, closed-toe shoes are mandatory in any laboratory where chemicals are handled.[13][14]
Respiratory Protection
The potential for respiratory irritation (H335) is best managed by the use of a fume hood.[3][4] However, in the event of a spill or if engineering controls are not available or fail, respiratory protection is essential.
-
Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) should be used.[9][15] All personnel required to wear respirators must be medically cleared and fit-tested annually as part of a formal respiratory protection program.
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Transfer
The following protocol outlines the safe procedure for weighing this compound.
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place all necessary equipment (analytical balance, spatulas, weigh paper/boats, secondary container) inside the fume hood, at least 6 inches from the sash opening.[10]
-
Transfer: Use a dedicated spatula or scoop to carefully transfer the powder from the stock bottle to the weigh paper.[2] Avoid pouring directly from the bottle to minimize dust generation.[2]
-
Containment: Once the desired amount is weighed, securely close the primary stock container.[2] Carefully transfer the weighed powder into a labeled secondary container suitable for your experiment.
-
Cleanup: Decontaminate the spatula and work surface using a wet wipe or a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to prevent residual powder from becoming airborne.[2] Dispose of all contaminated disposables (gloves, weigh paper, wipes) in a designated solid chemical waste container.
-
Doffing: Remove PPE in the correct order (gloves first, followed by goggles and lab coat) before leaving the work area. Wash hands thoroughly with soap and water.[13]
Caption: Safe Handling Workflow for Powdered Chemicals.
Spill and Disposal Procedures
-
Minor Spills: For small spills contained within a fume hood, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8] Decontaminate the area with a wet wipe.
-
Major Spills: In the event of a larger spill, evacuate the area and alert laboratory safety personnel immediately.[1]
-
Disposal: All waste material, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3][4][16] Do not dispose of this chemical down the drain or in regular trash.
By adhering to this multi-faceted safety plan, which combines robust engineering controls with meticulous use of personal protective equipment and standardized procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies. [Link]
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Pyrimidine - Hazardous Agents. Haz-Map. [Link]
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Więsik, J. S., & Jewiarz, M. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork. [Link]
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PYRIMIDINE 99% MSDS. (2019-01-28). Loba Chemie. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
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Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
